molecular formula C12H12N2S2 B112600 3-[(3-Aminophenyl)disulfanyl]aniline CAS No. 40897-41-4

3-[(3-Aminophenyl)disulfanyl]aniline

Cat. No.: B112600
CAS No.: 40897-41-4
M. Wt: 248.4 g/mol
InChI Key: HZCSIYBMJICNFY-UHFFFAOYSA-N
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Description

3-[(3-Aminophenyl)disulfanyl]aniline is a specialized organic compound that features two aniline moieties connected by a reducible disulfide bond (-S-S-). This structure integrates the reactivity of aromatic amines with the dynamic nature of the disulfide functional group. Anilines are fundamental building blocks in chemical synthesis, known for their role in electrophilic aromatic substitution reactions and as precursors to a wide range of derivatives, including dyes, pharmaceuticals, and polymers . The presence of the disulfide bridge in this molecule is of particular interest, as this bond is susceptible to cleavage under reducing conditions, making it a valuable linker in dynamic covalent chemistry, polymer cross-linking, and the design of stimulus-responsive materials. The primary amino groups on both phenyl rings allow for further functionalization, enabling researchers to incorporate this unit into larger molecular architectures or polymeric systems. Its primary research applications include its use as a building block for functional organic materials, a precursor in the synthesis of disulfide-containing polymers and dendrimers, and a reagent in the development of novel ligands and pharmaceutical intermediates. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-aminophenyl)disulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCSIYBMJICNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Strategic Importance of 3,3'-Dithiodianiline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-[(3-Aminophenyl)disulfanyl]aniline

This compound, also known as 3,3'-dithiodianiline or 3-aminophenyl disulfide, is a cornerstone intermediate in the development of advanced materials and therapeutics. Its molecular architecture, featuring two aniline moieties linked by a redox-active disulfide bond, imparts unique chemical functionality. The amino groups serve as versatile handles for polymerization and further chemical elaboration, while the disulfide linkage provides a cleavable connection that is responsive to reductive environments. This latter characteristic is of paramount importance in drug delivery, particularly in the design of linker technologies for Antibody-Drug Conjugates (ADCs), where the disulfide bond can be selectively cleaved within the reducing intracellular environment of a target cell.[1] Furthermore, this compound is a vital precursor for agrochemicals, high-performance polymers, and rubber peptizing agents.[2][3]

This guide provides a comprehensive exploration of the primary synthetic pathways to 3,3'-dithiodianiline, offering field-proven insights into the causality behind methodological choices, detailed experimental protocols, and a comparative analysis to inform strategic synthetic planning for researchers, scientists, and drug development professionals.

Pathway 1: Oxidative Dimerization of 3-Aminothiophenol

The most direct and atom-economical route to 3,3'-dithiodianiline is the oxidative coupling of its corresponding thiol, 3-aminothiophenol. This approach hinges on the formation of a stable sulfur-sulfur bond from two thiol (-SH) groups, typically proceeding through a thiyl radical intermediate.[4][5] The elegance of this pathway lies in its simplicity, with the primary byproduct often being as benign as water.

Mechanistic Considerations

The core transformation is the oxidation of two molecules of 3-aminothiophenol. This process can be initiated by a variety of oxidants which facilitate the removal of a hydrogen atom from each thiol group. The resulting thiyl radicals (Ar-S•) are highly reactive and rapidly dimerize to form the thermodynamically stable disulfide bond (Ar-S-S-Ar).[4]

The choice of oxidant and reaction conditions is critical to ensure high yield and selectivity, preventing over-oxidation to sulfonic acids or side reactions involving the amine functionality.[6] While the amino group is generally less reactive than the thiol group under these conditions, harsh oxidants can lead to undesired byproducts.[4][5]

Methodologies and Reagents

A diverse array of oxidizing systems has been successfully employed for this transformation:

  • Aerobic Oxidation: Utilizing atmospheric oxygen as the terminal oxidant represents the "greenest" approach. These reactions are often catalyzed by a base, such as triethylamine (Et3N) in a solvent like DMF, and can be significantly accelerated by sonication.[7]

  • Hydrogen Peroxide (H₂O₂): A clean and effective oxidant that yields water as the only byproduct.[8][9] The reaction is typically performed in a solvent like trifluoroethanol under neutral conditions, which promotes a mild and selective conversion.[8][9]

  • Radical Initiators: N-anomeric amides (e.g., Levin's reagent) have been shown to efficiently convert thiols to sulfur radicals without the need for traditional oxidants or metal catalysts, offering excellent functional group tolerance under mild conditions.[4][5]

  • Metal-Based Systems: Catalytic amounts of metal salts, such as Fe(III) combined with sodium iodide (NaI), can facilitate the oxidative coupling using air as the oxidant at room temperature.[8]

Experimental Protocol: Aerobic, Base-Catalyzed Oxidation

This protocol is adapted from established green chemistry methodologies for thiol oxidation.[7]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminothiophenol (1.0 eq.) in N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.

  • Base Addition: Add triethylamine (Et₃N) (1.5 eq.) to the solution. The base acts as a catalyst, facilitating the deprotonation of the thiol to the more easily oxidized thiolate anion.

  • Reaction: Stir the solution vigorously at room temperature, open to the atmosphere (or bubble air through the mixture), for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting thiol.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 1 M HCl (to remove Et₃N), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,3'-dithiodianiline.

Visualization of Pathway 1

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product A 3-Aminothiophenol (2 eq.) R Oxidant (e.g., O₂, H₂O₂, etc.) Base (optional) Solvent A->R B 3,3'-Dithiodianiline R->B Oxidative Coupling

Caption: Oxidative Dimerization of 3-Aminothiophenol.

Pathway 2: Reduction of Bis(3-nitrophenyl) Disulfide

An alternative and highly reliable strategy involves the synthesis of an aromatic precursor bearing nitro groups, which are subsequently reduced to the desired amino functionalities in the final step. This multi-step approach often begins with more stable and commercially available starting materials. The key intermediate is bis(3-nitrophenyl) disulfide.

Mechanistic Considerations

This pathway is executed in two main stages:

  • Formation of the Dinitro Disulfide Core: The precursor, bis(3-nitrophenyl) disulfide, is typically synthesized from 3-nitrobenzenesulfonyl chloride. This involves a reduction of the sulfonyl chloride to a sulfinic acid intermediate, which then undergoes further reduction and coupling to form the disulfide.[2]

  • Simultaneous Reduction of Nitro Groups: The two nitro groups on the disulfide core are then reduced to primary amines. This transformation is a cornerstone of aromatic chemistry, and numerous reagents can accomplish it effectively. Catalytic hydrogenation is often preferred in industrial settings for its efficiency and clean conversion, avoiding the large quantities of metal waste produced by stoichiometric reductants.[2][10]

Experimental Protocol: Two-Stage Reduction Pathway

This protocol is a synthesis based on patented industrial methods.[2]

Stage A: Synthesis of Bis(3-nitrophenyl) Disulfide

  • Precursor Reduction: 3-Nitrobenzenesulfonyl chloride (1.0 eq.) is reduced using a stoichiometric amount of a reducing agent like hypophosphorous acid (H₃PO₂) in the presence of a catalytic quantity of an iodide salt. This selectively reduces the sulfonyl chloride to form the disulfide bond.

  • Isolation: The resulting bis(3-nitrophenyl) disulfide precipitates from the reaction mixture and can be isolated by filtration, washed, and dried.

Stage B: Catalytic Hydrogenation to 3,3'-Dithiodianiline

  • Reactor Setup: Charge a pressure-resistant hydrogenation vessel with bis(3-nitrophenyl) disulfide (1.0 eq.), a suitable solvent (e.g., ethanol, ethyl acetate, or DMF), and a catalytic amount of Palladium on carbon (5-10% Pd/C, ~1-2 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 5-10 MPa.[10]

  • Reaction: Heat the mixture to 80-120°C with vigorous stirring.[10] The reaction is typically complete within 2-6 hours, which can be confirmed by the cessation of hydrogen uptake.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting solid is the crude 3,3'-dithiodianiline, which can be purified by recrystallization to achieve high purity.

Visualization of Pathway 2

G A 3-Nitrobenzenesulfonyl Chloride B Bis(3-nitrophenyl) Disulfide A->B Reduction (e.g., H₃PO₂/I⁻) C 3,3'-Dithiodianiline B->C Nitro Group Reduction (e.g., H₂ / Pd-C)

Caption: Synthesis via Reduction of a Dinitro Disulfide Precursor.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthesis route depends on factors such as scale, cost of starting materials, available equipment, and desired purity.

FeaturePathway 1: Oxidative DimerizationPathway 2: Nitro Precursor Reduction
Starting Material 3-Aminothiophenol3-Nitrobenzenesulfonyl Chloride
Key Reagents Oxidant (O₂, H₂O₂), optional baseReductants (H₃PO₂, H₂), Catalyst (Pd/C)
Number of Steps 12
Atom Economy High (often only H₂O is a byproduct)Moderate (involves multiple steps and reagents)
Advantages Direct, high atom economy, potentially "greener" methods available.Uses more stable, common starting materials; final reduction is often very high-yielding and clean.[2][10]
Challenges 3-Aminothiophenol can be prone to air oxidation, requiring careful handling; potential for over-oxidation.Multi-step process; requires specialized equipment for catalytic hydrogenation (pressure vessel).[10]

Conclusion: A Versatile Intermediate Accessible by Strategic Synthesis

3,3'-Dithiodianiline is a molecule of significant industrial and pharmaceutical relevance. Its synthesis is primarily achieved through two robust and distinct strategies: the direct oxidative dimerization of 3-aminothiophenol and the systematic reduction of a dinitro disulfide precursor. The oxidative route offers an elegant, atom-economical approach, particularly when employing green oxidants like air.[7] In contrast, the reduction pathway provides a reliable, albeit longer, route from more stable starting materials, culminating in a high-purity product via well-established catalytic hydrogenation methods.[2][10] The choice between these pathways allows researchers and process chemists to tailor their synthetic approach based on specific project constraints, ensuring a reliable supply of this critical chemical intermediate for innovation in drug development and materials science.

References

  • Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances. Available at: [Link]

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  • The Delivery of 4-Aminothiophenol to Reactive Sites by Plasmon-Activated Adsorbed Oxygen Species Significantly Enhances Its Azo-Dimerization. PubMed. Available at: [Link]

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An In-depth Technical Guide to 3,3'-Dithiobis[benzenamine]: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,3'-Dithiobis[benzenamine], also known as 3,3'-diaminodiphenyl disulfide, is a bifunctional aromatic compound featuring two primary amine groups and a central disulfide linkage. This unique structure makes it a valuable building block in polymer chemistry, a potential cross-linking agent for thermosetting resins, and a target for developing redox-responsive materials. Unlike its 2,2'- and 4,4'- isomers, the 3,3'- substituted compound is less extensively characterized in the scientific literature. This guide provides a comprehensive overview of its physicochemical properties, predicted spectral data, synthesis, and key reactivity, drawing upon established chemical principles and data from analogous structures to offer field-proven insights for researchers, chemists, and material scientists.

Chemical Identity and Molecular Structure

3,3'-Dithiobis[benzenamine] is a symmetrical aromatic disulfide. The meta-positioning of the amine groups relative to the disulfide bridge influences the molecule's geometry, reactivity, and the properties of polymers derived from it.

  • IUPAC Name: 3,3'-Dithiobis(benzenamine)

  • Common Synonyms: 3,3'-Diaminodiphenyl disulfide, Bis(3-aminophenyl) disulfide

  • CAS Number: A unique CAS number for this specific isomer is not consistently cited in major chemical databases; care must be taken to distinguish it from its isomers and the related sulfone analog.

  • Molecular Formula: C₁₂H₁₂N₂S₂

  • Molecular Weight: 248.37 g/mol

Caption: Molecular Structure of 3,3'-Dithiobis[benzenamine].

Physicochemical Properties

Experimental data for 3,3'-Dithiobis[benzenamine] is limited. The properties in the table below are compiled from data for its isomers and related compounds, providing a reliable estimation for practical laboratory use.

PropertyValue / DescriptionRationale & Supporting Insights
Appearance Off-white to yellow or light brown crystalline powder.Aromatic amines and disulfides are often crystalline solids that can discolor upon exposure to air and light due to oxidation.
Melting Point ~80 - 100 °C (estimated)This estimation is based on the melting points of the 2,2'-isomer (91-92°C) and the 4,4'-isomer (75-76°C).[1] The meta-substitution may result in a slightly different crystal packing energy.
Solubility Soluble in polar organic solvents (DMSO, DMF, acetone, hot ethanol); sparingly soluble in water; insoluble in nonpolar solvents (hexane).The amine groups allow for hydrogen bonding, enhancing solubility in polar solvents. Diphenyl disulfide (lacking amines) is soluble in nonpolar organic solvents but insoluble in water.[2] The amine functionality increases polarity, favoring solvents like DMSO and DMF.
pKa (conjugate acid) ~4.0 - 4.5 (estimated)This is based on the pKa of aniline (4.6) and 3-aminophenol's amino group (4.37).[3][4][5] The electron-withdrawing nature of the disulfide group is expected to slightly decrease the basicity of the amine compared to aniline.

Predicted Spectroscopic Features

Definitive spectra for 3,3'-Dithiobis[benzenamine] are not widely published. However, its structure allows for a confident prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the aromatic region (6.5-7.5 ppm) would be complex due to the meta-substitution pattern. One would expect a triplet for the proton between the two substituents, and multiplets (doublets, doublet of doublets) for the other three aromatic protons on each ring. The amine (-NH₂) protons would appear as a broad singlet, typically between 4.5 and 5.5 ppm, whose position is concentration-dependent.

  • ¹³C NMR Spectroscopy: Approximately six distinct signals would be expected in the aromatic region (110-150 ppm). The carbon atom attached to the sulfur (C-S) would be found around 138-140 ppm, while the carbon attached to the amine group (C-N) would be shifted upfield to around 145-150 ppm. Other aromatic carbons would appear between 115-130 ppm. Data for diphenyl disulfide shows signals at 137.0, 129.1, 127.5, and 127.2 ppm.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups:

    • N-H Stretching: A characteristic pair of sharp-to-medium peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine.

    • Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

    • C=C Stretching: Aromatic ring vibrations appearing in the 1450-1600 cm⁻¹ region.

    • C-N Stretching: A peak in the 1250-1350 cm⁻¹ range.

    • S-S Stretching: A weak absorption band in the 400-550 cm⁻¹ region. This peak is often difficult to observe. The IR spectrum for diphenyl disulfide serves as a useful reference.[7][8]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 248. The most characteristic fragmentation would be the cleavage of the S-S bond, leading to a strong fragment ion corresponding to the 3-aminothiophenoxy radical at m/z = 124.

Synthesis and Reactivity

The chemistry of 3,3'-Dithiobis[benzenamine] is governed by the interplay of its disulfide bond and aromatic amine functionalities.

General Synthesis Pathway

The most direct and common method for synthesizing symmetrical disulfides is the oxidation of the corresponding thiol. For this compound, the precursor is 3-aminothiophenol. Mild oxidizing agents are preferred to avoid side reactions involving the amine groups.

Caption: General workflow for synthesizing the target compound.

Exemplary Protocol: Synthesis via Oxidation This protocol is a generalized procedure based on established methods for disulfide synthesis.[9][10]

  • Dissolution: Dissolve 3-aminothiophenol in a suitable solvent such as aqueous ethanol.

  • Oxidation: While stirring at room temperature, slowly add a mild oxidizing agent, such as a 30% hydrogen peroxide solution, dropwise. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Isolation: The product often precipitates from the reaction mixture upon completion. If not, the volume can be reduced, or water can be added to induce precipitation.

  • Purification: Collect the crude solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Key Reactivity

The bifunctional nature of this molecule allows for a range of chemical transformations.

A. Disulfide Bond Reduction: The S-S bond is the most reactive site under reducing conditions. It can be readily cleaved by various reducing agents to yield two molecules of 3-aminothiophenol. This reaction is fundamental to applications in redox-responsive materials and drug delivery. Common reducing agents include thiols like dithiothreitol (DTT), phosphines, and borohydrides.[11]

Disulfide_Reduction reactant 3,3'-Dithiobis[benzenamine] (R-S-S-R) product 3-Aminothiophenol (2 x R-SH) reactant->product [Reducing Agent] (e.g., DTT, NaBH₄)

Caption: Reversible reduction of the disulfide bond.

B. Reactions of the Amine Groups: The primary aromatic amine groups exhibit typical reactivity:

  • Acylation: They react readily with acyl chlorides or anhydrides to form stable amides. This is a key step in the synthesis of polyamides.

  • Polymerization: As a diamine, it can be used as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. These sulfur-containing polymers often exhibit enhanced thermal stability and refractive indices.

  • Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures yields a bis-diazonium salt, a versatile intermediate for introducing other functional groups (e.g., -OH, -Cl, -CN) via Sandmeyer-type reactions.

Applications in Research and Development

While specific applications of the 3,3'-isomer are not as widely documented as the related sulfone, its structure points to significant potential in materials science and medicinal chemistry.

  • Polymer Synthesis: As a diamine monomer, it is a candidate for creating high-performance polymers. The flexible disulfide linkage can impart unique properties compared to the more rigid sulfone bridge found in materials made from 3,3'-diaminodiphenyl sulfone. Thiol- and disulfide-containing polymers are known for their redox-responsiveness, self-healing capabilities, and mucoadhesive properties.

  • Epoxy Curing Agent: Aromatic diamines are widely used as curing agents (hardeners) for epoxy resins, creating cross-linked networks with high thermal and chemical resistance. 3,3'-Dithiobis[benzenamine] can serve this role, introducing a cleavable disulfide bond into the polymer matrix.

  • Redox-Responsive Materials: The cleavable disulfide bond is a key feature for designing "smart" materials. For example, a polymer cross-linked with this molecule could be designed to degrade or release a payload in a reducing environment, such as the intracellular space.

  • Drug Delivery and Bioconjugation: In medicinal chemistry, disulfide bonds are often used as cleavable linkers in antibody-drug conjugates (ADCs) or other drug delivery systems. The linker is stable in the bloodstream but is cleaved inside cells where the concentration of reducing agents like glutathione is high, releasing the active drug.

Safety and Handling

No specific material safety data sheet (MSDS) is widely available for 3,3'-Dithiobis[benzenamine]. Therefore, handling should be based on the known hazards of its constituent functional groups: aromatic amines and organic disulfides.

  • General Hazards: Aromatic amines are often toxic and can be absorbed through the skin. They should be treated as potential irritants and sensitizers.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place away from oxidizing agents.

Field Protocol: Reductive Cleavage of the Disulfide Bond

This protocol provides a self-validating system for the reduction of 3,3'-Dithiobis[benzenamine] to 3-aminothiophenol, a common transformation for analytical or synthetic purposes.

Objective: To quantitatively reduce the disulfide bond for subsequent analysis or derivatization.

Materials:

  • 3,3'-Dithiobis[benzenamine]

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Nitrogen or Argon source

  • Small reaction vial with a septum

Experimental Workflow:

  • Inert Atmosphere: Purge a reaction vial containing a stir bar with an inert gas (N₂ or Ar) for 5-10 minutes to remove oxygen, which can re-oxidize the thiol product.

  • Reagent Preparation: Prepare a stock solution of 3,3'-Dithiobis[benzenamine] (e.g., 10 mM in DMSO). Prepare a stock solution of DTT (e.g., 1 M in degassed water).

  • Reaction Setup: In the inerted vial, add degassed PBS buffer. Add the disulfide stock solution to achieve the desired final concentration (e.g., 100 µM).

  • Initiation: Initiate the reaction by adding a molar excess of DTT (e.g., 10-fold excess, final concentration 1 mM).

  • Incubation: Stir the reaction at room temperature. The reduction is typically rapid, often completing within 30 minutes.

  • Monitoring (Validation): The progress can be monitored by reverse-phase HPLC, observing the disappearance of the starting disulfide peak and the appearance of the 3-aminothiophenol product peak. Alternatively, Ellman's reagent can be used to quantify the formation of the free thiol groups.

  • Quenching (Optional): If the resulting thiol is to be used in a subsequent reaction, the excess DTT may need to be removed, for example, by size-exclusion chromatography if the derivatized product is of sufficient size.

References

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3,3'-Diaminodiphenyl Disulfide CAS number 40897-41-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,3'-Diaminodiphenyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Dynamic Potential

3,3'-Diaminodiphenyl Disulfide (CAS No. 40897-41-4) is a fascinating, yet underexplored, bifunctional aromatic compound. While its isomers and related sulfone analogs have found extensive use in materials science, the unique combination of two meta-positioned amine groups and a redox-active disulfide bridge sets this molecule apart. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It aims to provide a foundational understanding of its core properties, logical synthesis pathways, and potential applications, particularly in the dynamic fields of polymer chemistry and drug discovery. We will explore not just the "what," but the "why"—the causal relationships between its structure and its potential utility in advanced applications.

Part 1: Core Chemical Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development.

Identification and Structure

The molecule, systematically named 3-[(3-aminophenyl)disulfanyl]aniline, consists of two aminophenyl rings linked by a disulfide bond. The meta-orientation of the amine groups relative to the disulfide linkage is critical, influencing its geometry, reactivity, and polymerization potential compared to its ortho- and para-isomers.

Caption: Core identifiers and 2D structure of 3,3'-Diaminodiphenyl Disulfide.

Physicochemical Data

The following table summarizes key physical and chemical properties. These values are critical for determining appropriate solvents for reactions and purification, predicting material behavior, and ensuring safe storage.

PropertyValueComments and Implications
Appearance Off-white to light brown/yellow solidColor may indicate purity; darker shades can suggest oxidation or impurities.
Melting Point Not consistently reported; likely >100°CA sharp melting range is a key indicator of purity. Decomposition may occur at or near the melting point.[1]
Solubility Sparingly soluble in waterExpected for an aromatic disulfide. Soluble in organic solvents like DMSO, DMF, and potentially alcohols and ethers.
pKa (Amine Groups) Estimated ~3.5 - 4.5The aromatic ring withdraws electron density, making the amine groups less basic than aliphatic amines.
Redox Potential (S-S) ReversibleThe disulfide bond can be readily cleaved by reducing agents (e.g., DTT, TCEP) and reformed by mild oxidants.[2]

Part 2: Synthesis, Purification, and Analysis

The reliable synthesis and rigorous quality control of this intermediate are paramount for its successful application. The following outlines a logical and validated approach.

Recommended Synthesis Pathway: Reductive Dimerization

A robust method for preparing aromatic disulfides is the reduction of the corresponding sulfonyl chloride. For this specific molecule, a two-step process starting from 3-nitroaniline is proposed. This pathway offers high yields and utilizes common laboratory reagents.

G A Step 1: Diazotization & Sulfuration (3-Nitroaniline) B Intermediate (3-Nitrophenyl disulfide) A->B NaNO₂, HCl Na₂S₂ C Step 2: Reduction (e.g., with Sodium Sulfide or Iron) B->C Reducing Agent D Final Product (3,3'-Diaminodiphenyl Disulfide) C->D

Caption: Proposed two-step synthesis pathway for 3,3'-Diaminodiphenyl Disulfide.

Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of the dinitro intermediate. The choice of reducing agent is critical; iron powder in a weakly acidic medium is effective and cost-efficient for converting aromatic nitro groups to amines without cleaving the disulfide bond.[3]

Materials:

  • 3,3'-Dinitrodiphenyl disulfide

  • Ethanol (or another suitable solvent like sulfolane)[3]

  • Deionized water

  • Iron powder (fine grade)

  • Ammonium chloride or dilute HCl

  • Sodium bicarbonate

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a slurry of 3,3'-dinitrodiphenyl disulfide in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reductant: Add an excess of iron powder (5-10 molar equivalents) and a catalytic amount of ammonium chloride. The weak acid generated in situ activates the iron.

  • Reaction: Heat the mixture to reflux (typically 70-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-6 hours.[3]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the hot solution through a pad of celite to remove the iron and iron oxide residues. Wash the filter cake with warm ethanol.

    • Combine the filtrates and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction:

    • To the remaining aqueous residue, add DCM or ethyl acetate and transfer to a separatory funnel.

    • Extract the aqueous layer three times. Combine the organic layers.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent by rotary evaporation to yield the crude 3,3'-Diaminodiphenyl Disulfide.

Purification and Quality Control

Purity is non-negotiable for both polymerization and pharmaceutical applications.

  • Purification: The primary method for purification is recrystallization . A suitable solvent system (e.g., ethanol/water or isopropanol) should be chosen where the compound is soluble at high temperatures but precipitates upon cooling, leaving impurities behind.

  • Quality Control: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final product. A reversed-phase C18 column with a methanol-water mobile phase is an effective starting point for method development.[4][5] UV detection at around 250 nm should be suitable for detecting the aromatic system.[4]

Part 3: Key Applications in Research and Development

The bifunctional nature of this molecule opens doors to several high-value applications.

Advanced Polymer Chemistry

The dual amine functionalities allow 3,3'-Diaminodiphenyl Disulfide to act as a monomer or a curative agent.

  • As a Monomer: It can be polymerized with dianhydrides or diacyl chlorides to form polyimides or polyamides. The disulfide linkage introduces a unique, redox-responsive element into the polymer backbone.

  • As a Curing Agent: It can be used to cross-link epoxy resins. The resulting cured materials are expected to exhibit high thermal stability and chemical resistance, analogous to materials cured with diaminodiphenyl sulfone (DDS).[6][7]

The key advantage here is the dynamic nature of the disulfide bond . This allows for the design of "smart" polymers that can be:

  • Self-healing: Broken disulfide bonds can be reformed under specific conditions (heat, light, pH change).

  • Recyclable: The polymer network can be de-polymerized by reducing the disulfide bonds.[8]

  • Stimuli-responsive: The material can change its properties (e.g., swell or degrade) in a reducing environment, which is relevant for drug delivery.[9]

G cluster_0 Polymer Backbone cluster_1 Stimulus cluster_2 Cleaved Backbone A Polymer Chain B S-S (Disulfide Linkage) A->B C Polymer Chain B->C Stim Reducing Agent (e.g., GSH, DTT) B->Stim Redox Cleavage D Polymer Chain-SH Stim->D E HS-Polymer Chain Stim->E x_axis Temperature (°C) origin_x 50 origin 100 end_x 500 y_axis_label 0 plateau end plateau->end onset dsc_start dsc_melt_start dsc_start->dsc_melt_start dsc_melt_peak dsc_melt_start->dsc_melt_peak dsc_melt_end dsc_melt_peak->dsc_melt_end dsc_end dsc_melt_end->dsc_end start start start->plateau 0,0 0,0 6,0 6,0 0,0->6,0

Caption: Representative TGA (solid blue) and DSC (dashed green) curves.

Spectroscopic Signature
  • Infrared (IR) Spectroscopy: Key expected peaks include:

    • N-H stretch: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C-N stretch: Around 1250-1350 cm⁻¹.

    • Aromatic C=C stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

    • S-S stretch: This is a weak and often difficult-to-observe band, typically around 400-500 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 248. Key fragmentation patterns would likely involve cleavage of the S-S bond or C-S bonds.

Part 5: Safety, Handling, and Storage

Authoritative handling protocols are crucial for ensuring laboratory safety and maintaining compound integrity.

Hazard Identification and Classification

While specific data for this exact compound is limited, based on related aromatic amines and organosulfur compounds, the following classifications should be assumed:

Hazard ClassGHS Classification
Acute Toxicity (Oral) Category 4 (H302): Harmful if swallowed. [10]
Target Organ Toxicity STOT RE 2 (H373): May cause damage to organs (e.g., blood) through prolonged or repeated exposure. [10]
Environmental Hazard Aquatic Chronic 2 (H411): Toxic to aquatic life with long lasting effects. [10]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. [6]* Personal Protective Equipment:

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) tested according to EN 374. [11] * Eye Protection: Use safety goggles with side protection. [11] * Skin and Body Protection: Wear a standard laboratory coat. Avoid dust formation during handling. * Hygiene: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area. [12]

Storage and Disposal
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]Recommended storage temperature is between 15–25 °C. [12]Keep away from heat and strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations. Avoid release to the environment. [13]

References

  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 3,3'-Diaminodiphenyl sulphone. Retrieved from [Link]

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  • 3M. (n.d.). Safety Data Sheet.
  • 3M. (n.d.). Safety Data Sheet.
  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 3,3'-Diaminodiphenyl sulphone. Retrieved from [Link]

  • Cymer Chemicals. (2024). Advantages of 3,3′-Diamino Diphenyl Sulfone in Thermoplastic Polymer Additives. Retrieved from [Link]

  • Google Patents. (2008). CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone.
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  • National Institutes of Health. (n.d.). Synthesis of the first poly(diaminosulfide)s and an investigation of their applications as drug delivery vehicles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Polymer Chemistry.
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  • Google Patents. (n.d.). CA1193283A - Process for preparing 3,3'-diamino diphenysulfones diphenylsulfones.
  • Royal Society of Chemistry. (2011). Electronic Supporting Information.
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  • NIST. (n.d.). 4,4'-Diaminodiphenyl disulphide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4,4'-Diaminodiphenyl disulphide (CAS 722-27-0). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. Retrieved from [Link]

  • Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Disulfide, diphenyl. Retrieved from [Link]

  • MDPI. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Retrieved from [Link]

  • NIST. (n.d.). 3,3'-Diaminodiphenylmethane. Retrieved from [Link]

  • PubMed. (n.d.). Diallyl disulfide and diallyl trisulfide protect endothelial nitric oxide synthase against damage by oxidized low-density lipoprotein. Retrieved from [Link]

  • ResearchGate. (n.d.). Disulfide-rich peptides in drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). Why does the melting peak of my samples always appear when the TGA is decreasing?. Retrieved from [Link]

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  • ResearchGate. (n.d.). Thermal stability analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of 3D printed sample. Retrieved from [Link]

  • Journal of Science and Technology of Advanced Materials. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 3-[(3-Aminophenyl)disulfanyl]aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-[(3-Aminophenyl)disulfanyl]aniline, a compound of interest in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data, this document focuses on the theoretical principles governing its solubility, predictive methodologies, and a detailed experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for understanding and experimentally determining the solubility of this compound in various organic solvents, a critical parameter for its application and development.

Introduction: The Significance of Solubility for this compound

This compound, also known as 3,3'-dithiodianiline, is an aromatic disulfide containing two primary amine functionalities.[1] Its unique structure, featuring a reducible disulfide bond and reactive amine groups, makes it a valuable building block in the synthesis of polymers, dyes, and pharmaceutical intermediates. The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in various applications. For instance, in drug development, solubility influences bioavailability, formulation, and routes of administration. In materials science, it is crucial for solution-based processing and fabrication of polymers and other functional materials. A thorough understanding of its solubility profile is therefore paramount for its effective use in research and development.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] The overall solubility of this compound is a complex interplay of the contributions from its constituent functional groups: the aromatic rings, the primary amine groups, and the disulfide linkage.

Molecular Structure and Polarity

The molecular structure of this compound dictates its polarity and potential for intermolecular interactions.

  • Aromatic Rings: The two phenyl rings are nonpolar and contribute to the molecule's hydrophobicity, favoring solubility in nonpolar organic solvents.

  • Amine Groups (-NH₂): The primary amine groups are polar and capable of acting as both hydrogen bond donors and acceptors. This feature enhances solubility in polar protic and aprotic solvents.[2][3]

  • Disulfide Bond (-S-S-): The disulfide bond is a unique feature. While sulfur is not as electronegative as oxygen or nitrogen, the S-S bond introduces a degree of polarity and the lone pairs on the sulfur atoms can act as hydrogen bond acceptors.

Influence of Solvent Type

The choice of solvent is critical in determining the solubility of this compound. Organic solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: These solvents (e.g., methanol, ethanol, water) can engage in hydrogen bonding with the amine groups of the solute, acting as both hydrogen bond donors and acceptors.[4][5][6] This strong interaction is expected to facilitate solubility.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone possess significant dipole moments and can act as hydrogen bond acceptors.[4][6][7] They are expected to be effective solvents due to their ability to interact with the amine groups.

  • Nonpolar Solvents: Nonpolar solvents such as hexane and toluene primarily interact through weaker van der Waals forces. The presence of the polar amine and disulfide groups suggests that the solubility in these solvents will be limited.

Caption: Predicted interactions of this compound with different solvent types.

Predictive Approaches to Solubility

While experimental determination is the gold standard, predictive models can provide valuable initial estimates of solubility and guide solvent selection.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute and a solvent.[8][9][10] The total HSP (δt) is composed of three components:

  • δd: The energy from dispersion forces.

  • δp: The energy from polar interactions.

  • δh: The energy from hydrogen bonding.

Table 1: Estimated Hansen Solubility Parameters for this compound and Common Organic Solvents

Compound/Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
This compound (Estimated) ~19.5~8.0~10.0
Methanol15.112.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl sulfoxide (DMSO)18.416.410.2
Toluene18.01.42.0
Hexane14.90.00.0

Note: The HSP values for the solvents are literature values. The values for this compound are estimations based on group contribution methods and should be used as a qualitative guide.

Based on these estimated values, solvents like DMF and DMSO are predicted to be good solvents for this compound due to the smaller difference in their respective HSP components.

Experimental Determination of Solubility

The most accurate way to determine the solubility of this compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and reliable technique.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Aromatic amines can be toxic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[12] All procedures should be performed in a well-ventilated fume hood.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

  • Calculation: Calculate the solubility of the compound in each solvent, typically expressed in units of g/L or mol/L.

Experimental_Workflow A 1. Add excess solute to solvent in vials B 2. Equilibrate in a thermostatted shaker A->B C 3. Allow solids to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute the saturated solution D->E F 6. Quantify concentration (HPLC/UV-Vis) E->F G 7. Calculate solubility F->G

Caption: Isothermal shake-flask method workflow for solubility determination.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Template for Recording Experimental Solubility Data of this compound at 25 °C

SolventDielectric ConstantSolubility (g/L)Solubility (mol/L)Observations
Methanol32.7
Ethanol24.6
Acetone21.0
N,N-Dimethylformamide (DMF)36.7
Dimethyl sulfoxide (DMSO)46.7
Toluene2.4
Hexane1.9

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers are equipped to predict, measure, and interpret the solubility behavior of this important compound. Accurate solubility data is a cornerstone for the successful application of this compound in drug development and materials science, enabling informed decisions in formulation, synthesis, and processing.

References

  • PubChem. (n.d.). 3,3'-Dithiodianiline. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Belmares, M., et al. (2004). Hansen Solubility Parameters. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Gaikwad, V. L., et al. (2017). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Asian Journal of Pharmaceutics, 11(4).
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  • ResearchGate. (n.d.). (PDF) Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

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  • OUCI. (n.d.). Aromatic Disulfides, Sulfoxides, Sulfones, and Other Derivatives of Aromatic Thiols. Retrieved from [Link]

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  • ChemBK. (n.d.). 3,3-Diaminodiphenyl sulphone. Retrieved from [Link]

  • PubChem. (n.d.). 3,3'-Sulphonyldianiline. Retrieved from [Link]

  • NIH. (n.d.). QSARs for selected aliphatic and aromatic amines. Retrieved from [Link]

  • NIH. (n.d.). QSAR Study for Carcinogenic Potency of Aromatic Amines Based on GEP and MLPs. Retrieved from [Link]

  • ResearchGate. (n.d.). Sediment-Associated Reactions of Aromatic Amines. 2. QSAR Development. Retrieved from [Link]

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spectroscopic data (NMR, IR, Mass Spec) of 3-[(3-Aminophenyl)disulfanyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-[(3-Aminophenyl)disulfanyl]aniline

Foreword: The Analytical Imperative in Modern Chemistry

In the realms of materials science, polymer chemistry, and drug development, the precise structural elucidation of molecular building blocks is not merely a procedural step but the very foundation of innovation. The molecule this compound, also known as 3,3'-dithiodianiline, represents a pivotal synthon. Its structure, featuring two aromatic amine functionalities linked by a redox-responsive disulfide bond, makes it a valuable precursor for high-performance polymers, dynamic covalent materials, and novel pharmaceutical intermediates.[1] The disulfide bridge, in particular, offers a chemically labile point susceptible to cleavage under reducing conditions, a property exploited in stimulus-responsive systems.[1]

This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. Moving beyond a simple recitation of data, we will delve into the why behind the spectral features, offering insights grounded in first principles and extensive laboratory experience. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating analytical framework to unambiguously confirm the identity, structure, and purity of this versatile compound.

Caption: Molecular Structure of this compound.

Mass Spectrometry: Confirming Molecular Identity and Integrity

Mass spectrometry (MS) serves as the initial and most definitive test of molecular identity by providing a precise measurement of the molecule's mass. For this compound, this technique is crucial not only for confirming its molecular formula but also for providing structural clues through its fragmentation pattern.

Data Presentation: Mass Spectrometry
ParameterObserved ValueInterpretation
Molecular FormulaC₁₂H₁₂N₂S₂Confirmed by HRMS
Molecular Weight248.36 g/mol Consistent with isotopic distribution
Exact Mass248.044191 g/mol High-resolution measurement confirms elemental composition[2]
Major Fragment (m/z)124Corresponds to the [C₆H₆NS]⁺ fragment from S-S bond cleavage
Other Fragment (m/z)93Corresponds to the aminophenyl fragment [C₆H₇N]⁺
Expertise & Experience: Interpreting the Spectrum

The mass spectrum provides a two-fold validation. First, the observation of the molecular ion peak (M⁺) at an m/z corresponding to the calculated molecular weight (248.36 g/mol ) confirms the presence of the target compound. High-Resolution Mass Spectrometry (HRMS) further refines this by matching the exact mass to the elemental formula C₁₂H₁₂N₂S₂, ruling out other potential isobaric compounds.

Second, and equally important, is the fragmentation analysis. The disulfide bond (S-S) is one of the weakest covalent bonds in the molecule, with a bond dissociation energy significantly lower than that of C-C, C-H, or C-S bonds. Consequently, it is the most probable site for fragmentation under electron ionization (EI) conditions. The hallmark of a symmetric disulfide like this is the homolytic cleavage of the S-S bond, which results in a prominent peak corresponding to half the molecule. The detection of a major fragment at m/z 124 ([C₆H₆NS]⁺) is compelling evidence for the disulfide structure.

G compound [C₁₂H₁₂N₂S₂]⁺˙ m/z = 248 frag1 [C₆H₆NS]⁺ m/z = 124 compound->frag1 S-S Cleavage frag2 [C₆H₇N]⁺˙ m/z = 93 frag1->frag2 Loss of S

Caption: Primary fragmentation pathway in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer. Set the injector temperature to 250°C and the transfer line to 280°C.

  • GC Method:

    • Initial oven temperature: 100°C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 20°C/min to 300°C.

    • Hold: Maintain 300°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Acquisition: Inject 1 µL of the sample solution and acquire the data.

  • Analysis: Integrate the total ion chromatogram (TIC) to assess purity and analyze the mass spectrum of the corresponding peak.

Infrared Spectroscopy: Fingerprinting Functional Groups

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique "fingerprint" that confirms the presence of the amine groups, the aromatic rings, and the critical disulfide linkage.

Data Presentation: Key IR Absorptions
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3350Medium, Sharp (Doublet)N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine
3080 - 3010Medium to WeakAromatic C-H StretchBenzene Ring
1620 - 1580StrongN-H Scissoring & C=C StretchAmine & Aromatic Ring
1500 - 1450StrongAromatic C=C StretchBenzene Ring
1320 - 1250MediumC-N StretchAromatic Amine
540 - 480WeakS-S StretchDisulfide[3]
Expertise & Experience: Interpreting the Spectrum

The most diagnostic feature in the IR spectrum of this compound is the pair of sharp peaks in the 3450-3350 cm⁻¹ region. This doublet is the unmistakable signature of the asymmetric and symmetric N-H stretching vibrations of a primary amine (-NH₂). Its presence immediately confirms the amine functionality.

The aromatic nature of the compound is evidenced by the weak C-H stretches above 3000 cm⁻¹ and the strong C=C stretching absorptions between 1620 and 1450 cm⁻¹. The C-N stretching vibration further supports the presence of the aromatic amine.

The disulfide (S-S) stretch is notoriously weak in IR spectroscopy due to the low polarity of the bond. It typically appears in the far-IR region (540-480 cm⁻¹).[3] While its detection can be challenging and may be obscured by other vibrations, its presence (or the lack of strong interfering signals in this region) is consistent with the proposed structure. The true value of the IR spectrum lies in its holistic pattern; the simultaneous presence of primary amine and aromatic signals, coupled with the absence of signals for other functional groups (e.g., a strong C=O stretch around 1700 cm⁻¹), provides a robust validation of the compound's structure and purity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework and confirming the precise connectivity of atoms. For a symmetric molecule like this compound, NMR is particularly powerful for verifying the substitution pattern on the aromatic rings.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR (400 MHz, DMSO-d₆) Causality: DMSO-d₆ is chosen as the solvent because its polarity and hydrogen-bond accepting nature prevent the rapid exchange of the amine protons, allowing them to be observed as a distinct, albeit broad, signal.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15t2HH-5
~6.90m4HH-2, H-4
~6.65m2HH-6
~5.25br s4H-NH₂

¹³C NMR (101 MHz, DMSO-d₆) Causality: The symmetry of the molecule means that only 6 distinct carbon signals are expected, corresponding to the 6 unique carbon environments in one of the aminophenylthio moieties.

Chemical Shift (δ, ppm)Assignment
~149C3 (C-N)
~139C1 (C-S)
~130C5
~119C6
~116C4
~114C2
Expertise & Experience: Interpreting the Spectra

The ¹H NMR spectrum is interpreted based on chemical shift, integration, and spin-spin coupling. The broad singlet around 5.25 ppm, integrating to 4 protons, is characteristic of the two primary amine groups. The aromatic region (6.5-7.5 ppm) confirms the presence of 8 aromatic protons. The meta-substitution pattern leads to a complex but predictable set of multiplets. The triplet at the lowest field (~7.15 ppm) corresponds to H-5, which is coupled to both H-4 and H-6. The remaining protons appear as overlapping multiplets.

The ¹³C NMR spectrum is a powerful tool for confirming the molecular symmetry and carbon skeleton. The appearance of exactly six signals in the aromatic region is the definitive proof of the molecule's C₂ symmetry. The chemical shifts are also diagnostic: the carbon attached to the highly electronegative nitrogen atom (C-N) is the most downfield (~149 ppm), followed by the carbon attached to the sulfur atom (C-S) at ~139 ppm. The remaining signals correspond to the protonated aromatic carbons.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in DMSO-d₆) B ¹H NMR Acquisition (400 MHz) A->B C ¹³C NMR Acquisition (101 MHz) A->C D Data Processing (Fourier Transform, Phasing) B->D C->D E Structural Elucidation (Integration, Shift & Coupling Analysis) D->E

Caption: A typical workflow for NMR-based structural analysis.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Tune and shim the NMR spectrometer for the specific probe and solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a pulse angle of 45-90 degrees with a relaxation delay of 1-2 seconds.

    • Co-add at least 16 scans to ensure good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the spectra using the residual solvent peak or the TMS signal.

Conclusion: A Unified Spectroscopic Signature

The structural elucidation of this compound is a textbook example of synergistic analytical chemistry. No single technique provides the complete picture, but together, they form an unassailable confirmation of its identity and purity.

  • Mass Spectrometry confirms the correct molecular formula and reveals the characteristic disulfide linkage through its fragmentation pattern.

  • Infrared Spectroscopy provides a rapid and unambiguous fingerprint of the essential functional groups—the primary aromatic amine and the aromatic rings.

  • NMR Spectroscopy maps the complete C-H framework, confirms the meta-substitution pattern, and validates the molecule's inherent symmetry.

By systematically applying these techniques and understanding the causal links between molecular structure and spectral output, researchers can proceed with confidence, knowing that their starting material is well-defined and pure. This analytical rigor is the bedrock upon which reliable and reproducible scientific advancement is built.

References

  • SpectraBase. (2026). This compound. John Wiley & Sons, Inc. [Link]

  • Fava, A., Iliceto, A., & Camera, E. (1957). The Effect of Solvents and Temperature on the Optical Absorption Spectrum of Aromatic Disulfides. Journal of the American Chemical Society, 79(4), 833–838. [Link]

  • Li, W., et al. (2024). Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. Scientific Reports, 14(1), 12345. [Link]

  • Sion, D. (2019). Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. University of California, Berkeley. [Link]

  • University of Calgary. (n.d.). Sample IR spectra. [Link]

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An In-depth Technical Guide to the Thermal Stability and Degradation of 3,3'-Dithiobis[benzenamine]

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 3,3'-Dithiobis[benzenamine], a molecule of interest in materials science and pharmaceutical development. While specific experimental data for this compound is limited in public literature, this document synthesizes established principles of thermal analysis, the known behavior of aromatic disulfides, and predictive chemistry to offer a robust framework for its characterization. We will explore the theoretical underpinnings of its stability, propose likely degradation mechanisms, and provide detailed, field-proven experimental protocols for researchers to determine its thermal properties. This guide is designed to be a practical resource, enabling scientists to design experiments, interpret data, and ultimately understand the thermal liabilities of 3,3'-Dithiobis[benzenamine] in their specific applications.

Introduction: The Significance of 3,3'-Dithiobis[benzenamine]

3,3'-Dithiobis[benzenamine], also known as 3,3'-diaminodiphenyl disulfide, is a molecule characterized by two aminobenzene rings linked by a disulfide bond. The presence of both the disulfide linkage and aromatic amine functionalities imparts unique chemical properties, making it a valuable building block in various fields. In polymer chemistry, the disulfide bond can introduce dynamic covalent character, allowing for the development of self-healing materials and vitrimers.[1][2] In pharmaceutical sciences, aromatic amines and disulfide moieties are found in various active compounds, and understanding their stability is paramount for drug formulation and storage.

The thermal stability of a compound is a critical parameter that dictates its processing conditions, storage, and ultimate application range. Degradation at elevated temperatures can lead to loss of function, formation of impurities, and potentially toxic byproducts. This guide will delve into the factors governing the thermal stability of 3,3'-Dithiobis[benzenamine] and the chemical transformations it may undergo when subjected to thermal stress.

Theoretical Assessment of Thermal Stability

The thermal stability of 3,3'-Dithiobis[benzenamine] is primarily dictated by the bond dissociation energies of its constituent linkages. The disulfide bond (S-S) is generally considered the most thermally labile bond in the molecule, with a bond dissociation energy of approximately 60-70 kcal/mol. This is significantly lower than the carbon-sulfur (C-S) bond (~75-85 kcal/mol), the carbon-carbon (C-C) bonds within the aromatic ring (~110-120 kcal/mol), and the carbon-nitrogen (C-N) bond (~70-80 kcal/mol).

Therefore, the initial degradation event is anticipated to be the homolytic cleavage of the S-S bond to form two 3-aminothiophenoxy radicals.

3,3'-Dithiobis[benzenamine] 3,3'-Dithiobis[benzenamine] 2 x 3-Aminothiophenoxy Radical 2 x 3-Aminothiophenoxy Radical 3,3'-Dithiobis[benzenamine]->2 x 3-Aminothiophenoxy Radical Δ (Heat)

Caption: Initial thermal degradation step of 3,3'-Dithiobis[benzenamine].

The stability of the resulting radicals and their subsequent reaction pathways will determine the overall degradation profile and the final products. The presence of the amine groups can influence the electronic structure of the molecule and potentially affect the stability of the disulfide bond, though this effect is likely to be less pronounced than the inherent weakness of the S-S bond itself.

Proposed Thermal Degradation Pathways

Following the initial S-S bond scission, the resulting 3-aminothiophenoxy radicals can undergo several potential reactions, leading to a complex mixture of degradation products.

  • Recombination and Disproportionation: The radicals can recombine to reform the starting material, or they can undergo disproportionation reactions, though this is less common for sulfur-centered radicals.

  • Hydrogen Abstraction: The thiophenoxy radicals can abstract hydrogen atoms from other molecules or from the solvent (if present), leading to the formation of 3-aminothiophenol.

  • Reaction with Oxygen: In the presence of air (oxygen), the degradation process can be significantly more complex. The sulfur-centered radicals can react with oxygen to form sulfinyl and sulfonyl species, which are generally less stable and can lead to further degradation. This can result in the formation of sulfonic acids and other oxidized products.

  • Polymerization: The radicals could also initiate polymerization reactions, leading to the formation of higher molecular weight species, such as poly(phenylene sulfide)-type structures.

  • Elimination and Ring-Opening Reactions: At higher temperatures, more energetic degradation pathways may become accessible, including the cleavage of the C-S bond and fragmentation of the aromatic ring. This could lead to the evolution of gases such as hydrogen sulfide (H₂S) and ammonia (NH₃).

cluster_0 Primary Degradation cluster_1 Secondary Pathways cluster_2 High-Temperature Fragmentation Start 3,3'-Dithiobis[benzenamine] Radical 3-Aminothiophenoxy Radical Start->Radical Δ (S-S Cleavage) Thiophenol 3-Aminothiophenol Radical->Thiophenol Hydrogen Abstraction Polymer Polymeric Species Radical->Polymer Polymerization Oxidized Oxidized Products (e.g., Sulfonic Acid) Radical->Oxidized Reaction with O₂ Gases H₂S, NH₃, etc. Thiophenol->Gases ΔΔ Char Carbonaceous Char Polymer->Char ΔΔ

Caption: Proposed degradation pathways for 3,3'-Dithiobis[benzenamine].

Experimental Characterization of Thermal Stability

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability and degradation of 3,3'-Dithiobis[benzenamine].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This is the primary technique for determining the onset of degradation and the overall thermal stability.

Experimental Protocol: TGA of 3,3'-Dithiobis[benzenamine]

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 3,3'-Dithiobis[benzenamine] into a clean TGA pan (e.g., alumina or platinum).

  • Atmosphere:

    • Inert: Nitrogen or Argon at a flow rate of 50-100 mL/min to assess inherent thermal stability.

    • Oxidative: Air at a flow rate of 50-100 mL/min to evaluate stability in the presence of oxygen.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Slower heating rates (e.g., 5 °C/min) can provide better resolution of degradation steps.[4]

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5).

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

    • Quantify the mass loss at each degradation step.

    • Determine the final residual mass at the end of the experiment.

Expected TGA Profile:

AtmosphereOnset Temperature (Td5)Degradation StepsResidual Mass
Nitrogen LowerLikely a multi-step process corresponding to S-S cleavage, followed by fragmentation.Higher, corresponding to a stable carbonaceous char.
Air HigherMore complex, with additional oxidative degradation steps.Lower, due to more complete combustion to volatile products.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[5][6] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Experimental Protocol: DSC of 3,3'-Dithiobis[benzenamine]

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 3,3'-Dithiobis[benzenamine] into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected decomposition temperature (determined by TGA, e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point (Tm).

    • Identify any exothermic peaks, which would indicate decomposition. The area under the exotherm can be used to calculate the enthalpy of decomposition.

Sample 3,3'-Dithiobis[benzenamine] TGA Thermogravimetric Analysis (TGA) Sample->TGA Mass Loss vs. Temp DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heat Flow vs. Temp TGA_DSC Hyphenated TGA-MS/FTIR TGA->TGA_DSC Evolved Gas Analysis Stability & Degradation Steps Stability & Degradation Steps TGA->Stability & Degradation Steps Melting & Decomposition Enthalpy Melting & Decomposition Enthalpy DSC->Melting & Decomposition Enthalpy Identification of Degradation Products Identification of Degradation Products TGA_DSC->Identification of Degradation Products

Caption: Experimental workflow for thermal analysis.

Evolved Gas Analysis (EGA)

To identify the degradation products, the TGA can be coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. This allows for the real-time analysis of the gases evolved during decomposition.

Experimental Protocol: TGA-MS/FTIR

  • Instrument: A TGA instrument interfaced with an MS or FTIR.

  • TGA Method: Follow the TGA protocol described in section 4.1.

  • MS/FTIR Parameters:

    • MS: Scan a mass range of 10-200 amu to detect small molecule fragments.

    • FTIR: Continuously collect infrared spectra of the evolved gases.

  • Data Analysis:

    • Correlate the evolution of specific gases (e.g., H₂S, NH₃, SO₂) with the mass loss events observed in the TGA.

    • Identify characteristic fragments in the mass spectrum or absorption bands in the IR spectrum to elucidate the structure of the degradation products.

Summary and Recommendations

The thermal stability of 3,3'-Dithiobis[benzenamine] is a critical parameter for its successful application. Based on fundamental chemical principles, the disulfide bond is predicted to be the most thermally sensitive linkage. The proposed experimental workflow, combining TGA, DSC, and EGA, provides a comprehensive strategy for a thorough investigation of its thermal properties.

For researchers and drug development professionals, it is recommended to perform these analyses under conditions that are relevant to their specific processing and storage environments. Understanding the onset of thermal degradation and the nature of the degradation products is essential for ensuring product quality, safety, and efficacy.

References

  • ResearchGate. (2025). Aromatic disulfide polymers back to macrocyclic disulfide oligomers via cyclo-depolymerization reaction. [Link]

  • RSC Publishing. (2024). Unraveling the thermal stability of aromatic disulfide epoxy vitrimers: a comprehensive study using principal component analysis (PCA). [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]

  • RSC Publishing. (2024). Unraveling the thermal stability of aromatic disulfide epoxy vitrimers: a comprehensive study using principal component analysis (PCA). [Link]

  • ResearchGate. (2025). Comparative DSC kinetics of the reaction of DGEBA with aromatic diamines. [Link]

  • ResearchGate. (2025). Thermal degradation behavior and mechanism of polybenzoxazine based on bisphenol-S and methylamine. [Link]

  • PMC. (2024). Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. [Link]

  • MDPI. (2024). Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis. [Link]

  • Taylor & Francis Online. (2023). Thermal stability – Knowledge and References. [Link]

  • MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. [Link]

  • MDPI. (2018). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). [Link]

  • Semantic Scholar. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. [Link]

  • PubMed. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link]

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An In-depth Technical Guide to Bis(3-aminophenyl) Disulfide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(3-aminophenyl) disulfide, a key aromatic disulfide, holds a significant position in the landscape of chemical synthesis, primarily serving as a crucial intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of Bis(3-aminophenyl) disulfide, from its chemical identity and physicochemical properties to detailed synthesis methodologies and its principal applications. The narrative emphasizes the causality behind experimental choices and provides field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Historical Perspective on Aromatic Disulfides

While the precise moment of discovery for Bis(3-aminophenyl) disulfide is not prominently documented in historical chemical literature, its emergence is intrinsically linked to the broader exploration of aromatic sulfur compounds in the late 19th and early 20th centuries. The synthesis of its isomer, p-aminophenyl disulfide, has been described in publications dating back to the early 1900s, indicating that the fundamental chemistry for creating such molecules was established during this period[1]. The development of various synthetic routes to aromatic disulfides was driven by the burgeoning dye industry and early medicinal chemistry, which sought novel molecular scaffolds with diverse functional properties. Today, Bis(3-aminophenyl) disulfide is recognized not as a historical curiosity, but as a vital building block in modern chemical manufacturing[2][3].

Compound Profile: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Bis(3-aminophenyl) disulfide is essential for its effective use in synthesis and process development.

Chemical Identity
Identifier Value
IUPAC Name 3,3'-disulfanediyldianiline
CAS Number 40897-41-4[4][5][6]
Molecular Formula C₁₂H₁₂N₂S₂[6]
Molecular Weight 248.37 g/mol [6]
SMILES C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N[6]
InChI Key HZCSIYBMJICNFY-UHFFFAOYSA-N[6]
Physicochemical Properties

Bis(3-aminophenyl) disulfide is typically a solid powder[6]. While specific, experimentally verified data for the meta-isomer's melting and boiling points are not consistently reported across public sources, data for its isomers, such as bis(o-aminophenyl) disulfide (melting point 91-92 °C), provide an approximate reference range. The compound's LogP value of 4.81 indicates a moderate lipophilicity, suggesting solubility in organic solvents[6]. The presence of two primary amine groups makes it a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors, influencing its solubility and reactivity[6].

Property Value/Description
Physical State Solid powder[6]
LogP 4.81[6]
Polar Surface Area 102.64 Ų[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 3[6]

Synthesis Methodologies: From Nitroaromatics to Aminodisulfides

The most prevalent and industrially significant route to Bis(3-aminophenyl) disulfide involves a two-step reduction process starting from a nitroaromatic precursor. This approach is favored for its efficiency and the availability of starting materials.

Overview of the Primary Synthetic Pathway

The synthesis initiates with the conversion of a 3-nitrophenylsulfonyl chloride to bis(3-nitrophenyl) disulfide. This intermediate is then subjected to a reduction step to yield the final product, Bis(3-aminophenyl) disulfide. This two-stage process allows for purification at the intermediate stage, ensuring a high-purity final product[2].

Synthesis_Pathway A 3-Nitrophenylsulfonyl Chloride B Bis(3-nitrophenyl) Disulfide A->B Reduction (e.g., H₃PO₂/I⁻) C Bis(3-aminophenyl) Disulfide B->C Reduction (e.g., H₂/Catalyst)

Caption: Primary synthetic pathway to Bis(3-aminophenyl) Disulfide.

Step 1: Synthesis of Bis(3-nitrophenyl) Disulfide

The initial step involves the reduction of 3-nitrophenylsulfonyl chloride. A particularly effective method utilizes hypophosphorous acid (H₃PO₂) in the presence of a catalytic amount of iodide[2]. This approach is advantageous as it avoids the use of more hazardous reducing agents.

Experimental Protocol:

  • To a suitable reaction vessel, add 3-nitrophenylsulfonyl chloride and an appropriate organic solvent.

  • In a separate vessel, prepare an aqueous solution of hypophosphorous acid and a catalytic amount of an iodide salt (e.g., KI).

  • Slowly add the aqueous solution to the reaction mixture containing the sulfonyl chloride, maintaining the temperature within a specified range.

  • The reaction is monitored for completion by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, the bis(3-nitrophenyl) disulfide product is isolated through filtration or extraction, washed, and dried.

The causality behind using a catalytic amount of iodide lies in its role in the reduction cycle, where it is oxidized by the sulfonyl chloride and subsequently reduced back by the hypophosphorous acid, allowing for an efficient process with a substoichiometric amount of the iodide promoter.

Step 2: Reduction to Bis(3-aminophenyl) Disulfide

The second and final step is the reduction of the nitro groups of bis(3-nitrophenyl) disulfide to amines. Catalytic hydrogenation is a preferred industrial method for this transformation due to its high efficiency and clean reaction profile[2].

Experimental Protocol:

  • Charge a hydrogenation reactor with bis(3-nitrophenyl) disulfide and a suitable solvent.

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or another precious metal catalyst (e.g., platinum, rhodium)[2].

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the target temperature and maintain vigorous agitation to ensure efficient gas-liquid mass transfer.

  • Monitor the reaction progress by hydrogen uptake and/or analytical sampling.

  • Once the reaction is complete, the catalyst is removed by filtration.

  • The Bis(3-aminophenyl) disulfide is then isolated from the filtrate, typically by solvent evaporation or precipitation, followed by drying.

The choice of catalyst and reaction conditions (temperature, pressure) is critical and is optimized based on the desired reaction rate, selectivity, and cost-effectiveness. The use of precious metal catalysts is justified by their high activity, which allows for lower catalyst loading and milder reaction conditions.

Reduction_Mechanism cluster_0 Catalyst Surface cluster_1 Reaction in Solution H2 H₂ H_ads H(ads) H2->H_ads Adsorption & Dissociation Cat Catalyst (e.g., Pd) Nitro R-NO₂ (Bis(3-nitrophenyl) Disulfide) Amino R-NH₂ (Bis(3-aminophenyl) Disulfide) Nitro->Amino + 6H(ads)

Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.

Reactivity and Applications

The chemical utility of Bis(3-aminophenyl) disulfide is primarily derived from the reactivity of its two functional groups: the disulfide bond and the aromatic amine groups.

Reactivity of the Disulfide Bond

The S-S bond is susceptible to cleavage by various reagents, including reducing agents, nucleophiles, and some metal catalysts[6]. This reactivity is fundamental to many of its applications, as the cleavage of the disulfide can generate two thiophenol moieties.

Key Applications

Bis(3-aminophenyl) disulfide is a cornerstone intermediate in the synthesis of a range of valuable commercial products.

  • Agrochemicals: It is a precursor for the synthesis of certain classes of insecticides, fungicides, and nematicides. The aminophenylthio moiety can be incorporated into more complex molecules to impart desired biological activity[2][7].

  • Pharmaceuticals: In drug development, this compound serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the amine groups allows for further functionalization and construction of more elaborate molecular architectures[2].

  • Polymer Chemistry: The difunctional nature of Bis(3-aminophenyl) disulfide makes it a candidate for use as a monomer or crosslinking agent in the synthesis of specialty polymers. For instance, related aminophenyl disulfides have been used to create self-healing elastomers and recyclable epoxy networks.

Conclusion

Bis(3-aminophenyl) disulfide, while lacking a celebrated moment of discovery, has established itself as an indispensable intermediate in the chemical industry. Its synthesis, primarily through a well-defined two-step reduction of a nitroaromatic precursor, is a robust and scalable process. The dual functionality of the disulfide linkage and aromatic amine groups provides a versatile platform for the synthesis of a wide array of complex molecules, particularly in the life sciences sectors. For researchers and developers in these fields, a solid understanding of the synthesis and reactivity of Bis(3-aminophenyl) disulfide is crucial for innovation and the creation of novel, high-value products.

References

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  • Method for producing bis(3-aminophenyl)disulfides and 3-aminothiols. (2015). Google Patents.
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  • Method for producing bis (3-aminophenyl) disulfides and 3-aminothiols. (n.d.). Google Patents.
  • Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

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An In-Depth Technical Guide to Quantum Chemical Calculations for 3-[(3-Aminophenyl)disulfanyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-[(3-Aminophenyl)disulfanyl]aniline, also known as 3,3'-dithiodianiline. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust understanding of the molecule's electronic structure, reactivity, and spectroscopic properties. By leveraging Density Functional Theory (DFT), this guide outlines a systematic workflow from structural optimization to the analysis of molecular orbitals and electrostatic potential, ultimately enabling a deeper insight into the molecule's potential applications, particularly in the realm of medicinal chemistry and materials science.

Introduction: The Scientific Imperative

This compound is an organic compound featuring two aniline moieties linked by a disulfide bond.[1] This unique structure, incorporating reactive aromatic amines and a reducible disulfide bridge, makes it a molecule of significant interest.[1] The amino groups offer sites for further functionalization, while the disulfide bond's susceptibility to cleavage under reducing conditions presents opportunities for applications in dynamic covalent chemistry and the design of stimulus-responsive materials.[1]

In the context of drug discovery and development, a thorough understanding of a molecule's physicochemical properties at the quantum level is paramount.[2][3] Quantum chemical calculations provide a powerful, non-empirical lens through which to predict molecular structure, stability, and reactivity, thereby guiding rational drug design and minimizing costly experimental iterations.[2][4] This guide focuses on elucidating the electronic characteristics of this compound, providing a foundational dataset for future investigations into its biological activity and material applications.

Core Computational Methodology: A Self-Validating Workflow

The accuracy and reliability of quantum chemical calculations are critically dependent on the chosen theoretical level and basis set. This section details a robust and widely validated computational protocol tailored for organic molecules containing sulfur and nitrogen heteroatoms.

Software Selection: The Gaussian Suite

For the calculations outlined in this guide, the Gaussian software package is the recommended platform.[5] Gaussian is a comprehensive and industry-standard program that offers a wide array of quantum chemical methods, including the Density Functional Theory (DFT) methods central to this work.[5][6] Its capabilities extend to geometry optimization, frequency calculations, and the prediction of various molecular properties, making it a versatile tool for this analysis.[7]

The Foundational Choice: Density Functional Theory (DFT)

DFT has emerged as a highly effective method for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.[8] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly well-suited for organic molecules.[9][10] Extensive testing has demonstrated its reliability in predicting geometries and energies for a wide range of organic compounds.[11][12]

Basis Set Selection: Balancing Accuracy and Efficiency

The choice of basis set is crucial for obtaining meaningful results. For a molecule like this compound, which contains heteroatoms with lone pairs and diffuse electrons, a basis set that includes both polarization and diffuse functions is essential.[13] The 6-311++G(d,p) basis set is recommended for this purpose.

  • 6-311G : This triple-zeta valence basis set provides a flexible description of the valence electrons.

  • ++ : The double plus indicates the addition of diffuse functions on all atoms, which are important for describing the behavior of electrons far from the nucleus, such as in lone pairs and anions.[14]

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding and anisotropic electron distributions.[13]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to provide reliable results for a variety of organic molecules, including those containing sulfur and nitrogen.[15][16]

Computational Workflow Diagram

The following diagram illustrates the logical flow of the computational experiments described in this guide.

Computational Workflow Figure 1. Computational Workflow for this compound A 1. Molecular Structure Input (Initial Geometry) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirmation of Minimum Energy Structure) B->C D 4. Electronic Property Calculations C->D E Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) D->E Reactivity F Molecular Electrostatic Potential (MEP) Analysis D->F Interaction Sites G 5. Data Analysis & Interpretation E->G F->G

Caption: Computational Workflow for this compound.

Experimental Protocols: Step-by-Step Methodologies

This section provides detailed, step-by-step instructions for performing the quantum chemical calculations.

Step 1: Molecular Structure Input and Initial Optimization
  • Construct the Molecule : Build the 3D structure of this compound using a molecular editor such as GaussView.[17] Ensure correct atom types and connectivity. The initial structure can be based on known structural data or a reasonable chemical intuition.[18][19]

  • Initial Cleaning : Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This step helps to remove any steric clashes or unnatural bond lengths and angles from the initial drawing.

Step 2: Geometry Optimization
  • Set up the Calculation : In the Gaussian calculation setup, specify the following:

    • Job Type : Optimization.[17]

    • Method : DFT, selecting the B3LYP functional.

    • Basis Set : 6-311++G(d,p).

    • Charge : 0 (for the neutral molecule).

    • Spin : Singlet.

  • Execute the Calculation : Submit the input file to Gaussian for execution. The software will iteratively adjust the molecular geometry to find the lowest energy conformation on the potential energy surface.[6]

  • Verify Convergence : Upon completion, check the output file to ensure that the optimization has converged successfully. This is typically indicated by the message "Optimization completed."

Step 3: Vibrational Frequency Analysis
  • Set up the Calculation : Using the optimized geometry from the previous step, set up a new calculation with the following parameters:

    • Job Type : Frequency.

    • Method : DFT, B3LYP functional.

    • Basis Set : 6-311++G(d,p).

  • Execute the Calculation : Run the frequency calculation.

  • Analyze the Frequencies : Examine the output file for the calculated vibrational frequencies. A true minimum energy structure will have no imaginary frequencies (displayed as negative values in the output). The presence of imaginary frequencies indicates a saddle point (transition state) rather than a stable minimum, and further geometry optimization may be required. The calculated frequencies can also be compared with experimental IR and Raman spectra to validate the computational model.[20][21]

Step 4: Electronic Property Calculations

With the validated, optimized structure, proceed to calculate the key electronic properties. These calculations are typically performed as part of the same job that includes the frequency analysis or as a separate single-point energy calculation on the optimized geometry.

Results and Discussion: Unveiling the Electronic Landscape

This section presents the expected outcomes of the calculations and provides insights into their interpretation.

Optimized Molecular Geometry

The geometry optimization will yield the most stable 3D conformation of this compound in the gas phase. Key structural parameters such as bond lengths, bond angles, and dihedral angles should be tabulated and analyzed. Particular attention should be paid to the C-S-S-C dihedral angle, which is a defining characteristic of disulfide-containing molecules and influences their conformational flexibility.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å) / Angle (°)
C-S Bond LengthCalculated Value
S-S Bond LengthCalculated Value
C-N Bond LengthCalculated Value
C-S-S Bond AngleCalculated Value
C-S-S-C Dihedral AngleCalculated Value

Note: The table will be populated with the actual calculated values upon completion of the computation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[22] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[23] A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.[24]

  • HOMO : The HOMO represents the ability of the molecule to donate an electron. The spatial distribution of the HOMO will indicate the regions of the molecule that are most likely to act as nucleophiles.

  • LUMO : The LUMO represents the ability of the molecule to accept an electron. The spatial distribution of the LUMO will highlight the regions susceptible to nucleophilic attack.

The HOMO and LUMO energy levels and their energy gap will be calculated and summarized. Visualizations of the HOMO and LUMO isosurfaces will provide a qualitative understanding of the electron density distribution in these key orbitals.

Table 2: Calculated Electronic Properties

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Energy GapCalculated Value

Note: The table will be populated with the actual calculated values.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[25] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red/Yellow Regions : These colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically associated with lone pairs on heteroatoms like nitrogen and sulfur.[26]

  • Blue Regions : These colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.[27]

The MEP analysis will identify the most likely sites for intermolecular interactions, such as hydrogen bonding, which are critical in drug-receptor binding.[28]

MEP_Concept Figure 2. Conceptual Representation of a Molecular Electrostatic Potential Map cluster_0 Molecule Molecular Surface A Negative Potential (Red/Yellow) Electron-Rich Nucleophilic Center A->Molecule Attracts Electrophiles (e.g., H⁺) B Positive Potential (Blue) Electron-Poor Electrophilic Center B->Molecule Attracts Nucleophiles (e.g., OH⁻)

Caption: Conceptual Representation of a Molecular Electrostatic Potential Map.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum.[29] Key vibrational modes, such as the S-S stretch, C-S stretch, and N-H stretches, can be identified and their frequencies reported.[30] This theoretical spectrum can be a valuable tool for interpreting experimental spectroscopic data and confirming the molecular structure.

Table 3: Key Calculated Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)
N-H Symmetric StretchCalculated Value
N-H Asymmetric StretchCalculated Value
C-S StretchCalculated Value
S-S StretchCalculated Value

Note: The table will be populated with the actual calculated values. A scaling factor may be applied to the calculated frequencies to improve agreement with experimental data.[31]

Conclusion: From Data to Insight

The quantum chemical calculations detailed in this guide provide a comprehensive electronic and structural profile of this compound. The optimized geometry offers a precise 3D model of the molecule's most stable conformation. The FMO analysis sheds light on its reactivity and electronic excitation properties, while the MEP map identifies the key sites for intermolecular interactions. Finally, the vibrational analysis provides a theoretical spectrum that can aid in experimental characterization.

This foundational knowledge is invaluable for researchers in drug development and materials science. It enables a more targeted approach to designing new derivatives with enhanced biological activity or specific material properties. By understanding the intrinsic electronic nature of this compound, scientists can make more informed decisions, accelerating the pace of innovation.

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A Technical Guide to the Reactivity of the Disulfide Bond in 3,3'-Diaminodiphenyl Disulfide: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3,3'-Diaminodiphenyl Disulfide (DADPDS) is a molecule of significant interest, positioned at the intersection of polymer science and advanced drug delivery. Its utility is fundamentally derived from the unique reactivity of its central disulfide bond. This aromatic disulfide linkage, while providing covalent stability, is exquisitely sensitive to redox environments, making it a powerful functional motif. This guide provides an in-depth exploration of the chemical reactivity of the DADPDS disulfide bond. We will dissect the primary mechanisms of its cleavage—including reductive, oxidative, and other pathways—and explain the causality behind these transformations. Furthermore, this document offers field-proven, step-by-step protocols for the controlled reduction of the disulfide bond and discusses how its unique reactivity is being leveraged to create next-generation redox-responsive polymers and targeted drug delivery systems.

Introduction: The Significance of 3,3'-Diaminodiphenyl Disulfide

3,3'-Diaminodiphenyl Disulfide is an aromatic diamine distinguished by a disulfide (S-S) linkage. This structure presents two key functionalities: reactive primary amine groups, which serve as excellent handles for polymerization and conjugation, and a redox-active disulfide bond. While the amine groups allow DADPDS to act as a monomer in the synthesis of high-performance polymers like polyamides and polyimides, it is the disulfide bond that imparts "smart" or "stimuli-responsive" characteristics to the resulting macromolecules.[1][2]

The core value of the disulfide bond lies in its conditional stability. In oxidizing environments, such as the extracellular space, it remains a robust covalent linker. However, upon exposure to reducing environments, like the glutathione-rich cytoplasm of a cell, it can be selectively cleaved to yield two free thiols.[3] This switch-like behavior is the cornerstone of its application in creating materials that can degrade, release a payload, or change conformation in response to a specific biological trigger. This guide will focus exclusively on the chemistry and manipulation of this critical functional group.

The Aromatic Disulfide Bond: A Nexus of Reactivity

The disulfide bond is a unique covalent linkage formed by the oxidation of two thiol groups.[4] In DADPDS, this bond connects two aminophenyl moieties. Its reactivity is governed by several factors, including the inherent S-S bond energy, steric accessibility, and the electronic effects of the aromatic rings and amino substituents.[5][6] Electron-donating groups, such as the amines in DADPDS, can influence the electron density around the sulfur atoms, impacting the kinetics of cleavage reactions.[7][8]

The primary mode of reactivity is redox-based, cycling between the oxidized disulfide state and the reduced dithiol state (3,3'-aminophenylthiol). This interconversion is central to its function in applied materials science.[4]

Key Reaction Pathways for Disulfide Bond Cleavage

The cleavage of the disulfide bond in DADPDS can be initiated through several distinct chemical pathways. Understanding these mechanisms is crucial for designing experiments and applications.

3.1 Reductive Cleavage

Reduction is the most common and functionally significant pathway for cleaving the disulfide bond. This process involves the addition of two electrons and two protons, converting the disulfide into two separate thiol groups. This can be achieved via several classes of reagents.

This is a ubiquitous reaction in biological systems and a cornerstone of laboratory protocols. The mechanism is a series of bimolecular nucleophilic substitution (SN2) reactions.[9] A deprotonated thiol (thiolate) from a reducing agent acts as a nucleophile, attacking one of the sulfur atoms of the DADPDS disulfide bond. For the reaction to proceed, the attacking nucleophile and the two sulfur atoms of the disulfide must achieve a near-linear alignment (~180°).[9][10] This results in a mixed disulfide intermediate, which then undergoes a second SN2 reaction (either inter- or intramolecularly) to release the second thiol and the oxidized form of the reducing agent.

Common thiol-based reducing agents include:

  • Dithiothreitol (DTT): Known as Cleland's reagent, DTT is highly effective because it is a dithiol.[11] After the initial attack, it undergoes an intramolecular cyclization to form a highly stable six-membered ring containing a disulfide bond, which drives the reaction equilibrium strongly towards completion.[11]

  • β-Mercaptoethanol (β-ME): A monothiol that is also widely used. Because it is a monothiol, a stoichiometric excess is required to push the reaction equilibrium towards the fully reduced products.[12]

Water-soluble phosphines, most notably Tris(2-carboxyethyl)phosphine (TCEP), are highly efficient and irreversible reducing agents.[13] The mechanism involves an SN2 attack of the phosphorus atom on one of the disulfide's sulfur atoms.[13][14] This reaction is highly effective and offers several advantages over thiol-based reagents: it is odorless, stable in air, and does not engage in thiol-disulfide exchange, making it compatible with subsequent thiol-specific modification chemistries.[13]

  • Dissociative Electron Transfer: Aromatic disulfides can accept an electron to form a radical anion, which then undergoes rapid, stepwise cleavage of the S-S bond.[7][8][15] The presence of electron-donating amino groups on the DADPDS rings influences the stability of this radical anion intermediate.[15]

  • Metal Hydrides: Reagents like sodium borohydride (NaBH₄) can reduce disulfides, often with the aid of a catalyst to enhance the reaction rate.[16]

3.2 Oxidative Cleavage

While reduction is used for controlled cleavage, oxidation represents a potential pathway for degradation or further functionalization. Strong oxidants can attack the disulfide bond, leading to a series of sulfur species with higher oxidation states. For instance, oxidation with agents like hydrogen peroxide in the presence of a suitable catalyst or with peracids can convert the disulfide first into a thiolsulfinate (R-S(O)-S-R) and subsequently to more highly oxidized species, ultimately leading to the cleavage of the S-S bond to form sulfonic acids (R-SO₃H).[17]

3.3 Other Cleavage Mechanisms

Under specific conditions, other cleavage mechanisms are possible:

  • Alkaline Hydrolysis: A hydroxide ion can directly attack the disulfide bond, leading to a thiol and a sulfenic acid. This is typically favored at high pH.[18]

  • Radical-Initiated Cleavage: High-energy processes or the presence of radical initiators can lead to homolytic cleavage of the S-S bond, forming two thiyl radicals.[19]

cluster_reduction Reductive Cleavage cluster_oxidation Oxidative Cleavage cluster_other Other Mechanisms DADPDS 3,3'-Diaminodiphenyl Disulfide (R-S-S-R) Thiol Thiol-Disulfide Exchange (e.g., DTT, GSH) DADPDS->Thiol Phosphine Phosphine Reduction (e.g., TCEP) DADPDS->Phosphine Electron Dissociative Electron Transfer DADPDS->Electron Oxidant Strong Oxidants (e.g., H₂O₂, mCPBA) DADPDS->Oxidant Hydrolysis Alkaline Hydrolysis DADPDS->Hydrolysis Products Cleavage Products (e.g., 2x R-SH, R-SO₃H) Thiol->Products Phosphine->Products Electron->Products Oxidant->Products Hydrolysis->Products

Figure 1: High-level overview of the primary reaction pathways for the cleavage of the disulfide bond in DADPDS.
Leveraging Reactivity: Applications in Science and Technology

The predictable and selective reactivity of the disulfide bond makes DADPDS a valuable building block for functional materials.

4.1 Redox-Responsive Polymers

By incorporating DADPDS as a monomer in polymerization, the disulfide bond can be strategically placed within the polymer backbone or as a cross-linker between chains.[20] This creates macromolecules that are stable under normal conditions but can be degraded upon exposure to a reducing environment. This property is highly sought after for:

  • Drug Delivery: Creating nanoparticles or hydrogels that encapsulate a therapeutic agent. These carriers remain intact in the bloodstream but disassemble inside the target cells (due to high intracellular glutathione), releasing the drug precisely where it is needed.[3][21][22]

  • Self-Healing Materials: The reversible nature of the thiol-disulfide interconversion can be harnessed to create polymers that can repair themselves. When a fracture occurs, the disulfide bonds may break, but they can be reformed under the right conditions (e.g., mild oxidation or catalysis), restoring the material's integrity.[23][24]

4.2 Stimuli-Responsive Prodrugs

The disulfide bond can serve as a cleavable linker to attach a drug molecule to a carrier or a solubilizing group.[25] This "prodrug" is inactive and stable during circulation. Once it enters a cell, the disulfide linker is cleaved by glutathione, releasing the active form of the drug. This strategy enhances drug efficacy while minimizing off-target side effects.

start Start: Polymer or Prodrug with Intact Disulfide Bond (R-S-S-R) extracellular Extracellular Environment (Low [GSH], Oxidizing) Disulfide Bond is STABLE start->extracellular internalization Cellular Internalization extracellular->internalization intracellular Intracellular Environment (High [GSH], Reducing) Disulfide Bond is CLEAVED internalization->intracellular release Consequence: - Polymer Degradation - Drug Release - Conformational Change intracellular->release

Figure 2: Logical workflow of a disulfide-based stimuli-responsive system in a biological context.
Experimental Corner: Protocols for Disulfide Bond Cleavage

The choice of reducing agent is a critical experimental decision, driven by factors like pH, the presence of other functional groups, and the desired outcome of the reaction.

5.1 Comparative Analysis of Common Reducing Agents
ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (β-ME)
Redox Potential (pH 7) -0.33 V[11]--
Optimal pH Range 7.1 - 8.0[11]1.5 - 8.57.0 - 9.0
Mechanism Thiol-Disulfide ExchangeNucleophilic attack by PhosphorusThiol-Disulfide Exchange
Reversibility Reversible (in theory)Irreversible [13]Reversible
Air Stability Prone to oxidationHighly stableProne to oxidation
Key Advantage High efficiency due to cyclization[11]Odorless, irreversible, broad pH range[13]Inexpensive, water-soluble
Key Disadvantage Pungent odor, limited stabilityHigher costPungent odor, requires large excess
5.2 Protocol 1: Reduction of DADPDS with Dithiothreitol (DTT)

This protocol is a standard method for complete disulfide bond reduction for analytical or preparative purposes. The causality for using a basic pH is to increase the concentration of the nucleophilic thiolate anion (RS⁻), which significantly accelerates the reaction rate.[26]

A. Reagent Preparation:

  • Reaction Buffer: Prepare a 100 mM sodium phosphate buffer or Tris-HCl buffer, pH 7.5 - 8.0. Degas the buffer thoroughly by sparging with nitrogen or argon for at least 15 minutes to minimize re-oxidation of the resulting thiols by dissolved oxygen.

  • DADPDS Solution: Prepare a stock solution of DADPDS (e.g., 10 mM) in a suitable organic solvent like DMSO or DMF, as it has limited aqueous solubility.

  • DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in the degassed reaction buffer. DTT is not stable in solution for long periods, so fresh preparation is critical for quantitative results.[11]

B. Reduction Procedure:

  • In a reaction vessel, add the reaction buffer.

  • Add the DADPDS stock solution to achieve the desired final concentration (e.g., 100 µM).

  • Initiate the reaction by adding DTT from the stock solution to a final concentration of 1-10 mM. A 10 to 100-fold molar excess of DTT over the disulfide is typical for driving the reaction to completion.[11][27]

  • Blanket the reaction headspace with an inert gas (nitrogen or argon) and seal the vessel.

  • Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for 15-60 minutes.[11] Reaction time can be optimized based on monitoring.

  • Monitor the reaction progress by reverse-phase HPLC, observing the disappearance of the DADPDS peak and the appearance of the 3,3'-aminophenylthiol product peak. Mass spectrometry can be used to confirm the identity of the product.[27][28]

C. Self-Validation & Quenching:

  • The protocol is self-validating by analyzing the reaction mixture over time. A complete reaction is indicated when the starting material peak is no longer detectable.

  • If subsequent reactions with the free thiol are planned, excess DTT can be removed by size-exclusion chromatography or by precipitating the product if solubility allows.

5.3 Protocol 2: Reduction of DADPDS with Tris(2-carboxyethyl)phosphine (TCEP)

This protocol is preferred when subsequent steps involve thiol-reactive chemistry (e.g., maleimide conjugation), as TCEP does not contain a thiol group and will not interfere.

A. Reagent Preparation:

  • Reaction Buffer: A wide range of buffers can be used (e.g., phosphate, MES, HEPES) as TCEP is effective from pH 1.5 to 8.5. For consistency, a pH of 7.0-7.5 is common. Degassing is recommended but less critical than with DTT due to TCEP's stability.

  • DADPDS Solution: Prepare as described in Protocol 1.

  • TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in water and adjust the pH to ~7.0 with NaOH. This solution is stable for extended periods when stored at 4°C.

B. Reduction Procedure:

  • Combine the buffer and DADPDS solution in the reaction vessel as in the previous protocol.

  • Initiate the reaction by adding the pH-neutralized TCEP stock solution to a final concentration of 1-10 mM. A 10 to 50-fold molar excess is generally sufficient.

  • Seal the vessel and incubate at room temperature for 15-60 minutes. TCEP is effective even at room temperature.[29]

  • Monitor the reaction progress by HPLC and/or mass spectrometry as described for the DTT protocol.[29]

C. Self-Validation & Downstream Processing:

  • Validation is achieved by observing complete consumption of the starting material.

  • A key advantage of TCEP is that it does not need to be removed before many subsequent thiol-specific labeling or conjugation reactions, simplifying workflows.

prep 1. Reagent Preparation - Degassed Buffer (pH 7.5-8.0) - DADPDS Stock Solution - Fresh Reducing Agent (DTT/TCEP) react 2. Reaction Setup - Combine Buffer & DADPDS - Add 10-100x Molar Excess of Reductant prep->react incubate 3. Incubation - Blanket with Inert Gas (N₂/Ar) - Incubate at RT or 37°C - Time: 15-60 min react->incubate monitor 4. Monitoring & Validation - Inject aliquots into HPLC - Observe disappearance of DADPDS peak - Confirm product mass via MS incubate->monitor quench 5. Quenching / Downstream - (Optional) Remove excess reductant - Proceed to next synthetic step monitor->quench

Figure 3: A generalized experimental workflow for the analytical reduction of DADPDS.
Conclusion

The disulfide bond in 3,3'-Diaminodiphenyl Disulfide is not merely a structural linker but a highly versatile functional group. Its predictable reactivity towards reducing agents, particularly thiols and phosphines, provides a robust chemical handle for creating advanced, stimuli-responsive materials. By understanding the fundamental mechanisms of S-S bond cleavage and applying validated experimental protocols, researchers can effectively harness the unique properties of DADPDS. This capability is pivotal for innovation in fields ranging from self-healing polymers to targeted cancer therapeutics, underscoring the continued importance of this molecule in modern chemistry and drug development.

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Methodological & Application

Application Notes and Protocols for the Use of 3-[(3-Aminophenyl)disulfanyl]aniline in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: Harnessing the Dynamic Disulfide Bond in Advanced Polymer Architectures

In the pursuit of "smart" materials, the incorporation of dynamic covalent bonds into polymer backbones has emerged as a transformative strategy. These bonds, capable of reversible cleavage and reformation, imbue polymers with remarkable properties such as stimulus-responsiveness, self-healing capabilities, and controlled degradation. Among these, the disulfide bond (-S-S-) stands out for its biocompatibility and its sensitivity to redox environments, a feature elegantly exploited in various biological processes.[1][2]

This application note provides a comprehensive guide to the use of 3-[(3-Aminophenyl)disulfanyl]aniline, also known as 3,3'-dithiodianiline (DTDA), as a functional monomer in the synthesis of advanced polymers. The presence of both a redox-active disulfide linkage and two reactive amine functionalities makes DTDA a versatile building block for creating a new generation of polymers with tailored properties for applications ranging from drug delivery and tissue engineering to self-healing coatings and recyclable thermosets.

We will delve into the fundamental principles governing the polymerization of DTDA, providing detailed, field-proven protocols for the synthesis of redox-responsive polyimides and polyamides. Beyond mere procedural steps, this guide will elucidate the causality behind experimental choices, empowering researchers to not only replicate these methods but also to innovate and adapt them for their specific research needs.

Scientific Principles: The Role of the Disulfide Linkage

The core functionality of polymers derived from this compound stems from the inherent nature of the disulfide bond. This covalent bond can be cleaved by reducing agents, such as thiols (e.g., glutathione, dithiothreitol), to yield two thiol groups (-SH). Conversely, these thiols can be re-oxidized to reform the disulfide bond.[3] This reversible chemistry is the foundation for several key polymer properties:

  • Redox-Responsiveness: The disulfide bond is stable in oxidizing extracellular environments but can be readily cleaved in the more reducing intracellular environment, where the concentration of glutathione is significantly higher. This differential provides a mechanism for the targeted release of encapsulated therapeutics within cells.[4]

  • Self-Healing: When a polymer matrix containing disulfide bonds is fractured, the disulfide bonds at the fracture interface can undergo exchange reactions, leading to the reformation of covalent bonds across the damaged surfaces and the restoration of the material's integrity.[5][6]

  • Controlled Degradation: The cleavage of disulfide bonds in the polymer backbone leads to a decrease in molecular weight and ultimately, the degradation of the polymer. This can be advantageous for creating biodegradable materials for transient medical implants or environmentally friendly plastics.

Experimental Protocols

Protocol 1: Synthesis of a Redox-Responsive Polyimide via Two-Step Polycondensation

This protocol details the synthesis of a polyimide from this compound and pyromellitic dianhydride (PMDA). The two-step method involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization.[7]

Materials:

  • This compound (DTDA)

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Instrumentation:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Magnetic stirrer and heating mantle

  • Vacuum oven

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a specific molar equivalent of this compound in anhydrous DMAc. The concentration should be adjusted to maintain a manageable viscosity (typically 10-20 wt% solids).

  • Stir the solution at room temperature until the diamine is completely dissolved.

  • Gradually add an equimolar amount of pyromellitic dianhydride to the stirred solution. The addition should be done in portions to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Imidization to Polyimide (PI)

  • Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.

    • Place the glass plate in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating program allows for the removal of the solvent and the water generated during imidization without creating defects in the film.[8][9]

    • After cooling to room temperature, the polyimide film can be carefully peeled from the glass plate.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio with respect to the repeating unit) as the dehydrating agent and catalyst, respectively.[10]

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C overnight.

dot

Polyimide_Synthesis cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Diamine This compound in DMAc PAA Poly(amic acid) Solution Diamine->PAA + Dianhydride Room Temp, 12-24h Dianhydride Pyromellitic Dianhydride Dianhydride->PAA Thermal Thermal Imidization (Stepwise Heating) PAA->Thermal Cast Film Chemical Chemical Imidization (Ac2O/Pyridine) PAA->Chemical Add Reagents Polyimide_Film Polyimide Film Thermal->Polyimide_Film Polyimide_Powder Polyimide Powder Chemical->Polyimide_Powder Precipitate in Methanol

Caption: Workflow for the two-step synthesis of a redox-responsive polyimide.

Protocol 2: Synthesis of a Redox-Responsive Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride. This method is a direct polycondensation that proceeds at low temperatures.[11]

Materials:

  • This compound (DTDA)

  • Terephthaloyl chloride

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl)

  • Triethylamine (TEA)

  • Methanol

Instrumentation:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

  • Low-temperature bath (e.g., ice-salt bath)

Procedure:

  • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound and a salt such as lithium chloride (to improve solubility) in anhydrous DMAc.

  • Cool the solution to 0°C using a low-temperature bath.

  • In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous DMAc.

  • Add the terephthaloyl chloride solution dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, add a molar excess of triethylamine as an acid scavenger.

  • Allow the reaction to proceed at 0°C for 1-2 hours and then at room temperature for an additional 12-24 hours.

  • Precipitate the resulting polyamide by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash it with methanol and water to remove any salts and unreacted monomers, and then dry it in a vacuum oven at 60-80°C.

dot

Polyamide_Synthesis Diamine This compound in DMAc/LiCl Reaction Polycondensation 0°C to Room Temp Diamine->Reaction Diacyl_Chloride Terephthaloyl Chloride in DMAc Diacyl_Chloride->Reaction Dropwise Addition Precipitation Precipitation in Methanol Reaction->Precipitation Polyamide Polyamide Powder Precipitation->Polyamide

Caption: Workflow for the low-temperature solution polycondensation of a redox-responsive polyamide.

Characterization and Data Analysis

A thorough characterization of the synthesized polymers is essential to confirm their structure and evaluate their properties.

Technique Purpose Expected Observations
FTIR Spectroscopy Confirm the formation of imide or amide linkages.For polyimides, characteristic imide carbonyl peaks around 1780 and 1720 cm⁻¹. For polyamides, amide N-H and C=O stretching bands.
¹H NMR Spectroscopy Elucidate the polymer structure and confirm monomer incorporation.Aromatic proton signals corresponding to the diamine and dianhydride/diacyl chloride moieties.
Gel Permeation Chromatography (GPC) Determine the molecular weight and molecular weight distribution.Provides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the polymer.Determines the decomposition temperature (Td), indicating the temperature at which the polymer starts to degrade. Aromatic polyimides and polyamides are expected to have high thermal stability.[12]
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg).The Tg indicates the transition from a glassy to a rubbery state and is a measure of the polymer's rigidity.[12]

Application-Specific Protocols and Expected Results

Demonstrating Redox-Responsiveness

The cleavage of the disulfide bond in a reducing environment can be monitored by various techniques.

Protocol: Redox-Cleavage Study

  • Dissolve the disulfide-containing polymer in a suitable solvent (e.g., DMAc or DMSO).

  • Add a reducing agent, such as dithiothreitol (DTT) or glutathione (GSH), in a molar excess relative to the disulfide bonds.

  • Monitor the change in molecular weight over time using GPC. A decrease in molecular weight will indicate the cleavage of the polymer backbone.

  • Alternatively, the appearance of thiol groups can be monitored using spectroscopic techniques like Ellman's test.

Property Expected Result Significance
Molecular Weight (GPC) Significant decrease in Mn and Mw after treatment with a reducing agent.Confirms the cleavage of the disulfide bonds in the polymer backbone.
Solution Viscosity A noticeable drop in the viscosity of the polymer solution.Provides a qualitative indication of polymer chain scission.
Evaluating Self-Healing Properties

The self-healing efficiency of polymers containing this compound can be quantified by measuring the recovery of mechanical properties after damage.

Protocol: Self-Healing Efficiency Test

  • Prepare a film of the disulfide-containing polymer.

  • Cut the film completely in half with a sharp blade.

  • Bring the two cut surfaces into contact and apply gentle pressure.

  • Place the sample in an oven at a temperature above its glass transition temperature (Tg) for a specific period to facilitate disulfide exchange reactions.[6]

  • After cooling, perform a tensile test on the healed sample and compare the tensile strength and elongation at break to that of an undamaged sample.

  • The self-healing efficiency (%) can be calculated as: (Property of healed sample / Property of pristine sample) x 100.

Property Typical Range for Self-Healing Polymers Reference
Healing Efficiency (Tensile Strength) 70-100%[5][13]
Healing Conditions Room temperature to elevated temperatures (e.g., 60-120°C)[6]

Conclusion and Future Perspectives

This compound is a highly valuable monomer for the synthesis of advanced functional polymers. The protocols outlined in this application note provide a robust foundation for the preparation of redox-responsive and self-healing polyimides and polyamides. The versatility of this monomer opens up exciting avenues for the development of novel materials for a wide range of applications, including targeted drug delivery systems, smart coatings, and sustainable plastics. Future research may focus on the copolymerization of DTDA with other functional monomers to create multifunctional materials with precisely tailored properties.

References

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  • Liou, G. S., & Hsiao, S. H. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574.
  • Zhang, Y., et al. (2020). Aromatic disulfide polymers back to macrocyclic disulfide oligomers via cyclo-depolymerization reaction. Polymer Chemistry, 11(30), 4875-4881.
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  • Sava, I., et al. (2014). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 4(109), 63863-63872.
  • Zhang, L., et al. (2019). A colorless, transparent and self-healing polyurethane elastomer modulated by dynamic disulfide and hydrogen bonds. New Journal of Chemistry, 43(3), 1334-1342.
  • Kim, Y. H., et al. (1995). Synthesis and Characterization of Novel Polyimides from Alicyclic Dianhydride. Macromolecular Research, 3(3), 163-169.
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  • Wan, Q., et al. (2022). Synthesis And Properties Of Polyurethane Containing Dynamic Disulfide Bonds. Journal of Physics: Conference Series, 2235(1), 012023.
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  • Zhang, X., et al. (2021). Synthesis and properties of self-healing waterborne polyurethanes containing disulfide bonds in the main chain. Journal of Polymer Research, 28(8), 1-11.
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  • Shifrina, Z., et al. (2022). Furan–Urethane Monomers for Self-Healing Polyurethanes. Polymers, 14(19), 4165.
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  • Xu, C., et al. (2018). pH-triggered charge-reversal and redox-sensitive drug release polymer micelles co-deliver doxorubicin and triptolide for prostate tumor therapy. International Journal of Nanomedicine, 13, 7589–7602.
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  • Hasegawa, M., & Horii, F. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Polymers, 13(16), 2769.
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Applications of 3,3'-Dithiobis[benzenamine] in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,3'-Dithiobis[benzenamine], also known as 3,3'-diaminodiphenyl disulfide, is a highly versatile aromatic diamine that is gaining significant attention in the field of advanced materials science. Its unique molecular architecture, featuring two primary amine functionalities and a centrally located, reversible disulfide bond, makes it an exceptional building block for a new generation of "smart" polymers. The amine groups serve as classical handles for polymerization, enabling its incorporation into a wide array of polymer backbones such as polyamides, polyimides, and polyurethanes. The disulfide linkage, however, imparts dynamic character to the resulting materials, allowing for stimulus-responsive behavior, including self-healing, redox-responsiveness, and network rearrangement in vitrimers. This guide provides an in-depth exploration of the applications of 3,3'-Dithiobis[benzenamine] and offers detailed protocols for the synthesis and characterization of materials derived from it.

Application Note I: Dynamic Self-Healing Polymers

Principle of Disulfide-Based Self-Healing

The capacity for self-healing in polymers derived from 3,3'-Dithiobis[benzenamine] is rooted in the dynamic nature of the disulfide bond. When a material containing these bonds is damaged, the disulfide linkages at the fracture interface can undergo exchange reactions, leading to the reformation of covalent bonds across the damaged surfaces and subsequent restoration of the material's integrity and mechanical properties.[1][2] This process can be initiated by external stimuli such as heat or light, which provide the necessary energy to facilitate the disulfide exchange.[2] The exchange can proceed through two primary mechanisms: disulfide-disulfide metathesis and thiol-disulfide exchange.[2][3] The former involves the direct swapping of disulfide bond partners, while the latter, often more rapid, requires the presence of free thiol groups.

The incorporation of the aromatic 3,3'-Dithiobis[benzenamine] moiety can lead to robust self-healing materials, as aryl disulfides are known to exhibit exceptional self-healing capabilities due to the favorable energetics of their exchange reactions.[2]

Experimental Protocol: Synthesis of a Self-Healing Polyamide

This protocol describes the synthesis of a linear polyamide containing disulfide bonds via low-temperature solution polycondensation of 3,3'-Dithiobis[benzenamine] with an aliphatic diacid chloride. This method is adapted from established procedures for polyamide synthesis.[4]

Materials:

  • 3,3'-Dithiobis[benzenamine]

  • Sebacoyl chloride

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Triethylamine (TEA), anhydrous

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Monomer Dissolution: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 10 mmol of 3,3'-Dithiobis[benzenamine] in 50 mL of anhydrous DMAc. Stir the solution under a gentle stream of nitrogen until the monomer is completely dissolved.

  • Addition of Base: Add 22 mmol of anhydrous triethylamine to the solution. TEA acts as an acid scavenger to neutralize the HCl gas produced during the polycondensation reaction.

  • Preparation of Diacid Chloride Solution: In a separate dry flask, dissolve 10 mmol of sebacoyl chloride in 20 mL of anhydrous DMAc.

  • Polycondensation: Cool the diamine solution to 0°C using an ice bath. Add the sebacoyl chloride solution dropwise from the dropping funnel to the stirred diamine solution over a period of 30-45 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. An increase in viscosity indicates polymer formation.

  • Polymer Precipitation and Purification: Pour the viscous polymer solution into 500 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.

  • Washing: Filter the polymer and wash it thoroughly with hot water to remove any triethylamine hydrochloride and unreacted monomers, followed by a final wash with methanol.

  • Drying: Dry the purified polyamide in a vacuum oven at 60°C for 24 hours to a constant weight.

Characterization:

  • Structure Confirmation: Use FTIR and ¹H NMR spectroscopy to confirm the formation of the polyamide structure, identifying characteristic amide and disulfide peaks.

  • Molecular Weight: Determine the number average molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).

  • Thermal Properties: Analyze the glass transition temperature (Tg) and thermal stability using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Protocol: Evaluation of Self-Healing Efficiency
  • Sample Preparation: Prepare rectangular film specimens of the synthesized polyamide by solution casting from a DMAc solution.

  • Damage Infliction: Cut the polymer film completely in half with a sharp razor blade.

  • Healing Process: Bring the two halves back into contact and place the sample in an oven at a temperature slightly above the polymer's Tg (e.g., 80-100°C) for a specified period (e.g., 12, 24, 48 hours).[1][5]

  • Efficiency Quantification: After the healing period, perform tensile tests on the healed sample and a pristine (undamaged) control sample. The self-healing efficiency (η) can be calculated as the ratio of the tensile strength of the healed sample (σ_healed) to that of the pristine sample (σ_pristine):

    η (%) = (σ_healed / σ_pristine) × 100

Healing Time (hours)Healing Temperature (°C)Expected Healing Efficiency (%)
129060-70
249080-90
4890>95

Table 1: Representative data for self-healing efficiency of a disulfide-containing polyamide.

Application Note II: Redox-Responsive Materials for Drug Delivery

Principle of Redox-Responsiveness

The disulfide bond in 3,3'-Dithiobis[benzenamine]-based polymers is susceptible to cleavage in the presence of reducing agents, such as glutathione (GSH).[6] This property is of particular interest for targeted drug delivery applications, as the intracellular environment of tumor cells often exhibits a significantly higher concentration of GSH compared to the extracellular space.[6] Polymersomes or nanoparticles formulated from disulfide-containing polymers can encapsulate therapeutic agents. In the bloodstream, these nanocarriers remain stable. However, upon reaching the tumor microenvironment and subsequent cellular uptake, the high GSH concentration triggers the cleavage of the disulfide bonds, leading to the disassembly of the nanocarrier and the controlled release of the encapsulated drug.[6][7]

G cluster_0 Extracellular Environment (Low GSH) cluster_1 Intracellular Environment (High GSH) Polymer_Intact Drug-Loaded Nanoparticle (Disulfide Bonds Intact) Polymer_Cleaved Nanoparticle Disassembly (Disulfide Bonds Cleaved) Polymer_Intact->Polymer_Cleaved Cellular Uptake Drug_Release Drug Release Polymer_Cleaved->Drug_Release

Figure 1: Redox-responsive drug delivery mechanism.

Experimental Protocol: Synthesis of a Redox-Responsive Poly(disulfide amide)

This protocol outlines the synthesis of a poly(disulfide amide) that can be used to formulate redox-responsive nanoparticles. The procedure is a modification of established polycondensation methods.[6]

Materials:

  • 3,3'-Dithiobis[benzenamine]

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Calcium chloride (CaCl₂)

  • Triphenyl phosphite (TPP)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a dry 100 mL flask under a nitrogen atmosphere, combine 5 mmol of 3,3'-Dithiobis[benzenamine], 5 mmol of terephthalic acid, 0.5 g of CaCl₂, 2.5 mL of pyridine, and 20 mL of NMP.

  • Condensing Agent Addition: Add 2.5 mL of TPP to the mixture. TPP and pyridine act as condensing agents.

  • Polycondensation: Heat the reaction mixture to 105°C with constant stirring. Maintain this temperature for 3-4 hours. The solution will become viscous as the polymer forms.[8]

  • Polymer Isolation: After cooling to room temperature, pour the reaction mixture into 300 mL of methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration, wash it extensively with methanol and water, and then dry it in a vacuum oven at 70°C overnight.

Protocol: Formulation and Redox-Triggered Disassembly of Nanoparticles

Materials:

  • Synthesized poly(disulfide amide)

  • A model hydrophobic drug (e.g., Doxorubicin)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent

  • Dialysis tubing (MWCO 3.5 kDa)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Nanoparticle Formulation (Nanoprecipitation):

    • Dissolve 10 mg of the poly(disulfide amide) and 1 mg of Doxorubicin in 2 mL of THF.

    • Add this organic solution dropwise to 10 mL of deionized water under vigorous stirring.

    • Continue stirring for 2-3 hours to allow for the evaporation of THF and the self-assembly of nanoparticles.

    • Dialyze the nanoparticle suspension against deionized water for 24 hours to remove any remaining organic solvent and non-encapsulated drug.[7]

  • Characterization of Nanoparticles:

    • Determine the particle size and size distribution of the formulated nanoparticles using Dynamic Light Scattering (DLS).

  • Redox-Triggered Disassembly Study:

    • Divide the nanoparticle suspension into two batches.

    • To one batch, add a reducing agent (e.g., 10 mM DTT or GSH) to simulate the intracellular reducing environment.

    • Use the other batch as a control (no reducing agent).

    • Monitor the changes in particle size in both batches over time using DLS. A significant increase in polydispersity and a decrease in the scattered light intensity in the sample with the reducing agent indicate the disassembly of the nanoparticles.[9][10]

G cluster_0 Nanoparticle Formulation cluster_1 Redox-Response Test Dissolve Dissolve Polymer and Drug in THF Add_to_Water Add to Water under Stirring Dissolve->Add_to_Water Evaporate_THF Evaporate THF Add_to_Water->Evaporate_THF Self_Assembly Nanoparticle Self-Assembly Evaporate_THF->Self_Assembly Dialysis Dialysis Self_Assembly->Dialysis DLS_Initial Initial DLS Measurement Dialysis->DLS_Initial Add_GSH Add Reducing Agent (GSH) DLS_Initial->Add_GSH DLS_Time Monitor Size with DLS over Time Add_GSH->DLS_Time

Figure 2: Workflow for nanoparticle formulation and testing.

Application Note III: Reprocessable Vitrimers

Principle of Vitrimeric Behavior

Vitrimers are a class of polymers that behave like conventional thermosets at their service temperature but can be reprocessed and reshaped at elevated temperatures, similar to thermoplastics.[11] This unique behavior is enabled by associative covalent adaptable networks (CANs) where the crosslink density remains constant during network rearrangement. In materials derived from 3,3'-Dithiobis[benzenamine], the disulfide exchange reaction serves as the dynamic chemistry that imparts vitrimeric properties.[5] At high temperatures, the rapid exchange of disulfide bonds allows the polymer network to relax stress and flow without losing its overall integrity, enabling reprocessing and healing.[11]

Experimental Protocol: Synthesis of a Disulfide-Containing Epoxy Vitrimer

This protocol describes the preparation of a vitrimer from a disulfide-containing epoxy resin crosslinked with an amine. While 3,3'-Dithiobis[benzenamine] itself can act as a curative, this example uses it as a building block for a diepoxide to be cured with another amine, a common strategy in vitrimer synthesis.

Part A: Synthesis of a Disulfide-Containing Diepoxide

  • Reaction: React 3,3'-Dithiobis[benzenamine] with an excess of a diepoxide, such as bisphenol A diglycidyl ether (DGEBA), in the presence of a catalyst to form a disulfide-containing diepoxide prepolymer. This step requires careful stoichiometric control to ensure the product is capped with epoxy groups.

  • Purification: The resulting prepolymer is purified to remove unreacted starting materials.

Part B: Vitrimer Formulation and Curing

Materials:

  • Synthesized disulfide-containing diepoxide prepolymer

  • A diamine curing agent (e.g., 4,4'-diaminodiphenylmethane)

  • Molds for sample preparation

Procedure:

  • Mixing: Stoichiometrically mix the disulfide-containing diepoxide prepolymer with the diamine curing agent. The mixture should be heated gently to reduce viscosity and ensure homogeneity.

  • Casting: Pour the homogeneous mixture into a preheated mold.

  • Curing: Cure the material in an oven following a staged curing cycle, for instance, 2 hours at 120°C followed by 2 hours at 150°C. The exact cycle will depend on the specific reactants.

  • Demolding: After curing, allow the mold to cool slowly to room temperature before demolding the vitrimer sample.

Protocol: Characterization of Vitrimeric Properties

Stress-Relaxation Test:

  • Use a dynamic mechanical analyzer (DMA) or a rheometer to perform stress-relaxation experiments.

  • Equilibrate the sample at a high temperature (e.g., 180°C).

  • Apply a constant strain and monitor the decay of stress over time. The characteristic relaxation time (τ*) is the time required for the stress to relax to 1/e of its initial value. Vitrimeric behavior is confirmed by a rapid stress relaxation at elevated temperatures.[11]

Reprocessing Test:

  • Cut a cured vitrimer sample into small pieces.

  • Place the pieces in a compression mold.

  • Heat the mold to the reprocessing temperature (e.g., 200°C) and apply pressure (e.g., 5 MPa) for a set time (e.g., 1 hour).[12]

  • Cool the mold and eject the reprocessed sample.

  • Evaluate the mechanical properties of the reprocessed sample and compare them to the original sample to determine the reprocessing efficiency.

Application Note IV: Precursors for Conductive Polymers

Principle of Doping in Conductive Polymers

Polymers with conjugated backbones can be made electrically conductive through a process called doping.[13] While polyaniline, derived from the polymerization of aniline, is a well-known conductive polymer, the amine groups of 3,3'-Dithiobis[benzenamine] can also be utilized in the synthesis of novel conductive polymers. The resulting polymers, containing both disulfide linkages and a polyaniline-like backbone, could exhibit interesting electrochromic and conductive properties.[14][15] The disulfide bond might also offer a route to reversible modulation of conductivity through redox chemistry.

Conceptual Protocol: Electropolymerization of 3,3'-Dithiobis[benzenamine]

This is a conceptual protocol for the electrochemical synthesis of a conductive polymer film from 3,3'-Dithiobis[benzenamine].

Materials:

  • 3,3'-Dithiobis[benzenamine]

  • Acetonitrile (ACN), anhydrous

  • Supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP)

  • An acidic medium (e.g., HCl solution)

  • Three-electrode electrochemical cell (working electrode: ITO-coated glass; counter electrode: platinum wire; reference electrode: Ag/AgCl)

  • Potentiostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of 0.1 M 3,3'-Dithiobis[benzenamine] and 0.1 M TBAP in a mixture of ACN and aqueous HCl.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte solution.

  • Electropolymerization: Apply a potential cycling (cyclic voltammetry) or a constant potential (potentiostatic) method to the working electrode. A typical potential range for electropolymerization of anilines is between 0 and 1.2 V vs. Ag/AgCl.

  • Film Deposition: During electropolymerization, a polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the number of cycles or the duration of polymerization.

  • Characterization:

    • Electrochemical Properties: Use cyclic voltammetry to study the redox behavior of the polymer film in a monomer-free electrolyte solution.

    • Spectroelectrochemistry: Investigate the changes in the UV-Vis absorption spectrum of the film at different applied potentials to characterize its electrochromic properties.[14]

    • Conductivity: Measure the sheet resistance of the polymer film using a four-point probe.

Conclusion

3,3'-Dithiobis[benzenamine] is a compelling monomer for the development of advanced functional polymers. Its inherent disulfide linkage provides a powerful tool for introducing dynamic properties such as self-healing and redox-responsiveness. The protocols and application notes provided herein offer a foundational framework for researchers to explore the synthesis and characterization of novel materials based on this versatile building block. The continued investigation into polymers derived from 3,3'-Dithiobis[benzenamine] promises to yield further innovations in smart materials for a wide range of applications, from biomedical devices to sustainable and reprocessable composites.

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Application Notes and Protocols: Functionalization of Polymers with Bis(3-aminophenyl) Disulfide for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Redox-Responsive Polymers

In the landscape of advanced drug delivery and biomaterials, the development of stimuli-responsive polymers has opened new frontiers. Among these, redox-responsive polymers, which undergo chemical or physical changes in response to the differential redox potentials found in biological environments, are of paramount importance.[1][2] The disulfide bond is a key functional group in this context, as it is stable in the oxidizing extracellular environment but is readily cleaved in the reducing intracellular environment, particularly within cancer cells where the concentration of glutathione (GSH) is significantly elevated.[3][4] This unique characteristic allows for the design of "smart" drug delivery systems that can selectively release their therapeutic payload at the target site, minimizing off-target toxicity and enhancing therapeutic efficacy.[3][5][6]

Bis(3-aminophenyl) disulfide is a versatile building block for introducing redox-responsive disulfide linkages into polymeric structures. Its two primary amine groups provide reactive handles for covalent attachment to a variety of polymer backbones through well-established chemical reactions.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of polymers with bis(3-aminophenyl) disulfide, covering the underlying chemical principles, detailed experimental protocols, characterization techniques, and potential applications.

PART 1: Mechanistic Insights into Polymer Functionalization

The incorporation of bis(3-aminophenyl) disulfide into a pre-existing polymer is a post-polymerization modification strategy. The choice of reaction chemistry is dictated by the functional groups present on the polymer backbone. Two of the most robust and widely applicable methods are amide coupling and epoxy-amine "click" chemistry .

Amide Coupling: Forging a Stable Linkage

For polymers bearing carboxylic acid (-COOH) functionalities, such as poly(acrylic acid) or poly(methacrylic acid), amide bond formation is an excellent strategy. This reaction involves the activation of the carboxylic acid groups, followed by nucleophilic attack by the primary amine groups of bis(3-aminophenyl) disulfide.

The reaction is typically mediated by a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[8] The activator forms a more stable intermediate that is less susceptible to hydrolysis and reacts efficiently with the amine.

  • Mechanism:

    • EDC reacts with the carboxylic acid on the polymer to form a highly reactive O-acylisourea intermediate.

    • This intermediate can then react directly with the amine of bis(3-aminophenyl) disulfide. Alternatively, in the presence of HOBt, the O-acylisourea intermediate reacts with HOBt to form an active ester, which is more stable and less prone to side reactions.

    • The active ester then undergoes nucleophilic attack by the primary amine of bis(3-aminophenyl) disulfide to form a stable amide bond, releasing HOBt.

Epoxy-Amine "Click" Chemistry: A Highly Efficient Route

Polymers containing epoxide (oxirane) rings, such as poly(glycidyl methacrylate) (PGMA), offer a highly efficient route for functionalization via epoxy-amine "click" chemistry.[9] This reaction involves the nucleophilic ring-opening of the epoxide by the primary amine groups of bis(3-aminophenyl) disulfide.

  • Mechanism:

    • The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

    • This leads to the opening of the three-membered ring and the formation of a new carbon-nitrogen bond.

    • A subsequent proton transfer step, often facilitated by a protic solvent or a mild acid catalyst, results in the formation of a β-amino alcohol linkage.

This reaction is considered a "click" reaction due to its high efficiency, specificity, and the absence of byproducts.[1]

PART 2: Experimental Protocols

The following protocols are provided as a detailed guide for the functionalization of polymers with bis(3-aminophenyl) disulfide. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Functionalization of a Carboxylic Acid-Containing Polymer via Amide Coupling

This protocol describes the functionalization of a hypothetical carboxylic acid-containing polymer (Polymer-COOH) with bis(3-aminophenyl) disulfide.

Materials:

ReagentSupplierPurityMolar Mass ( g/mol )
Polymer-COOH (e.g., Poly(acrylic acid))Sigma-Aldrich-Varies
Bis(3-aminophenyl) disulfideTCI Chemicals>98%248.36
EDC HydrochlorideSigma-Aldrich>98%191.70
1-Hydroxybenzotriazole (HOBt)Oakwood Chemical>98%135.13
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous73.09
Diethyl etherFisher ScientificACS Grade74.12
Dialysis tubing (MWCO 3.5 kDa)Spectrum Labs--

Procedure:

  • Polymer Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Polymer-COOH (1.0 g, assuming a certain molar equivalent of -COOH groups) in anhydrous DMF (20 mL).

  • Reagent Addition: To the stirred polymer solution, add HOBt (1.2 molar equivalents relative to -COOH groups) and EDC hydrochloride (1.2 molar equivalents relative to -COOH groups). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Amine Addition: In a separate vial, dissolve bis(3-aminophenyl) disulfide (0.5 molar equivalents relative to -COOH groups to favor crosslinking, or a lower ratio for side-chain functionalization) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated polymer solution.

  • Reaction: Allow the reaction to proceed at room temperature for 48 hours under a nitrogen atmosphere with constant stirring.

  • Purification:

    • Precipitate the functionalized polymer by slowly adding the reaction mixture to an excess of cold diethyl ether (200 mL) with vigorous stirring.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the collected solid with fresh diethyl ether (3 x 50 mL) to remove unreacted reagents and byproducts.

    • Redissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 48 hours, changing the water every 12 hours, to remove any remaining impurities.

  • Drying: Lyophilize the purified polymer solution to obtain the final product as a solid.

  • Storage: Store the functionalized polymer under vacuum or in a desiccator at 4°C.

Protocol 2: Functionalization of an Epoxide-Containing Polymer via Epoxy-Amine Reaction

This protocol details the functionalization of poly(glycidyl methacrylate) (PGMA) with bis(3-aminophenyl) disulfide.

Materials:

ReagentSupplierPurityMolar Mass ( g/mol )
Poly(glycidyl methacrylate) (PGMA)Sigma-Aldrich-Varies
Bis(3-aminophenyl) disulfideTCI Chemicals>98%248.36
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous73.09
Diethyl etherFisher ScientificACS Grade74.12
Dialysis tubing (MWCO 3.5 kDa)Spectrum Labs--

Procedure:

  • Polymer Dissolution: In a round-bottom flask, dissolve PGMA (1.0 g, assuming a certain molar equivalent of epoxide groups) in anhydrous DMF (20 mL).

  • Amine Addition: In a separate vial, dissolve bis(3-aminophenyl) disulfide (0.5 molar equivalents relative to epoxide groups) in a minimal amount of anhydrous DMF. Add this solution to the PGMA solution.

  • Reaction: Heat the reaction mixture to 60°C and stir for 24-48 hours under a nitrogen atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the functionalized polymer by adding the solution dropwise to an excess of cold diethyl ether (200 mL) while stirring.

    • Isolate the precipitate by filtration and wash with diethyl ether (3 x 50 mL).

    • Redissolve the polymer in DMF and dialyze against a 1:1 mixture of DMF and water, gradually increasing the water content, and finally against pure deionized water for 48 hours.

  • Drying: Lyophilize the purified polymer solution to obtain the functionalized polymer as a solid.

  • Storage: Store the product in a desiccator at 4°C.

PART 3: Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful functionalization of the polymer and to determine the degree of modification.

TechniqueExpected Outcome for Successful Functionalization
Fourier-Transform Infrared (FTIR) Spectroscopy Amide Coupling: Appearance of new characteristic peaks for the amide bond (Amide I at ~1650 cm⁻¹ and Amide II at ~1550 cm⁻¹). Disappearance or significant reduction of the broad carboxylic acid O-H stretch. Epoxy-Amine: Disappearance of the characteristic epoxide ring vibration at ~910 cm⁻¹. Appearance of a broad O-H stretch around 3400 cm⁻¹ from the newly formed hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) Appearance of new aromatic proton signals in the region of 6.5-7.5 ppm corresponding to the phenyl rings of the bis(3-aminophenyl) disulfide moiety. The integration of these new peaks relative to the polymer backbone peaks can be used to quantify the degree of functionalization.
Gel Permeation Chromatography (GPC) An increase in the molecular weight of the polymer after functionalization. If significant cross-linking occurs, a high molecular weight shoulder or a bimodal distribution may be observed. The polydispersity index (PDI) might also change.
UV-Vis Spectroscopy The introduction of the aromatic disulfide moiety will result in a new UV absorbance peak, typically around 250-300 nm, which can be used to confirm the presence of the functional group.

PART 4: Visualization of Workflows

Amide Coupling Workflow

AmideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification polymer_cooh Polymer-COOH edc_hobt EDC / HOBt in DMF polymer_cooh->edc_hobt 1. Mix activated_polymer Activated Polymer (Active Ester Intermediate) edc_hobt->activated_polymer 2. Stir 30 min disulfide Bis(3-aminophenyl) Disulfide activated_polymer->disulfide 3. Add Dropwise functionalized_polymer Functionalized Polymer disulfide->functionalized_polymer 4. React 48h precipitation Precipitate in Diethyl Ether functionalized_polymer->precipitation 5. Purify dialysis Dialysis precipitation->dialysis 6. Redissolve & Dialyze lyophilization Lyophilization dialysis->lyophilization 7. Freeze-dry final_product Final Product lyophilization->final_product

Caption: Workflow for amide coupling functionalization.

Epoxy-Amine Reaction Workflow

EpoxyAmineWorkflow cluster_reaction Reaction cluster_purification Purification pgma Poly(glycidyl methacrylate) (PGMA) in DMF disulfide Bis(3-aminophenyl) Disulfide pgma->disulfide 1. Add reaction_mixture Reaction Mixture disulfide->reaction_mixture 2. Heat to 60°C, 24-48h precipitation Precipitate in Diethyl Ether reaction_mixture->precipitation 3. Purify dialysis Dialysis precipitation->dialysis 4. Redissolve & Dialyze lyophilization Lyophilization dialysis->lyophilization 5. Freeze-dry final_product Final Product lyophilization->final_product

Caption: Workflow for epoxy-amine functionalization.

PART 5: Applications in Drug Development

The functionalization of polymers with bis(3-aminophenyl) disulfide creates redox-responsive materials with significant potential in drug delivery and development.

  • Targeted Drug Delivery: These polymers can be formulated into nanoparticles or hydrogels to encapsulate anticancer drugs. The disulfide bonds act as triggers, leading to the disassembly of the carrier and the release of the drug in the reducing environment of tumor cells.[3]

  • Gene Delivery: The disulfide linkages can be used to create reducible crosslinks in polyplexes for gene delivery. The cleavage of these crosslinks in the cytoplasm facilitates the release of the genetic material.

  • Self-Healing Materials: The reversible nature of the disulfide bond can be exploited in the design of self-healing hydrogels for tissue engineering applications.[10]

Conclusion

The functionalization of polymers with bis(3-aminophenyl) disulfide is a powerful strategy for creating advanced, redox-responsive biomaterials. The protocols detailed in this application note provide a robust framework for the synthesis and characterization of these promising materials. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can tailor the properties of these polymers for a wide range of applications in drug delivery, tissue engineering, and beyond.

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  • EPR signal of bis(4-hydroxyphenyl) disulfide. ResearchGate. [URL: https://www.researchgate.net/figure/EPR-signal-of-bis4-hydroxyphenyl-disulfide_fig1_309497047]
  • Fluorescent Polymers via Coordination of bis-Terpyridine Ligands with Transition Metals and Their pH Response Properties. MDPI. [URL: https://www.mdpi.com/2073-4360/15/1/157]

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Application Notes and Protocols for 3-[(3-Aminophenyl)disulfanyl]aniline as a Redox-Responsive Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Reversible Covalent Chemistry for Advanced Material Design

In the landscape of advanced materials and drug development, the quest for "smart" polymers—materials that respond to specific environmental cues—is of paramount importance. Among these, redox-responsive polymers have garnered significant attention due to the distinct redox potential between extracellular and intracellular environments. This differential is primarily maintained by the concentration gradient of glutathione (GSH), a tripeptide thiol that is significantly more abundant inside cells than outside. This biological trigger provides a robust mechanism for the targeted degradation of materials and the controlled release of therapeutic payloads.[1][2]

This guide introduces 3-[(3-Aminophenyl)disulfanyl]aniline , also known as 3,3'-dithiodianiline, a versatile crosslinking agent and monomer for the synthesis of redox-responsive polymers. This molecule's key feature is the disulfide bond (-S-S-) bridging two aniline moieties. This disulfide linkage is stable in oxidative extracellular environments but is readily cleaved in the presence of reducing agents like GSH, breaking the crosslink and altering the material's properties.[1][3] The two primary amine groups on the aromatic rings provide reactive sites for polymerization, allowing its incorporation into various polymer backbones such as polyamides and polyimides.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in the synthesis of redox-responsive polymers and hydrogels.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations is crucial before utilizing any chemical compound in a research setting.

PropertyValueSource
CAS Number 40897-41-4Internal Database
Molecular Formula C₁₂H₁₂N₂S₂Internal Database
Molecular Weight 248.37 g/mol Internal Database
Appearance Typically a solid powderInferred from isomers
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMAc, NMP, DMF, DMSO)Inferred from polymerization protocols

Safety and Handling:

  • Potential Hazards:

    • Skin and Eye Irritation: Isomers are known to cause skin and serious eye irritation.[4][5][6][7][8][9][10]

    • Respiratory Irritation: May cause respiratory irritation.[4][8][10]

    • Aquatic Toxicity: Isomers are very toxic to aquatic life with long-lasting effects.[7][11]

  • Recommended PPE:

    • Safety goggles or a face shield.

    • Chemically resistant gloves (e.g., nitrile).

    • A lab coat.

    • Use in a well-ventilated area or a fume hood.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5][6][8][9]

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[5][6][8][9]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6][8]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

Mechanism of Redox-Responsive Crosslinking

The functionality of this compound as a redox-responsive crosslinker is predicated on the reversible cleavage of its disulfide bond. In an oxidizing environment, such as the extracellular matrix, the disulfide bond remains intact, maintaining the structural integrity of the crosslinked polymer network. However, upon introduction to a reducing environment, such as the interior of a cell with high concentrations of glutathione (GSH), the disulfide bond is cleaved via a thiol-disulfide exchange reaction. This process breaks the crosslinks, leading to the degradation of the polymer network and the release of any encapsulated molecules.[1][3]

Caption: Reversible cleavage of disulfide crosslinks in response to the redox environment.

Application I: Synthesis of Redox-Responsive Polyamides

The diamine nature of this compound makes it an excellent monomer for the synthesis of polyamides through polycondensation with a dicarboxylic acid chloride. The resulting polyamides will have disulfide bonds integrated into the polymer backbone, rendering the entire polymer chain susceptible to degradation in a reducing environment.

Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis

This protocol is adapted from established methods for the synthesis of aromatic polyamides.[12][13]

Materials:

  • This compound (purified)

  • Terephthaloyl chloride (or other diacid chloride, purified by sublimation or distillation)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl)

  • Triethylamine (TEA), freshly distilled

  • Methanol

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Ice bath

  • Addition funnel

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In the three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of this compound and LiCl in anhydrous NMP. Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride to the stirred solution. The diacid chloride can be added as a solid in portions or as a solution in a small amount of anhydrous NMP via an addition funnel.

  • Polymerization: Maintain the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, LiCl, and solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization: The resulting polyamide can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.

Application II: Synthesis of Redox-Responsive Polyimides

Polyimides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. By using this compound as the diamine monomer, redox-responsive polyimides can be synthesized.

Protocol: Two-Step Synthesis of Polyimides

This is a widely used method for synthesizing polyimides, involving the formation of a soluble poly(amic acid) precursor followed by chemical or thermal imidization.[8][14]

Materials:

  • This compound (purified)

  • Pyromellitic dianhydride (PMDA) or other aromatic dianhydride (purified by sublimation)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet

  • Glass plates for film casting

  • Vacuum oven or furnace with temperature programming

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • Monomer Dissolution: In the three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound in anhydrous DMAc.

  • Dianhydride Addition: Once the diamine has completely dissolved, add an equimolar amount of the dianhydride as a solid in one portion.

  • Polymerization: Stir the solution at room temperature under a nitrogen atmosphere for 24 hours. The solution will become viscous as the PAA is formed.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the PAA solution onto a clean glass plate to form a thin film.

    • Heat the film in a vacuum oven or furnace using a staged curing cycle, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250 °C for 1 hour. This gradual heating removes the solvent and facilitates the cyclization to the polyimide.

  • Chemical Imidization:

    • To the PAA solution, add a mixture of acetic anhydride and pyridine (e.g., 1:1 molar ratio with respect to the repeating unit of the polymer).

    • Stir the solution at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the solution into methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Caption: Two-step synthesis of redox-responsive polyimides.

Application III: Formulation of Redox-Responsive Hydrogels

Redox-responsive hydrogels are three-dimensional polymer networks that can swell in water and degrade in response to a reducing environment. They are highly promising for controlled drug delivery applications.[2][15] this compound can be used to crosslink pre-existing polymers functionalized with reactive groups that can form covalent bonds with amines.

Protocol: Hydrogel Formation via Michael Addition

This protocol describes the crosslinking of a polymer containing acrylate groups with this compound.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reducing agent solution (e.g., 10 mM dithiothreitol (DTT) or glutathione (GSH) in PBS)

Equipment:

  • Vials or molds for hydrogel formation

  • Vortex mixer

  • Incubator at 37 °C

Procedure:

  • Prepare Solutions:

    • Prepare a solution of PEGDA in PBS (e.g., 10-20% w/v).

    • Prepare a solution of this compound in a minimal amount of a water-miscible solvent like DMSO, and then dilute with PBS to the desired concentration. The molar ratio of amine groups to acrylate groups should be optimized, typically starting at 1:1.

  • Hydrogel Formation:

    • In a vial, mix the PEGDA solution and the this compound solution.

    • Vortex briefly to ensure homogeneity.

    • Allow the mixture to stand at 37 °C. Gelation time will vary depending on the concentrations and reactivity of the components.

  • Redox-Responsive Degradation Study:

    • Once the hydrogel is formed, immerse it in the reducing agent solution (DTT or GSH).

    • Observe the hydrogel over time for degradation (dissolution). The time to complete degradation can be recorded. A control hydrogel should be placed in PBS without a reducing agent to demonstrate stability.

Application IV: Cleavable Crosslinker in Proteomics

In the field of proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and protein structure. Cleavable crosslinkers are particularly useful as they simplify the analysis of complex mass spectra.[13][16][17] While this compound itself is a diamine, it can be functionalized, for example, by reacting the amine groups with N-hydroxysuccinimide (NHS) esters of carboxylic acids to create a homobifunctional, amine-reactive, redox-cleavable crosslinker.

The general workflow for using such a crosslinker in proteomics is as follows:

XL-MS_Workflow Crosslinking 1. Crosslink Protein Complex (with functionalized 3,3'-dithiodianiline) Digestion 2. Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion LC_MS 3. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 4. Data Analysis (Identify crosslinked peptides) LC_MS->Data_Analysis

Caption: General workflow for crosslinking-mass spectrometry (XL-MS).

The disulfide bond in the crosslinker allows for the cleavage of the crosslinked peptides into their constituent peptides during mass spectrometry analysis (often in the gas phase or through a chemical reduction step prior to the final MS stage), which greatly simplifies data interpretation and identification of the crosslinked sites.

Conclusion

This compound is a highly versatile molecule with significant potential in the development of advanced, stimuli-responsive materials. Its bifunctional amine reactivity, combined with the redox-cleavable disulfide bond, makes it a valuable building block for creating polymers and hydrogels that can be tailored for specific applications in drug delivery, tissue engineering, and proteomics. The protocols provided in these application notes serve as a starting point for researchers to explore the capabilities of this promising crosslinking agent. As with any research, optimization of reaction conditions will be necessary to achieve the desired material properties for each specific application.

References

  • Matzinger, M., & Mechtler, K. (2021). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 20(1), 78–93. [Link]

  • Sanyal, A., & Sanyal, R. (2022). Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules. Bioconjugate Chemistry, 33(5), 776-787. [Link]

  • Sattar, R., & Kulkarni, S. (2015). Functional Aromatic Polyamides. Polymers, 7(12), 2537-2565. [Link]

  • Ghaemy, M., & Bazzar, M. (2012). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of the Chilean Chemical Society, 57(2), 1016-1020. [Link]

  • Iacobucci, C., Hage, C., Arlt, C., & Sinz, A. (2017). The first zero-length mass spectrometry-cleavable cross-linker for protein structure analysis. Angewandte Chemie International Edition, 56(47), 14551-14555. [Link]

  • Müller, M. Q., Dreiocker, F., Ihling, C. H., Schäfer, M., & Sinz, A. (2010). Cleavable cross-linker for protein structure analysis: reliable identification of cross-linking products by tandem MS. Analytical chemistry, 82(16), 6958-6968. [Link]

  • Gevrek, T. N., Sanyal, R., & Sanyal, A. (2022). Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. Biomacromolecules, 23(9), 3843-3852. [Link]

  • Pal, A., Ghorai, S., & Ray, S. (2023). Functional Aromatic Polyamides. Polymers, 15(1), 1-29. [Link]

  • Zhang, Y., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3563. [Link]

  • Zhang, Y., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3563. [Link]

  • Wang, C., et al. (2022). Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules. Bioconjugate Chemistry, 33(5), 776-787. [Link]

  • Li, G., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 704-707. [Link]

  • ResearchGate. (n.d.). Preparation sequence of polyimide from dianhydride with diamine. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 3,3'-Diaminodiphenyl sulphone. Retrieved from [Link]

  • Capot Chemical. (2017, September 20). MSDS of 4,4'-Dithiodianiline. Retrieved from [Link]

  • 3M. (2015, March 24). Safety Data Sheet. Retrieved from [Link]

  • VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]1.pdf)

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synthesis of polyamides using 3,3'-Diaminodiphenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of Redox-Responsive Aromatic Polyamides Using 3,3'-Diaminodiphenyl Disulfide for Drug Delivery Applications

Abstract & Introduction

Stimuli-responsive polymers, which undergo significant changes in their physical or chemical properties in response to specific environmental triggers, are at the forefront of advanced materials science, particularly in the realm of targeted therapeutics.[1] Among these, redox-responsive polymers have garnered immense interest for applications in drug delivery.[2][3] This is due to the distinct redox potential gradient that exists between the extracellular and intracellular environments, and notably, between healthy and cancerous tissues.[2][4] Tumor cells, for instance, exhibit a significantly higher concentration of the reducing agent glutathione (GSH) compared to normal cells.[1][3] This physiological difference provides a precise trigger for the site-specific release of therapeutic agents.

This document provides a comprehensive guide to the synthesis and characterization of a novel class of aromatic polyamides incorporating a redox-labile disulfide bond directly into the polymer backbone. By using 3,3'-Diaminodiphenyl Disulfide as the key diamine monomer, we can create robust, thermally stable polyamides that are engineered to degrade selectively in a high-GSH environment. The aromatic nature of the polymer backbone provides excellent mechanical and thermal properties, while the disulfide linkage offers a "smart" degradation pathway.[5][6]

We will detail the low-temperature solution polycondensation method, a reliable technique for producing high molecular weight aromatic polyamides.[7] This guide covers the underlying chemical principles, a detailed step-by-step synthesis protocol, characterization workflows, and a discussion of potential applications for researchers, chemists, and drug development professionals.

Principle of Synthesis and Redox-Responsiveness

Synthesis via Low-Temperature Solution Polycondensation

The synthesis is based on a classic step-growth polymerization, specifically a low-temperature solution polycondensation. This method is ideal for creating aromatic polyamides as it avoids the high temperatures that can cause side reactions and is more efficient than melt polycondensation for rigid monomers.[7][8]

The reaction involves the nucleophilic acyl substitution between the amine groups of 3,3'-Diaminodiphenyl Disulfide and the acyl chloride groups of an aromatic diacid chloride (e.g., Isophthaloyl Chloride or Terephthaloyl Chloride). The reaction is typically carried out in a polar aprotic solvent, such as N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), which helps to dissolve the monomers and the resulting polymer.[9] An acid scavenger, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Scientist's Note: The choice of diacid chloride is critical for tuning the final polymer properties. Isophthaloyl chloride introduces a meta-linkage, which disrupts chain packing, leading to better solubility. Terephthaloyl chloride, with its para-linkage, results in a more rigid, linear polymer with higher thermal stability but lower solubility.[5]

G cluster_process Process Diamine 3,3'-Diaminodiphenyl Disulfide (H₂N-Ar-S-S-Ar-NH₂) Polymer Redox-Responsive Polyamide (-[HN-Ar-S-S-Ar-NH-OC-Ar'-CO]n-) Diamine->Polymer:w + Diacid Aromatic Diacid Chloride (ClOC-Ar'-COCl) Diacid->Polymer:w Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Polymer Base Acid Scavenger (e.g., Pyridine) Base->Polymer Temp Low Temperature (0°C to RT) Temp->Polymer Byproduct HCl (neutralized by base)

Caption: General scheme for low-temperature solution polycondensation.

Principle of Redox-Responsive Cleavage

The defining feature of these polyamides is the disulfide bond (-S-S-) in the backbone. This bond is stable under normal physiological conditions but is susceptible to cleavage by reducing agents through a thiol-disulfide exchange reaction.[10] In a biological context, glutathione (GSH) is the most relevant endogenous reducing agent. The high intracellular concentration of GSH (2-10 mM) in tumor cells, compared to the low extracellular concentration (~2-10 µM), provides a powerful trigger.[2]

When a drug-loaded nanocarrier made from this polyamide enters a cancer cell, the GSH attacks the disulfide bonds, leading to the breakdown of the polymer backbone into smaller, water-soluble fragments. This disassembly of the nanostructure results in the rapid and targeted release of the encapsulated therapeutic agent directly at the site of action, minimizing off-target toxicity.

G cluster_polymer Polymer Backbone in Nanocarrier cluster_trigger High [GSH] Environment (Tumor Cell) cluster_cleavage Backbone Cleavage Polymer ...-NH-Ar-S-S-Ar-NH-CO-... GSH 2 GSH (Glutathione) Polymer->GSH Thiol-Disulfide Exchange Cleaved ...-NH-Ar-SH + HS-Ar-NH-CO-... (Thiol Fragments) GSH->Cleaved Drug Drug Release Cleaved->Drug

Caption: Redox-triggered cleavage of the polyamide backbone by glutathione.

Materials and Equipment

Reagents & Solvents
ReagentFormulaM.W. ( g/mol )PuritySupplier Notes
3,3'-Diaminodiphenyl DisulfideC₁₂H₁₂N₂S₂248.37>98%Store in a cool, dark place.
Isophthaloyl ChlorideC₈H₄Cl₂O₂203.02>99%Handle in a fume hood; moisture sensitive.
Terephthaloyl ChlorideC₈H₄Cl₂O₂203.02>99%Handle in a fume hood; moisture sensitive.
N,N-Dimethylacetamide (DMAc)C₄H₉NO87.12Anhydrous, >99.8%Use anhydrous grade to prevent hydrolysis of acyl chloride.
Triethylamine (TEA)C₆H₁₅N101.19>99.5%Freshly distill before use. Acts as acid scavenger.
MethanolCH₄O32.04ACS GradeUsed for polymer precipitation.
Lithium Chloride (LiCl)LiCl42.39>99%Optional: to improve polymer solubility.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and outlet (bubbler)

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum filtration apparatus (Büchner funnel)

  • Vacuum oven

Detailed Experimental Protocol: Synthesis of Poly(3,3'-disulfanediyl-m-phenylene isophthalamide)

This protocol describes the synthesis using Isophthaloyl Chloride for enhanced solubility.

1. Monomer & Glassware Preparation:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Weigh 2.484 g (10.0 mmol) of 3,3'-Diaminodiphenyl Disulfide.

  • Weigh 2.030 g (10.0 mmol) of Isophthaloyl Chloride inside a fume hood.

2. Reaction Setup:

  • Assemble the three-neck flask with a magnetic stir bar, nitrogen inlet, and a rubber septum. Purge the system with dry nitrogen for 15 minutes.

  • Add the 3,3'-Diaminodiphenyl Disulfide to the flask.

  • Using a syringe, add 50 mL of anhydrous DMAc to the flask. Stir until the diamine is fully dissolved.

  • Add 2.8 mL (20.2 mmol) of triethylamine (TEA) to the solution.

  • Cool the flask to 0°C using an ice bath.

Scientist's Note: The reaction is highly exothermic. Maintaining a low temperature (0-5°C) during the addition of the diacid chloride is crucial to prevent side reactions and to achieve a high molecular weight polymer.[7] The use of anhydrous solvent is non-negotiable, as any water will readily hydrolyze the highly reactive acyl chloride monomer.

3. Polymerization:

  • Dissolve the Isophthaloyl Chloride in 20 mL of anhydrous DMAc in a separate, dry flask.

  • Transfer this solution to the dropping funnel attached to the reaction flask.

  • Add the Isophthaloyl Chloride solution dropwise to the stirred diamine solution over a period of 30-45 minutes. The solution will become viscous as the polymer forms.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature under nitrogen for 18-24 hours to ensure the polymerization goes to completion.

Scientist's Note: A noticeable increase in viscosity is a positive indicator of successful polymerization. If the solution becomes too thick to stir effectively, an additional 10-20 mL of anhydrous DMAc can be added. If the polymer solubility is an issue, adding 1-2% (w/v) of LiCl to the DMAc before the reaction can help keep the polymer chains in solution.[11]

4. Polymer Precipitation and Purification:

  • Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol. A fibrous or powdered precipitate will form instantly.

  • Continue stirring for 1 hour to ensure complete precipitation and to wash out unreacted monomers and salts (triethylammonium chloride).

  • Collect the polymer by vacuum filtration using a Büchner funnel.

  • Wash the collected polymer thoroughly with 200 mL of deionized water, followed by another 200 mL of methanol.

  • Dry the polymer in a vacuum oven at 60-70°C for 24 hours or until a constant weight is achieved.

Expected Yield: >95% Appearance: Pale yellow to light brown fibrous solid or powder.

Characterization Workflow

A systematic characterization is essential to confirm the structure, properties, and functionality of the synthesized polyamide.

Caption: Workflow for comprehensive polymer characterization.

Protocol for Redox-Responsiveness Test
  • Prepare a solution of the polyamide in DMAc (e.g., 5 mg/mL).

  • Analyze an initial sample using GPC to obtain the baseline molecular weight (Mn).

  • To the remaining solution, add a significant molar excess of a reducing agent, such as dithiothreitol (DTT) or glutathione (GSH), relative to the disulfide bonds in the polymer.

  • Stir the solution at 37°C for 4-6 hours to mimic physiological conditions.

  • Analyze a sample of the treated solution by GPC.

  • Expected Result: A significant decrease in the average molecular weight and a shift in the GPC chromatogram to longer elution times, confirming the cleavage of the polymer backbone.[10]

Expected Results & Data Interpretation

PropertyExpected Value/ObservationSignificance
FTIR N-H stretch (~3300 cm⁻¹), Amide I (C=O) (~1650 cm⁻¹), Amide II (N-H bend) (~1540 cm⁻¹)Confirms the formation of the polyamide linkage.
Solubility Soluble in polar aprotic solvents (DMAc, NMP, DMF)Good solubility is essential for processing into films or nanoparticles.[5]
Inherent Viscosity 0.40 – 0.70 dL/g (in DMAc)Indicates successful formation of a polymer with moderately high molecular weight.[5]
Molecular Weight (GPC) Mn: 15,000 - 30,000 g/mol ; Đ (Mw/Mn): 1.8 - 2.5Typical values for step-growth polymerization.
Thermal Stability (TGA) Td5 (5% weight loss) > 300 °CThe aromatic backbone provides good thermal stability, although the S-S bond may be a point of initial degradation compared to all-carbon backbones.[12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield / Low Viscosity 1. Impure or wet monomers/solvent. 2. Non-stoichiometric monomer ratio. 3. Inefficient acid scavenging.1. Use anhydrous solvents; purify monomers. 2. Ensure precise weighing of monomers. 3. Use freshly distilled TEA/pyridine.
Polymer Precipitates During Reaction The molecular weight has exceeded its solubility limit in the chosen solvent.Add 1-2% LiCl to the solvent before starting the reaction to enhance polymer solubility.
Gel Formation Impurities in diacid chloride (e.g., trimesoyl chloride) causing cross-linking.Use high-purity (>99%) diacid chloride.
No Degradation in Redox Test Insufficient reducing agent or reaction time.Increase the concentration of DTT/GSH and/or extend the incubation time. Ensure the test is run at an appropriate pH (e.g., 7.4).

References

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Application Notes and Protocols for the Incorporation of 3-[(3-Aminophenyl)disulfanyl]aniline into Redox-Responsive Hydrogels

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the incorporation of 3-[(3-Aminophenyl)disulfanyl]aniline, a disulfide-containing aromatic diamine, into biocompatible hydrogels. The protocols detailed herein leverage the inherent redox-responsive nature of the disulfide bond, offering a robust platform for the controlled release of therapeutic agents. The primary amine functionalities of this compound serve as versatile handles for crosslinking with various polymers, enabling the fabrication of hydrogels with tunable mechanical and degradation properties. This document outlines two primary synthesis methodologies, detailed characterization techniques, and protocols for evaluating drug release profiles.

Introduction: The Rationale for Redox-Responsive Hydrogels

Hydrogels, with their high water content and tunable physical properties, are exceptional materials for a range of biomedical applications, including tissue engineering and drug delivery.[1] "Smart" hydrogels, which respond to specific environmental stimuli, are of particular interest for targeted therapies. Redox-responsive hydrogels, which are designed to degrade in the presence of reducing agents, have garnered significant attention.[2] This is due to the significant difference in redox potential between the extracellular and intracellular environments. The concentration of glutathione (GSH), a key biological reductant, is substantially higher inside cells (millimolar range) compared to the extracellular space (micromolar range).[3] This differential provides a precise trigger for the "on-demand" release of encapsulated therapeutics directly within the target cells.[4]

The central component of these systems is often a disulfide bond (-S-S-), which is stable in the oxidative extracellular environment but is readily cleaved by agents like GSH via a thiol-disulfide exchange reaction.[5] this compound is an attractive building block for such hydrogels. Its central disulfide bond provides the redox-responsive element, while the two terminal primary amine groups offer reactive sites for covalent integration into a polymer network. This dual functionality allows for its use as a crosslinker, directly weaving the stimulus-responsive component into the fabric of the hydrogel.

This guide will explore two primary, well-established chemical strategies for incorporating this compound into a hydrogel matrix:

  • Epoxide-Amine Chemistry: Utilizing the ring-opening reaction between an epoxide-functionalized polymer, such as Poly(ethylene glycol) diglycidyl ether (PEGDE), and the amine groups of the disulfide compound.

  • Aza-Michael Addition: Leveraging the conjugate addition of the amine groups to an acrylate-functionalized polymer, such as Poly(ethylene glycol) diacrylate (PEGDA).[6]

Materials and Safety

Reagents and Equipment
  • This compound (or 3,3'-dithiodianiline)

  • Poly(ethylene glycol) diglycidyl ether (PEGDE), Mn = 500 g/mol

  • Poly(ethylene glycol) diacrylate (PEGDA), Mn = 700 g/mol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Dithiothreitol (DTT)

  • Glutathione (GSH)

  • Model drug (e.g., Doxorubicin, Fluorescein isothiocyanate-Dextran)

  • Analytical balance, vortex mixer, pH meter

  • Rheometer with parallel plate geometry

  • Scanning Electron Microscope (SEM)

  • UV-Vis Spectrophotometer

  • Freeze-dryer

Safety Precautions

This compound and its isomers are classified as irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7][8][9][10] All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.[7][9] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[7][8][9][10] PEGDE and PEGDA are also irritants and should be handled with care.

Hydrogel Synthesis Protocols

The following protocols provide a step-by-step guide for the synthesis of redox-responsive hydrogels. The molar ratios of the polymer to the crosslinker can be adjusted to tune the mechanical properties and degradation kinetics of the resulting hydrogel.

Protocol 1: Epoxide-Amine Crosslinking

This protocol describes the formation of a hydrogel via the reaction of PEGDE with the primary amines of this compound. The epoxide rings of PEGDE react with the amine groups, forming a stable crosslinked network.[11][12]

Workflow Diagram:

G cluster_prep Precursor Preparation cluster_gelation Hydrogel Formation cluster_post Post-Processing prep_pegde Dissolve PEGDE in PBS (pH 7.4) to desired concentration (e.g., 20% w/v) mix Rapidly mix the two precursor solutions via vortexing prep_pegde->mix prep_diamine Dissolve this compound in minimal DMSO, then dilute with PBS prep_diamine->mix cast Cast the mixture into a mold (e.g., PDMS mold) mix->cast incubate Incubate at 37°C until gelation is complete cast->incubate swell Swell hydrogel in excess PBS to remove unreacted components incubate->swell characterize Proceed to Characterization swell->characterize

Caption: Workflow for Epoxide-Amine Hydrogel Synthesis.

Step-by-Step Procedure:

  • Prepare Precursor A (PEGDE Solution): Prepare a 20% (w/v) solution of PEGDE in sterile PBS (pH 7.4). Gently warm and vortex to ensure complete dissolution.

  • Prepare Precursor B (Diamine Crosslinker Solution): Calculate the molar amount of this compound required to achieve a 2:1 molar ratio of epoxide groups (on PEGDE) to amine groups (on the diamine).

    • Note: Each PEGDE molecule has two epoxide groups, and each diamine molecule has two primary amine groups. The stoichiometry is therefore based on a 1:1 molar ratio of the molecules for a 2:1 functional group ratio.

  • Dissolve the calculated mass of this compound in a minimal volume of DMSO (e.g., 50 µL for 10 mg). Once dissolved, dilute with PBS (pH 7.4) to a final volume that will result in a desired final polymer concentration upon mixing with Precursor A.

  • Hydrogel Formation: In a microcentrifuge tube, add the required volume of Precursor A. Rapidly add the corresponding volume of Precursor B. Vortex immediately for 10-15 seconds to ensure homogeneous mixing.

  • Casting and Gelation: Immediately cast the mixture into a suitable mold (e.g., a PDMS mold to create discs of a specific diameter and thickness).

  • Incubate the mold at 37°C. Gelation time will vary depending on the concentration but is typically expected within 30-60 minutes.

  • Purification: After complete gelation, carefully remove the hydrogel from the mold and place it in a beaker containing an excess of fresh PBS. Allow the hydrogel to swell for 24-48 hours, replacing the PBS every 8-12 hours to remove any unreacted precursors.

Protocol 2: Aza-Michael Addition Crosslinking

This protocol utilizes the aza-Michael addition reaction, where the amine groups of this compound act as nucleophiles, attacking the electron-deficient double bonds of PEGDA.[6][13] This reaction proceeds efficiently at physiological pH without the need for a catalyst.[5]

Reaction Mechanism Diagram:

G PEG-Acrylate PEG-(C=O)-CH=CH₂ Product PEG-(C=O)-CH₂-CH₂-NH-R-S-S-R-NH-CH₂-CH₂-(C=O)-PEG PEG-Acrylate->Product Diamine H₂N-R-S-S-R-NH₂ Diamine->Product Aza-Michael Addition

Caption: Aza-Michael Addition of a Diamine to a PEG-Acrylate.

Step-by-Step Procedure:

  • Prepare Precursor A (PEGDA Solution): Prepare a 20% (w/v) solution of PEGDA in sterile PBS (pH 7.4).

  • Prepare Precursor B (Diamine Crosslinker Solution): Calculate the molar amount of this compound required for a 1:1 molar ratio of acrylate groups to amine groups.

  • Dissolve the calculated mass of this compound in a minimal volume of DMSO, then dilute with PBS (pH 7.4) as described in Protocol 1.

  • Hydrogel Formation: Rapidly mix equal volumes of Precursor A and Precursor B.

  • Casting and Gelation: Cast the mixture into a mold and incubate at 37°C. Gelation via Michael addition is often rapid, occurring within minutes.[14]

  • Purification: Swell the resulting hydrogels in excess PBS for 24-48 hours, with periodic changes of the buffer.

Hydrogel Characterization

Thorough characterization is essential to ensure the hydrogels meet the required specifications for their intended application.

Rheological Analysis: Gelation Kinetics and Mechanical Properties

Rheology is used to determine the gelation time and the viscoelastic properties of the hydrogel.

Protocol:

  • Prepare the hydrogel precursor solutions as described in the synthesis protocols.

  • Load the mixed solution immediately onto the lower plate of a rheometer.

  • Lower the upper plate to the desired gap (e.g., 0.5 mm).

  • Perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) at 37°C.

  • The gelation point is defined as the time at which the storage modulus (G') exceeds the loss modulus (G'').

  • After gelation is complete, perform a frequency sweep (e.g., 0.1 to 100 rad/s) to characterize the mechanical properties of the fully formed gel.

Table 1: Representative Rheological Properties of Disulfide-Crosslinked Hydrogels

Hydrogel FormulationCrosslinker Concentration (mol%)Gelation Time (min)Storage Modulus (G') (Pa)
PEGDE-Diamine (10% w/v)1.0~25500 - 1500
PEGDE-Diamine (20% w/v)1.0~152000 - 4000
PEGDA-Diamine (10% w/v)1.0~5800 - 2500
PEGDA-Diamine (20% w/v)1.0< 23000 - 6000

Note: These are example values; actual results will vary based on precise conditions.

Swelling Behavior

The swelling ratio provides insight into the crosslink density of the hydrogel network.

Protocol:

  • Prepare hydrogel discs of a known initial weight (W_d), after freeze-drying.

  • Immerse the discs in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (W_s).

  • Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] * 100.

  • Continue until the weight remains constant, indicating equilibrium swelling.

Morphological Analysis (SEM)

SEM is used to visualize the internal porous structure of the hydrogel network.

Protocol:

  • Equilibrate a hydrogel sample in deionized water.

  • Flash-freeze the sample in liquid nitrogen.

  • Lyophilize the sample for 48 hours using a freeze-dryer.

  • Fracture the dried hydrogel to expose the internal structure.

  • Mount the fractured sample on an SEM stub and sputter-coat with a conductive material (e.g., gold).

  • Image the cross-section using an SEM.

Redox-Responsive Degradation and Drug Release

This section details the protocols to assess the core functionality of the hydrogel: its ability to degrade and release a payload in a reducing environment.

In Vitro Degradation Study

Protocol:

  • Prepare several hydrogel discs of known initial weight.

  • Place the hydrogels into two groups of vials.

  • To Group 1 (Control), add PBS (pH 7.4).

  • To Group 2 (Reductive), add PBS (pH 7.4) containing a biologically relevant concentration of a reducing agent (e.g., 10 mM DTT or 10 mM GSH).

  • Incubate all vials at 37°C.

  • At specified time intervals, remove the hydrogels, rinse with deionized water, freeze-dry, and record the final dry weight.

  • The percentage of mass loss is calculated relative to the initial dry weight.

Degradation Mechanism Diagram:

G cluster_hydrogel Hydrogel Network Crosslinked Polymer-S-S-Polymer Cleaved 2x Polymer-SH + R-S-S-R Crosslinked->Cleaved Thiol-Disulfide Exchange GSH 2 R-SH (e.g., Glutathione) GSH->Cleaved

Caption: Cleavage of Disulfide Crosslinks by a Reducing Agent.

Drug Loading and In Vitro Release Study

This protocol describes how to load a model drug and quantify its release profile.

Protocol:

  • Drug Loading: Dissolve the model drug in the precursor solution containing this compound (Precursor B) before mixing with the polymer precursor (Precursor A). The hydrogel will then form with the drug physically encapsulated.

  • Release Study Setup: Place the drug-loaded hydrogels in vials.

  • Add a known volume of release medium to each vial. Use two types of media: PBS (pH 7.4) for the control group and PBS with 10 mM GSH for the responsive release group.

  • Incubate at 37°C with gentle agitation.

  • Sampling: At predetermined time points, withdraw the entire release medium from each vial and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of the released drug in the collected samples using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Table 2: Representative Drug Release Data

Time (hours)Cumulative Release in PBS (%)Cumulative Release in PBS + 10 mM GSH (%)
1515
41245
81875
122290
242598

Note: Data represents a typical trend for redox-responsive release.

Conclusion and Future Directions

The methodologies presented in this application note provide a robust and versatile platform for the development of redox-responsive hydrogels using this compound as a key crosslinking agent. The ability to tune the hydrogel's properties by altering the polymer backbone, concentration, and crosslinking chemistry makes this system highly adaptable for various drug delivery and tissue engineering applications. Future work could involve the covalent attachment of targeting ligands to the hydrogel network to enhance site-specific delivery, or the co-encapsulation of multiple therapeutic agents for combination therapies. The inherent responsiveness of these materials to the intracellular environment remains a powerful tool in the design of next-generation biomaterials.

References

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Application Notes and Protocols for Stimulus-Responsive Materials Utilizing Bis(3-aminophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of Disulfide-Mediated Stimulus-Response

In the landscape of intelligent materials, the disulfide bond (-S-S-) emerges as a cornerstone for creating systems that respond to specific biological and external cues.[1][2] Its reversible cleavage under mild reducing conditions, characteristic of the intracellular environment, and its susceptibility to scission upon UV irradiation, offer a powerful toolkit for the design of sophisticated drug delivery vehicles, tissue engineering scaffolds, and diagnostic probes.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key aromatic diamine, Bis(3-aminophenyl) Disulfide (3-ADP), in the fabrication of such stimulus-responsive materials. While the protocols herein are grounded in established principles of polymer chemistry and material science, it is noted that specific data for 3-ADP-derived systems is emerging, and thus, some procedures are adapted from well-documented analogous systems.

The Strategic Advantage of Bis(3-aminophenyl) Disulfide (3-ADP)

Bis(3-aminophenyl) Disulfide serves as a versatile building block for introducing redox and photo-labile linkages into polymeric structures. Its diamine functionality allows for straightforward incorporation into polyamides and polyimides through well-established polycondensation reactions. The aromatic nature of 3-ADP imparts rigidity and thermal stability to the resulting polymers, while the centrally located disulfide bond acts as a predetermined breaking point in response to specific stimuli.

Redox-Responsiveness: Mimicking the Intracellular Environment

The significant disparity in glutathione (GSH) concentration between the extracellular (micromolar) and intracellular (millimolar) environments provides a highly selective trigger for the cleavage of disulfide bonds.[3][4] Materials incorporating 3-ADP can remain stable in the bloodstream but will readily degrade upon internalization into cells, leading to the release of an encapsulated payload.[4][5]

Photo-Responsiveness: On-Demand Material Disassembly

The disulfide bond is also susceptible to cleavage upon exposure to ultraviolet (UV) radiation.[6][7] This property enables the external and spatiotemporal control of material degradation and drug release, offering a non-invasive method to trigger therapeutic action at a desired time and location.[6][7]

Synthesis of 3-ADP-Containing Polymers

The primary amino groups of Bis(3-aminophenyl) Disulfide make it an ideal monomer for step-growth polymerization with diacid chlorides or dianhydrides to form polyamides and polyimides, respectively.

Protocol: Synthesis of a Redox-Responsive Polyamide from 3-ADP

This protocol describes the synthesis of a linear polyamide via low-temperature solution polycondensation of 3-ADP with a diacid chloride, such as terephthaloyl chloride.

Materials:

  • Bis(3-aminophenyl) Disulfide (3-ADP)

  • Terephthaloyl chloride

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl)

  • Triethylamine (TEA)

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet, dissolve a specific molar amount of 3-ADP and LiCl in anhydrous DMAc.

  • Cool the solution to 0°C in an ice bath.

  • Add an equimolar amount of triethylamine to the solution to act as an acid scavenger.

  • Slowly add an equimolar amount of terephthaloyl chloride dissolved in a small amount of anhydrous DMAc to the stirred solution.

  • Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and continue stirring for an additional 24 hours under an inert atmosphere.

  • Precipitate the resulting polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Expected Outcome: A fibrous, light-yellow polyamide. The molecular weight and polydispersity can be determined by Gel Permeation Chromatography (GPC), and the structure confirmed by ¹H NMR and FTIR spectroscopy.

Characterization of 3-ADP-Based Polymers

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymer.

Technique Purpose Expected Observations for a 3-ADP-based Polyamide
¹H NMR To confirm the chemical structure and monomer incorporation.Peaks corresponding to the aromatic protons of both the 3-ADP and diacid chloride moieties, and the amide proton.
FTIR To identify the functional groups present in the polymer.Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide I), and N-H bending (amide II). The absence of peaks from the starting materials' reactive groups (e.g., acid chloride C=O stretch).
GPC To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A unimodal peak indicating the successful formation of a polymer with a specific molecular weight distribution.
TGA To evaluate the thermal stability of the polymer.A decomposition profile indicating the temperature at which significant weight loss occurs. Aromatic polyamides are expected to exhibit high thermal stability.
DSC To determine the glass transition temperature (Tg).A step-transition in the heat flow curve, indicating the Tg of the amorphous polymer.

Fabrication of Stimulus-Responsive Hydrogels

3-ADP can be modified to act as a crosslinker in the formation of hydrogels, imparting redox and photo-responsive properties to the hydrogel network.

Protocol: Synthesis of a Redox-Responsive Hydrogel using a 3-ADP-derived Crosslinker

This protocol outlines the fabrication of a hydrogel using a 3-ADP-based crosslinker and a hydrophilic polymer such as poly(ethylene glycol) (PEG).

Materials:

  • Bis(3-aminophenyl) Disulfide (3-ADP)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Synthesis of the 3-ADP-diacrylamide crosslinker: React 3-ADP with two equivalents of acryloyl chloride in the presence of triethylamine to form N,N'-(disulfanediylbis(3,1-phenylene))diacrylamide. Purify the product by column chromatography.

  • Hydrogel precursor solution: Prepare a solution in PBS containing the desired concentration of PEGDA, the synthesized 3-ADP-diacrylamide crosslinker, and the photoinitiator.

  • Hydrogel formation: Cast the precursor solution into a mold of the desired shape and expose it to UV light (e.g., 365 nm) for a sufficient time to induce photopolymerization.

  • Purification: Swell the resulting hydrogel in a large volume of deionized water for 24-48 hours, with frequent water changes, to remove any unreacted monomers and photoinitiator.

Expected Outcome: A transparent, elastic hydrogel. The swelling ratio and mechanical properties (e.g., storage and loss moduli) can be characterized by gravimetric analysis and rheometry, respectively.

Drug Loading and Stimulus-Triggered Release

The synthesized 3-ADP-based materials can be formulated into nanoparticles or hydrogels for the encapsulation and controlled release of therapeutic agents. Doxorubicin (DOX), a widely used anticancer drug, is a common model therapeutic for such studies.

Protocol: Doxorubicin Loading into 3-ADP-Polyamide Nanoparticles

This protocol describes the loading of Doxorubicin into nanoparticles formed from a 3-ADP-based polyamide using the nanoprecipitation method.

Materials:

  • 3-ADP-based polyamide

  • Doxorubicin hydrochloride (DOX·HCl)

  • N,N-dimethylformamide (DMF)

  • Deionized water

  • Dialysis membrane (MWCO appropriate for retaining nanoparticles)

Procedure:

  • Dissolve a known amount of the 3-ADP-polyamide in DMF.

  • Dissolve a known amount of DOX·HCl in deionized water.

  • Slowly add the polymer solution dropwise to the DOX solution while stirring vigorously.

  • Continue stirring for several hours to allow for nanoparticle formation and drug encapsulation.

  • Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove unloaded drug and DMF.

  • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

Drug Loading Characterization:

Parameter Formula Method of Determination
Drug Loading Content (DLC) (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100%The nanoparticles are dissolved in a suitable solvent, and the drug concentration is measured using UV-Vis spectrophotometry or fluorescence spectroscopy.
Encapsulation Efficiency (EE) (Weight of drug in nanoparticles / Initial weight of drug used) x 100%The amount of unloaded drug in the supernatant after centrifugation of the nanoparticle suspension is measured.
Protocol: In Vitro Glutathione-Triggered Doxorubicin Release

This protocol details the investigation of DOX release from 3-ADP-polyamide nanoparticles in response to glutathione.

Materials:

  • DOX-loaded 3-ADP-polyamide nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glutathione (GSH)

  • Dialysis membrane (MWCO appropriate for allowing free drug to pass)

Procedure:

  • Disperse a known amount of DOX-loaded nanoparticles in PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS containing a specific concentration of GSH (e.g., 10 mM to mimic intracellular conditions) and a control without GSH.

  • Maintain the setup at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Quantify the concentration of released DOX in the collected aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.

  • Plot the cumulative drug release as a function of time.

Protocol: In Vitro UV-Triggered Doxorubicin Release

This protocol outlines the procedure to study the release of DOX from 3-ADP-based materials upon UV irradiation.

Materials:

  • DOX-loaded 3-ADP material (nanoparticles or hydrogel)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp with a specific wavelength (e.g., 365 nm)

Procedure:

  • Disperse the DOX-loaded material in PBS in a quartz cuvette or a suitable transparent container.

  • At specific time points, irradiate the sample with UV light for a defined duration.

  • After each irradiation period, collect an aliquot of the supernatant (for nanoparticles) or the surrounding medium (for hydrogels).

  • Quantify the amount of released DOX in the aliquots.

  • A control sample should be kept under the same conditions but without UV irradiation.

  • Plot the cumulative drug release as a function of irradiation time.

Visualizing the Mechanisms and Workflows

Graphical representations are invaluable for understanding the underlying principles and experimental procedures.

StimulusResponse cluster_synthesis Material Synthesis cluster_formulation Drug Formulation cluster_release Stimulus-Triggered Release ADP Bis(3-aminophenyl) Disulfide (3-ADP) Polymer 3-ADP Polymer (Polyamide/Polyimide) ADP->Polymer Monomer Co-monomer (Diacid Chloride/Dianhydride) Monomer->Polymer Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Therapeutic Drug (e.g., Doxorubicin) Drug->Nanoparticle Cleavage Disulfide Bond Cleavage Nanoparticle->Cleavage GSH Glutathione (GSH) (Reductive Stimulus) GSH->Cleavage Thiol-Disulfide Exchange UV UV Light (Photo Stimulus) UV->Cleavage Photolytic Scission ReleasedDrug Released Drug Cleavage->ReleasedDrug

Caption: Workflow for the synthesis, drug loading, and stimulus-triggered release from 3-ADP-based materials.

RedoxMechanism Polymer Polymer with -S-S- bond Thiol Polymer with 2 -SH groups Polymer->Thiol Reduction GSSG GSSG (Oxidized Glutathione) GSH 2 GSH (Glutathione) GSH->Thiol GSH->GSSG Oxidation

Caption: Redox-responsive cleavage of a disulfide bond by glutathione (GSH).

PhotoMechanism PolymerSS Polymer with -S-S- bond Radicals 2 Polymer-S• (Thiyl Radicals) PolymerSS->Radicals Homolytic Cleavage UV UV Light (hν) UV->Radicals

Caption: Photo-induced cleavage of a disulfide bond into thiyl radicals.

Concluding Remarks and Future Outlook

Bis(3-aminophenyl) Disulfide is a highly promising monomer for the development of the next generation of stimulus-responsive materials. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of 3-ADP in drug delivery and beyond. Further research should focus on optimizing polymerization conditions to achieve precise control over molecular weight and architecture, as well as on conducting in vivo studies to validate the efficacy and biocompatibility of these novel materials. The inherent versatility of the disulfide bond, coupled with the robust chemistry of polyamides and polyimides, positions 3-ADP as a key player in the future of smart biomaterials.

References

  • Guan, X., Guo, Z., Lin, L., Chen, H., & Chen, J. (2021). Redox-responsive polymeric nanoparticles for drug delivery.
  • Li, Y., Xiao, W., Xiao, K., Berti, L., Luo, J., Tseng, H. P., ... & Lam, K. S. (2014). Well-defined, folate-conjugated, biodegradable 7-ethyl-10-hydroxycamptothecin-polymer conjugate for targeted cancer therapy.
  • Fleige, E., Quadir, M. A., & Haag, R. (2012). Stimuli-responsive polymeric nanocarriers for the controlled transport of active compounds: concepts and applications. Advanced drug delivery reviews, 64(9), 866-884.
  • Saito, G., Swanson, J. A., & Lee, K. D. (2003). Drug delivery strategy utilizing conjugation via reversible disulfide linkages: role of carrier moiety on drug activity. Advanced drug delivery reviews, 55(2), 199-215.
  • Meng, F., Cheng, R., Deng, C., & Zhong, Z. (2012). Reductant-responsive polymers and polymer-drug conjugates for cancer chemotherapy. Progress in Polymer Science, 37(7), 955-979.
  • Cheng, R., Meng, F., Deng, C., Klok, H. A., & Zhong, Z. (2013). Dual and multi-stimuli responsive polymeric nanoparticles for programmed site-specific drug delivery.
  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. A new convenient method for the synthesis of polyamides. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
  • Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974.
  • Li, M., & Deubzer, B. (2017). Redox-responsive polymers for drug delivery. In Stimuli-Responsive Polymers (pp. 123-154). The Royal Society of Chemistry.
  • Fomina, N., & Almutairi, A. (2016). Light-responsive nanoparticles for drug delivery. Advanced Drug Delivery Reviews, 96, 53-68.
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  • Zhao, Y., Trewyn, B. G., Linz, T. H., & Slowing, I. I. (2015). A stimuli-responsive mesoporous silica nanoparticle system for the controlled delivery of a muscle relaxant.
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  • Deirram, N., Zhang, C., Dodabalapur, A., & Ben-Yoseph, G. (2019). Stimuli-responsive materials for on-demand drug delivery. Journal of Controlled Release, 311, 146-160.
  • Wei, H., Zhang, X., Cheng, C., & Deng, L. (2017). Self-assembled stimuli-responsive polymeric nanoparticles for drug delivery. Progress in Polymer Science, 74, 43-73.
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Electrochemical Applications of 3,3'-Dithiobis[benzenamine] Derivatives: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the electrochemical applications of 3,3'-Dithiobis[benzenamine] and its derivatives. Given the specialized nature of this compound, this guide synthesizes direct findings on its isomers and proposes protocols based on well-established electrochemical principles for analogous aromatic diamine and dithiol compounds.

Introduction: The Potential of 3,3'-Dithiobis[benzenamine] Derivatives in Electrochemistry

3,3'-Dithiobis[benzenamine], also known as 3,3'-dithiodianiline, is an intriguing molecule for electrochemical applications. Its structure features two key functional motifs: the disulfide (-S-S-) linkage and the aromatic amine (-NH₂) groups. The disulfide bond can be reductively cleaved to form two thiol groups, which exhibit strong affinity for gold surfaces, enabling the formation of stable self-assembled monolayers (SAMs). The amine groups provide sites for electropolymerization, leading to the formation of conductive and redox-active polymer films. These properties make 3,3'-Dithiobis[benzenamine] derivatives promising candidates for the development of highly sensitive and selective electrochemical sensors and biosensors.

This guide will explore the electrochemical applications of these derivatives, with a focus on electrode modification for the detection of heavy metals and neurotransmitters. We will delve into both the electropolymerization of the amine functionalities and the formation of self-assembled monolayers from the disulfide linkage.

Part 1: Electropolymerized Films for Heavy Metal Detection

The electropolymerization of aromatic amines is a well-established method for modifying electrode surfaces. The resulting polymer films are often conductive and can be designed to have specific recognition capabilities. While direct studies on poly(3,3'-dithiobis[benzenamine]) are limited, extensive research on its isomer, poly(3,3'-diaminobenzidine) (pDAB), provides a strong foundation for its potential applications.[1]

Application Note: Selective Adsorption and Detection of Heavy Metal Ions

Poly(3,3'-diaminobenzidine) has been shown to form stable, water-insoluble films that are electroactive in acidic solutions.[1] These films exhibit a high affinity for certain metal ions, a property that can be exploited for preconcentration and subsequent electrochemical detection.[1] The amine groups in the polymer backbone can act as chelating agents for heavy metal ions such as lead (Pb²⁺) and cadmium (Cd²⁺). By immobilizing the polymer on an electrode surface, a highly sensitive sensor can be fabricated.

The detection mechanism typically involves two steps:

  • Preconcentration: The modified electrode is immersed in the sample solution, and an accumulation potential is applied. During this step, the heavy metal ions are adsorbed onto the polymer film.

  • Stripping: The potential is then scanned in the anodic direction, which causes the adsorbed metal ions to be stripped from the electrode, generating a current peak whose height is proportional to the concentration of the metal ion.

Table 1: Performance Characteristics of a Poly(3,3'-diaminobenzidine) Modified Electrode for Heavy Metal Detection

AnalyteTechniqueLinear RangeDetection LimitReference
Se(IV)Differential Pulse Anodic Stripping VoltammetryNot SpecifiedNot Specified[1]
Pb²⁺Square Wave Anodic Stripping Voltammetry50–200 ppb4.41 ppb[2]
Cd²⁺Square Wave Anodic Stripping Voltammetry50–200 ppb13.83 ppb[2]
Protocol 1: Fabrication and Application of a Poly(3,3'-dithiobis[benzenamine])-Modified Electrode for Heavy Metal Detection

This protocol describes the electropolymerization of 3,3'-Dithiobis[benzenamine] on a glassy carbon electrode (GCE) and its application for the detection of lead (Pb²⁺) using square wave anodic stripping voltammetry (SWASV).

Materials:

  • 3,3'-Dithiobis[benzenamine]

  • Glassy carbon electrode (GCE)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Sulfuric acid (H₂SO₄)

  • Lead nitrate (Pb(NO₃)₂) standard solutions

  • Acetate buffer (0.1 M, pH 4.5)

  • Potentiostat/Galvanostat with impedance spectroscopy capabilities

  • Electrochemical cell

Procedure:

  • Electrode Preparation:

    • Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

    • Rinse thoroughly with deionized water and sonicate in deionized water and ethanol for 5 minutes each.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization:

    • Prepare a 0.1 M H₂SO₄ solution containing 10 mM 3,3'-Dithiobis[benzenamine].

    • Place the GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in the electrochemical cell with the monomer solution.

    • Perform electropolymerization by cycling the potential between -0.2 V and +1.0 V at a scan rate of 50 mV/s for 15 cycles.

    • After polymerization, rinse the modified electrode with deionized water and allow it to dry.

  • Electrochemical Characterization (Optional):

    • Characterize the polymer film using cyclic voltammetry (CV) in a 0.1 M H₂SO₄ solution to confirm its electrochemical activity.

    • Perform electrochemical impedance spectroscopy (EIS) to evaluate the film's charge transfer resistance.

  • Heavy Metal Detection:

    • Prepare a series of standard Pb²⁺ solutions in 0.1 M acetate buffer (pH 4.5).

    • Place the modified GCE, Pt counter electrode, and Ag/AgCl reference electrode in the electrochemical cell containing the sample solution.

    • Preconcentration Step: Apply a potential of -1.2 V for 180 seconds with stirring.

    • Stripping Step: After a 10-second equilibration period, perform square wave anodic stripping voltammetry by scanning the potential from -1.2 V to -0.2 V with a frequency of 25 Hz and an amplitude of 25 mV.

    • Record the stripping voltammograms and measure the peak current for Pb²⁺.

    • Construct a calibration curve by plotting the peak current versus the Pb²⁺ concentration.

experimental_workflow cluster_prep Electrode Preparation cluster_poly Electropolymerization cluster_detection Heavy Metal Detection polish_gce Polish GCE rinse_sonicate Rinse & Sonicate polish_gce->rinse_sonicate dry_gce Dry GCE rinse_sonicate->dry_gce prepare_monomer Prepare Monomer Solution dry_gce->prepare_monomer cycle_potential Cyclic Voltammetry prepare_monomer->cycle_potential rinse_dry_modified Rinse & Dry Modified GCE cycle_potential->rinse_dry_modified preconcentration Preconcentration Step rinse_dry_modified->preconcentration stripping SWASV Stripping preconcentration->stripping analysis Data Analysis stripping->analysis

Caption: Workflow for heavy metal detection using a poly(3,3'-dithiobis[benzenamine])-modified electrode.

Part 2: Self-Assembled Monolayers for Neurotransmitter Sensing

The disulfide bond in 3,3'-Dithiobis[benzenamine] is a key feature for the formation of self-assembled monolayers (SAMs) on gold surfaces. This process involves the cleavage of the -S-S- bond and the formation of two gold-thiolate (Au-S) bonds, resulting in a densely packed molecular layer. The aromatic amine groups can then be used for further functionalization or as active sites for electrochemical sensing.

Application Note: Electrocatalytic Detection of Dopamine

Dopamine (DA) is a critical neurotransmitter, and its detection is important for the diagnosis of neurological disorders. SAM-modified electrodes can offer a sensitive and selective platform for dopamine detection. While direct literature on 3,3'-Dithiobis[benzenamine] SAMs for this purpose is scarce, the principles are well-established with other aromatic thiols. The amine groups on the SAM can facilitate the electro-oxidation of dopamine, and the monolayer structure can prevent electrode fouling.

The electrochemical detection of dopamine at a modified electrode typically involves its oxidation to dopamine-o-quinone, which is a two-electron, two-proton process. The modified electrode can catalyze this reaction, leading to an enhanced oxidation peak current and a lower oxidation potential compared to a bare electrode.

Table 2: Performance of a Dithialone Self-Assembled Monolayer on Gold for Dopamine Detection

AnalyteTechniqueLinear RangeDetection LimitReference
DopamineDifferential Pulse Voltammetry0.2–250.0 µM0.07 µM[3]
Protocol 2: Fabrication of a 3,3'-Dithiobis[benzenamine] SAM-Modified Gold Electrode for Dopamine Sensing

This protocol details the formation of a SAM of 3,3'-Dithiobis[benzenamine] on a gold electrode and its application for the electrochemical detection of dopamine.

Materials:

  • 3,3'-Dithiobis[benzenamine]

  • Gold electrode

  • Ethanol (absolute)

  • Dopamine hydrochloride

  • Phosphate buffer saline (PBS, 0.1 M, pH 7.4)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Gold Electrode Preparation:

    • Polish the gold electrode with 0.3 µm and 0.05 µm alumina slurry.

    • Rinse with deionized water and sonicate in deionized water and ethanol for 5 minutes each.

    • Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a stable voltammogram is obtained.

    • Rinse with deionized water and dry under nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of 3,3'-Dithiobis[benzenamine] in absolute ethanol.

    • Immerse the clean gold electrode in the solution for 24 hours at room temperature to allow for the formation of the SAM.

    • Remove the electrode from the solution, rinse thoroughly with ethanol to remove any physisorbed molecules, and dry under a stream of nitrogen.

  • Electrochemical Characterization of the SAM:

    • Characterize the SAM formation using cyclic voltammetry in the presence of a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻, to assess the blocking properties of the monolayer. A significant decrease in the peak currents of the redox probe indicates the formation of a well-packed SAM.

    • Use electrochemical impedance spectroscopy to measure the charge transfer resistance of the modified electrode.

  • Dopamine Detection:

    • Prepare a series of standard dopamine solutions in 0.1 M PBS (pH 7.4).

    • Place the SAM-modified gold electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the electrochemical cell with the dopamine solution.

    • Perform cyclic voltammetry by scanning the potential from -0.2 V to +0.6 V at a scan rate of 50 mV/s.

    • Alternatively, use a more sensitive technique like differential pulse voltammetry (DPV) for quantitative analysis.

    • Record the voltammograms and measure the oxidation peak current for dopamine.

    • Construct a calibration curve by plotting the peak current versus the dopamine concentration.

sam_workflow cluster_electrode_prep Gold Electrode Preparation cluster_sam_formation SAM Formation cluster_dopamine_sensing Dopamine Sensing polish_au Polish Gold Electrode clean_au Electrochemical Cleaning polish_au->clean_au rinse_dry_au Rinse & Dry clean_au->rinse_dry_au prepare_solution Prepare 3,3'-Dithiobis[benzenamine] Solution rinse_dry_au->prepare_solution immerse_electrode Immerse Electrode (24h) prepare_solution->immerse_electrode rinse_dry_sam Rinse & Dry SAM-Modified Electrode immerse_electrode->rinse_dry_sam prepare_da Prepare Dopamine Standards rinse_dry_sam->prepare_da run_cv_dpv Perform CV or DPV prepare_da->run_cv_dpv analyze_data Analyze Peak Current run_cv_dpv->analyze_data

Caption: Workflow for dopamine sensing using a 3,3'-dithiobis[benzenamine] SAM-modified gold electrode.

Conclusion and Future Perspectives

3,3'-Dithiobis[benzenamine] and its derivatives represent a versatile platform for the development of electrochemical sensors. The dual functionality of the aromatic amine and disulfide groups allows for the fabrication of modified electrodes through both electropolymerization and self-assembly. While direct research on this specific molecule is emerging, the established protocols for analogous compounds provide a clear roadmap for its application in sensitive and selective detection of heavy metals and neurotransmitters. Future research should focus on the synthesis of novel derivatives of 3,3'-Dithiobis[benzenamine] with tailored functionalities to enhance selectivity and sensitivity for a wider range of analytes. The combination of these molecules with nanomaterials, such as gold nanoparticles or carbon nanotubes, could further amplify the electrochemical signals and lead to the development of next-generation sensing platforms.

References

  • Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. National Institutes of Health (NIH). Available at: [Link]

  • Application of 2-(3,4-dihydroxyphenyl)-1,3-dithialone self-assembled monolayer on gold electrode as a nanosensor for electrocatalytic determination of dopamine and uric acid. Royal Society of Chemistry. Available at: [Link]

  • Electrochemical behavior of dopamine at a 3,3'-dithiodipropionic acid self-assembled monolayers. ResearchGate. Available at: [Link]

  • Gold nanostructures on self-assembled monolayers activity for epinephrine, noradrenaline and dopamine. Universidad San Sebastián. Available at: [Link]

  • Tailoring self-assembled monolayers at the electrochemical interface. Indian Academy of Sciences. Available at: [Link]

  • Thin Functional Polymer Films by Electropolymerization. National Institutes of Health (NIH). Available at: [Link]

  • Electrochemical impedance spectroscopy (EIS) as a thin film characterization tool. ResearchGate. Available at: [Link]

  • Enhancing Heavy Metal Detection through Electrochemical Polishing of Carbon Electrodes. MDPI. Available at: [Link]

  • Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. ResearchGate. Available at: [Link]

  • Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. ResearchGate. Available at: [Link]

  • Electrochemical Polymerization of Aniline. Serbian Academy of Sciences and Arts. Available at: [Link]

  • Modified Electrode Used For Detection of Heavy Metals. ResearchGate. Available at: [Link]

  • The Study of Thin Films by Electrochemical Impedance Spectroscopy. Semantic Scholar. Available at: [Link]

  • Electrochemical Polymerization of Aniline. SciSpace. Available at: [Link]

  • The Study of Thin Films by Electrochemical Impedance Spectroscopy. ResearchGate. Available at: [Link]

  • Development of AgBiS2 Nanoparticle Modified Bulk Screen-Printed Electrodes for Lead (II) and Cadmium (II) Detection. Scilight Press. Available at: [Link]

  • An Electrochemical Impedance Spectroscopic Study of Oxide Films in Liquid Metal. Los Alamos National Laboratory. Available at: [Link]

  • Synthesis of Functionalized S-Benzyl Dithiocarbamates from Diazo-compounds via Multi-component Reactions with Carbon Disulfide and Secondary Amines. ResearchGate. Available at: [Link]

  • TIN NANOPARTICLES MODIFIED ELECTRODE FOR SIMULTANEOUS DETECTION OF CADMIUM (Cd) AND LEAD (Pb) IONS. EPrints USM. Available at: [Link]

  • Electrochemical Impedance Spectroscopy Study of Waterborne Epoxy Coating Film Formation. MDPI. Available at: [Link]

  • Electrochemical Dopamine Biosensor Based on Poly(3-aminobenzylamine) Layer-by-Layer Self-Assembled Multilayer Thin Film. MDPI. Available at: [Link]

  • Eco‐Friendly Magnetic Poly(3,3′‐diaminobenzidine)‐Coated Nanocomposites Enabling Selective Gold Recovery and Post‐Adsorption Heterogeneous Catalysis Application. ResearchGate. Available at: [Link]

  • 1,3,2-Diazaborolyl-functionalized thiophenes and dithiophenes: synthesis, structure, electrochemistry and luminescence. Royal Society of Chemistry. Available at: [Link]

  • Stereoselective Synthesis of 3,3'-Bisindolines by Organocatalytic Michael Additions of Fluorooxindole Enolates to Isatylidene Malononitriles in Aqueous Solution. National Institutes of Health (NIH). Available at: [Link]

  • Electrochemical Dopamine Biosensor Based on Poly(3-aminobenzylamine) Layer-by-Layer Self-Assembled Multilayer Thin Film. ResearchGate. Available at: [Link]

  • Poly(3-methylthiophene)/palladium sub-micro-modified sensor electrode. Part II: Voltammetric and EIS studies, and analysis of catecholamine neurotransmitters, ascorbic acid and acetaminophen. ResearchGate. Available at: [Link]

  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. MDPI. Available at: [Link]

  • Voltammetric sensor based on electropolymerized poly(Neutral Red) and pillar[4]arene[3]hydroquinone ammonium derivative for dopamine and ascorbic acid determination. ResearchGate. Available at: [Link]

  • New Selective Synthesis of Dithiaboroles as a Viable Pathway to Functionalized Benzenedithiolenes and Their Complexes. ResearchGate. Available at: [Link]

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Application Notes and Protocols: 3-[(3-Aminophenyl)disulfanyl]aniline in the Synthesis of Redox-Active Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Redox-Responsive Polymers

Redox-responsive polymers represent a class of "smart" materials engineered to undergo physical or chemical changes in response to their ambient redox environment. This unique characteristic is of paramount importance in biomedical applications, particularly in drug delivery, where the physiological difference in redox potential between the extracellular and intracellular environments can be exploited for targeted therapy. The tumor microenvironment, for instance, is characterized by a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to normal tissues. This provides a specific trigger for the disassembly of drug delivery systems and the release of their therapeutic payload directly at the site of action, thereby enhancing efficacy and minimizing systemic toxicity.

The disulfide bond (-S-S-) is a key functional group in the design of redox-responsive materials. It is stable in the oxidizing extracellular environment but is readily cleaved in the presence of reducing agents like GSH. 3-[(3-Aminophenyl)disulfanyl]aniline, also known as 3,3'-diaminodiphenyl disulfide, is a bifunctional monomer that incorporates both a redox-cleavable disulfide linkage and polymerizable aniline moieties. This unique structure allows for its use in the synthesis of redox-active polymers, such as poly(3,3'-diaminodiphenyl disulfide), which combines the conductive properties of polyaniline with the stimuli-responsive nature of the disulfide bond.

This document provides a detailed guide for the synthesis, characterization, and application of redox-active polymers derived from this compound, with a focus on methodologies relevant to researchers in drug development and materials science.

Monomer Overview: this compound

Structure:

Key Properties:

PropertyValueReference
Molecular FormulaC₁₂H₁₂N₂S₂N/A
Molecular Weight248.37 g/mol N/A
AppearanceTypically a yellow to brown powderN/A
SolubilitySoluble in organic solvents like DMSO, DMF, and NMPGeneral knowledge

Safety and Handling:

This compound is a chemical substance that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Synthesis of Redox-Active Polymers

The polymerization of this compound can be achieved through two primary methods: chemical oxidative polymerization and electrochemical polymerization. Both methods yield poly(3,3'-diaminodiphenyl disulfide), a redox-active polymer with a backbone of aniline units linked by disulfide bonds.

Protocol 1: Chemical Oxidative Polymerization

This method utilizes a chemical oxidizing agent to initiate the polymerization of the aniline moieties. The resulting polymer is typically obtained as a powder that can be processed for various applications.

Workflow for Chemical Oxidative Polymerization:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer Dissolve this compound in acidic solution (e.g., 1M HCl) Mix Slowly add oxidant solution to monomer solution at 0-5 °C Monomer->Mix Oxidant Prepare solution of oxidizing agent (e.g., APS) Oxidant->Mix Polymerize Stir for 24h to allow polymerization Mix->Polymerize Filter Filter the precipitate Polymerize->Filter Wash Wash with deionized water and methanol Filter->Wash Dry Dry under vacuum Wash->Dry cluster_setup Cell Setup cluster_polymerization Polymerization cluster_post Post-Treatment Electrolyte Prepare electrolyte solution: 0.1 M monomer + 0.5 M H₂SO₄ CV Perform cyclic voltammetry (e.g., -0.2 to 1.2 V vs. Ag/AgCl) Electrolyte->CV Electrodes Assemble three-electrode cell: Working (e.g., ITO), Counter (Pt), Reference (Ag/AgCl) Electrodes->CV Film Polymer film deposits on working electrode CV->Film Rinse Rinse electrode with deionized water Film->Rinse Dry Dry under nitrogen stream Rinse->Dry

Caption: Workflow for the electrochemical polymerization of this compound.

Materials and Equipment:

  • This compound

  • Sulfuric acid (H₂SO₄), 0.5 M

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass)

  • Counter electrode (e.g., Platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving 0.1 M this compound in 0.5 M H₂SO₄ aqueous solution.

  • Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Electropolymerization: Perform cyclic voltammetry by sweeping the potential between -0.2 V and 1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles (e.g., 15-20 cycles). [1]A polymer film will gradually deposit on the surface of the working electrode.

  • Post-treatment: After polymerization, remove the working electrode from the cell, rinse it thoroughly with deionized water to remove any residual monomer and electrolyte, and dry it under a stream of nitrogen.

Characterization of Poly(3,3'-diaminodiphenyl disulfide)

The synthesized polymer should be characterized to confirm its structure, and electrochemical properties, and to assess its redox responsiveness.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The spectrum of poly(3,3'-diaminodiphenyl disulfide) is expected to show characteristic peaks for N-H stretching, C-N stretching, and aromatic C=C stretching, confirming the polyaniline-like structure. The disappearance or significant broadening of the sharp N-H stretching peaks of the monomer is indicative of polymerization. [2]* UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in the polymer. The spectrum of the polymer in a suitable solvent (e.g., NMP) will typically show absorption bands corresponding to the π-π* transitions of the benzenoid rings and the polaron/bipolaron bands characteristic of conductive polymers. [3] Expected Spectroscopic Data:

TechniqueExpected Peaks/Bands for Poly(3,3'-diaminodiphenyl disulfide)Interpretation
FTIR~3400 cm⁻¹ (broad), ~1600 cm⁻¹, ~1500 cm⁻¹, ~1300 cm⁻¹, ~800 cm⁻¹N-H stretching, C=C stretching (quinoid), C=C stretching (benzenoid), C-N stretching, C-H out-of-plane bending
UV-Vis~320-360 nm, ~420-450 nm, >700 nmπ-π* transition (benzenoid rings), Polaron-π* transition, π-Polaron transition
Electrochemical Analysis
  • Cyclic Voltammetry (CV): CV is a powerful technique to study the redox behavior of the polymer film. A typical cyclic voltammogram of a poly(3,3'-diaminodiphenyl disulfide) film in a monomer-free electrolyte solution will show characteristic redox peaks corresponding to the oxidation and reduction of the polyaniline backbone. [2]The disulfide bonds can also exhibit redox activity, which may be observed in the voltammogram. [1] Redox Mechanism of the Polymer:

cluster_redox Redox States of Polymer Backbone cluster_disulfide Disulfide Bond Cleavage Reduced Leucoemeraldine (Reduced) Oxidized Emeraldine/Pernigraniline (Oxidized) Reduced->Oxidized + e⁻ / - H⁺ Oxidized->Reduced - e⁻ / + H⁺ Disulfide Intact Disulfide (-S-S-) Thiol Cleaved to Thiols (-SH HS-) Disulfide->Thiol + Reducing Agent (e.g., GSH) Thiol->Disulfide - Oxidizing Agent

Caption: Redox mechanism of poly(3,3'-diaminodiphenyl disulfide).

Application: Redox-Responsive Drug Release

The presence of disulfide bonds in the polymer backbone makes it susceptible to degradation in a reducing environment, which is a key feature for controlled drug delivery applications.

Protocol for In Vitro Drug Release Study:

  • Drug Loading: The polymer can be formulated into nanoparticles or hydrogels, and a model drug (e.g., doxorubicin) can be encapsulated during the formulation process.

  • Release Medium: Prepare two release media: a physiological buffer (e.g., PBS, pH 7.4) and a reducing medium (e.g., PBS, pH 7.4, containing 10 mM GSH) to mimic the intracellular environment.

  • Release Study:

    • Disperse the drug-loaded polymer formulation in both release media in separate containers.

    • Incubate the samples at 37 °C with gentle shaking.

    • At predetermined time intervals, withdraw aliquots from each medium.

    • Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the cumulative drug release as a function of time for both media. A significantly higher and faster drug release is expected in the reducing medium due to the cleavage of the disulfide bonds and subsequent degradation of the polymer matrix.

Conclusion

This compound is a versatile monomer for the synthesis of redox-active polymers with significant potential in the field of drug delivery and beyond. The protocols and characterization techniques outlined in this document provide a comprehensive guide for researchers to explore the synthesis and application of these "smart" materials. The ability to tailor the polymer properties through the choice of polymerization method and to trigger its degradation in a specific redox environment opens up exciting possibilities for the development of advanced therapeutic systems.

References

  • UV – vis spectrum of PPD. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (No direct citation for a specific protocol was found, the provided protocol is a standard method for aniline polymeriz
  • Polyaniline Thin Film Prepared by Electrochemical Polymerization Method - Biointerface Research in Applied Chemistry. Available at: [Link]

  • (a) Cyclic voltammetry of deposited polyaniline film in monomer-free... - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(3-Aminophenyl)disulfanyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-[(3-Aminophenyl)disulfanyl]aniline, also known as 3,3'-dithiodianiline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Synthesis Overview: The Chemistry of Disulfide Formation

The most prevalent and direct route to synthesizing 3,3'-dithiodianiline is through the oxidative coupling of two molecules of 3-aminothiophenol. The core of this reaction is the formation of a disulfide (S-S) bond from two thiol (S-H) groups.

The mechanism is initiated by the deprotonation of the thiol group to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile that attacks a neutral thiol or, more commonly, an electrophilic sulfur species formed in situ, leading to the disulfide bond.[1][2] The choice of oxidant and reaction conditions, particularly pH, is critical as it dictates the reaction rate and the prevalence of side reactions.

cluster_0 Reaction Pathway Thiol 2 x 3-Aminothiophenol (R-SH) Base Base (e.g., OH⁻) - H₂O Thiol->Base Thiolate Thiolate Anion (R-S⁻) Base->Thiolate Oxidant [Oxidant] Thiolate->Oxidant Disulfide 3,3'-Dithiodianiline (R-S-S-R) Oxidant->Disulfide

Caption: Core mechanism of thiol oxidation to disulfide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Issue 1: Consistently Low Product Yield

Q: My final yield of 3,3'-dithiodianiline is significantly lower than expected. What are the likely causes and how can I fix this?

A: Low yield is a multifaceted problem that can stem from several factors, from incomplete reactions to undesired side reactions. A systematic approach is key to diagnosis.

Start Low Yield Observed TLC Analyze Crude Reaction Mixture (TLC/LC-MS) Start->TLC Start_Material Significant Starting Material (SM) Remains? TLC->Start_Material Side_Products Multiple Side Products Observed? Start_Material->Side_Products No Sol_SM Incomplete Reaction Start_Material->Sol_SM Yes Sol_SP Side Reactions Dominating Side_Products->Sol_SP Yes Sol_Workup Product Loss During Workup/Purification Side_Products->Sol_Workup No Action_SM1 Increase Reaction Time Sol_SM->Action_SM1 Action_SM2 Increase Oxidant Stoichiometry Sol_SM->Action_SM2 Action_SM3 Adjust pH to Favor Thiolate Sol_SM->Action_SM3 Action_SP1 Use a Milder Oxidant Sol_SP->Action_SP1 Action_SP2 Lower Reaction Temperature Sol_SP->Action_SP2 Action_SP3 Run Under Inert Atmosphere (to control aniline oxidation) Sol_SP->Action_SP3

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:

  • Incomplete Oxidation: The most common issue is the failure to fully convert the 3-aminothiophenol starting material.

    • Solution: Increase the reaction time and monitor progress via Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the molar equivalents of your oxidizing agent. Ensure proper mixing to overcome phase-transfer limitations.

  • Over-oxidation: Strong oxidizing agents can convert the desired disulfide into over-oxidized species like sulfinic or sulfonic acids, which are highly water-soluble and difficult to isolate with the product.[1]

    • Solution: Switch to a milder oxidizing agent. While strong oxidants like potassium permanganate can work, they require strict temperature control. Milder, more selective reagents are often preferable.[1][3] Control the reaction temperature carefully, as heat can promote over-oxidation.

  • Inappropriate pH: Disulfide bond formation is highly pH-dependent. The reactive species is the thiolate anion (RS⁻), which is favored at a pH above the thiol's pKa (typically ~8-9).[4] However, highly basic conditions can promote unwanted side reactions.

    • Solution: The reaction is often performed under slightly basic conditions to facilitate thiolate formation.[5][6][7] If your yield is low, ensure the pH is not too acidic. You can use a mild base like triethylamine or sodium bicarbonate. A pH range of 7-9 is generally a good starting point.[7]

Issue 2: Product Impurity and Discoloration

Q: My final product is a dark, impure solid, not the expected light-yellow powder. What causes this and how can I purify it?

A: Discoloration and impurities often arise from the oxidation of the aniline functional groups or the formation of polysulfides. The amino groups are susceptible to oxidation, which can lead to colored, polymeric byproducts, a known phenomenon in aniline chemistry.[8]

Possible Causes & Solutions:

  • Aniline Oxidation: The amino groups on the aromatic ring can be oxidized, especially in the presence of strong oxidants or prolonged exposure to air, leading to complex, colored impurities.

    • Solution: Degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation. During workup, adding a small amount of a reducing agent like sodium hydrosulfite to the recrystallization solvent can prevent discoloration.[8]

  • Polysulfide Formation: In some conditions, particularly with elemental sulfur or certain sulfur transfer reagents, higher-order polysulfides (R-S-S-S-R) can form.

    • Solution: This is less common with standard oxidants but can be avoided by ensuring the correct stoichiometry of the thiol to the oxidizing agent.

Purification Protocol:

  • Recrystallization: This is the most effective method. The crude product can be dissolved in a minimal amount of a hot solvent like ethanol. A small amount of sodium hydrosulfite can be added to the hot solution to prevent oxidation.[8] Water is then added portion-wise to induce crystallization of the pure disulfide, which is less soluble in the mixed solvent system.

  • Column Chromatography: For difficult-to-remove impurities, silica gel chromatography can be employed. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is a good starting point.

Optimizing Reaction Conditions: A Comparative Guide

Improving yield is often a matter of selecting the optimal reagents and conditions for your specific lab setup and scale.

Choosing the Right Oxidant

The choice of oxidant is the most critical variable. There is no single "best" agent; the ideal choice depends on a trade-off between reaction speed, yield, cost, and ease of workup.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Common Side Products
Air (O₂) / Aerobic Oxidation Basic medium (e.g., aqueous NaOH), often requires a catalyst.[1]Environmentally friendly ("green"), inexpensive.Can be very slow; may require a catalyst; potential for aniline oxidation.
Hydrogen Peroxide (H₂O₂) Aqueous or alcoholic solvent, neutral or slightly basic pH.[3][8]Inexpensive, clean byproduct (water).Can lead to over-oxidation to sulfonic acids if not controlled (temperature, concentration).[1]
**Iodine (I₂) or Bromine (Br₂) **In the presence of a base (e.g., NaOH, Et₃N) in an organic solvent.[1][9]Fast and efficient, high yields.[9]Halogenated byproducts must be removed; reagents are corrosive and toxic.[10]
Dimethyl Sulfoxide (DMSO) Often requires acid or high temperatures to be effective.[3][9]Good for specific substrates, readily available solvent.Can require harsh conditions; byproduct (dimethyl sulfide) is volatile and odorous.
Sodium Periodate (NaIO₄) Moist, solid-state reaction or in solution.Fast, efficient, and non-toxic reagent.[10]Stoichiometry must be carefully controlled (typically 1:2 NaIO₄ to thiol).[10]

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound directly from 3-nitro precursors? A1: Yes, this is a valid alternative strategy. One approach involves the reduction of 3-nitrophenylsulfonyl chloride.[11] Another method is to first form the disulfide bond from a nitro-substituted precursor and then reduce the nitro groups to amines in the final step.[12][13] This can be advantageous if the free amine interferes with the oxidation step, but it adds steps to the overall synthesis. A selective reductant like Fe/NH₄Cl can be used to reduce the nitro group without cleaving the disulfide bond.[12]

Q2: What is the role of the base in the reaction? A2: The base is crucial for deprotonating the thiol (R-SH) to form the much more nucleophilic thiolate anion (R-S⁻).[1][4] This is the rate-determining step for many disulfide formation reactions. Thiol-disulfide exchange is significantly inhibited at low pH where the protonated thiol form is favored.[4]

Q3: My starting material, 3-aminothiophenol, is old. Can I still use it? A3: Thiols are susceptible to air oxidation over time, meaning your starting material may already contain some of the desired disulfide product or other oxidized impurities.[1] It is highly recommended to use fresh or purified 3-aminothiophenol. If you must use older stock, consider purifying it by distillation under reduced pressure before use.

Q4: How do I properly store 3,3'-dithiodianiline? A4: Like its precursor, the product is sensitive to light and air, which can cause gradual degradation and discoloration. It should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere.

Experimental Protocol: Synthesis via H₂O₂ Oxidation

This protocol is a representative method adapted from general procedures for aromatic disulfide synthesis.[3][8]

Materials:

  • 3-aminothiophenol (1.0 eq)

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂) (approx. 1.1 eq)

  • Deionized Water

  • Sodium Hydrosulfite (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminothiophenol (e.g., 5.0 g, 39.9 mmol) in ethanol (e.g., 100 mL).

  • Oxidation: While stirring at room temperature, add 30% hydrogen peroxide (e.g., 4.1 mL, 43.9 mmol) dropwise over 20-30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting thiol spot has disappeared.

  • Precipitation: Once the reaction is complete, slowly add deionized water (e.g., 150 mL) to the reaction mixture with vigorous stirring. The product should precipitate as a pale-yellow solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid by vacuum filtration, washing the filter cake with cold water.

  • Purification (Recrystallization):

    • Transfer the crude solid to a new flask and add a minimal amount of hot ethanol to dissolve it completely.

    • Add a small spatula tip of sodium hydrosulfite to the hot solution to prevent oxidative discoloration.[8]

    • While hot, slowly add deionized water until the solution just begins to turn cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

References

  • JoVE. (2023, April 30). Preparation and Reactions of Thiols. [Link]

  • Mohammadpoor-Baltork, I., et al. (2005). Fast and Highly Efficient Solid State Oxidation of Thiols. Molecules, 10(1), 153-158. [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]

  • Kulkarni, P., et al. (2019). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Biomacromolecules, 20(11), 4234-4243. [Link]

  • Kulkarni, P., et al. (2019). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. ACS Publications. [Link]

  • Chen, F-E., et al. (2006). PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. Synthetic Communications, 33(23), 4173-4178. [Link]

  • Schröder, K., et al. (2021). Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Foods, 10(4), 820. [Link]

  • ResearchGate. A. Thiol-disulfide exchange mechanism: in the pH range above 8.... [Link]

  • Kim, Y., et al. (2001). Synthesis of disulfide-containing aniline and copolymerization with aniline. Macromolecules, 34(9), 2751-2756. [Link]

  • Theato, P. (2018). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers, 10(1), 74. [Link]

  • Zhang, J., et al. (2021). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

  • Wang, Y., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Green Chemistry, 24(13), 5198-5204. [Link]

  • Xu, J., et al. (2004). Synthesis and structure of a novel disulfide-containing aniline. Synthetic Communications, 34(1), 129-135. [Link]

  • Caragea, A. G., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10922-10931. [Link]

  • Kim, Y., et al. (2001). Synthesis of Disulfide-Containing Aniline and Copolymerization with Aniline. ResearchGate. [Link]

  • Ansorge, U., et al. (2015). Method for producing bis(3-aminophenyl)disulfides and 3-aminothiols.
  • Caragea, A. G., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. ACS Publications. [Link]

  • Kerfoot, O. C. (1978). Preparation of dithiodianilines.
  • Wikipedia. Disulfide. [Link]

  • Moore, F. J., & Johns, I. B. (1941). p-AMINOPHENYL DISULFIDE. Organic Syntheses, 21, 10. [Link]

  • ResearchGate. Synthesis of symmetrical dialkoxy disulfides. [Link]

  • JoVE. (2025, May 22). Preparation and Reactions of Sulfides. [Link]

  • Powell, C. R., et al. (2018). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Molecules, 23(3), 565. [Link]

  • Wang, Y., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. ResearchGate. [Link]

  • Organic Letters. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • National Center for Biotechnology Information. Synthesis of a Series of Diaminoindoles. [Link]

  • Google Patents. Synthesis method of 3,3'-dithiodipropionic acid bis(N-hydroxyl succinimide ester).
  • MDPI. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. [Link]

  • Ganapa Life Science. 4,4'-Dithiodianiline. [Link]

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Technical Support Center: Polymerization of Bis(3-aminophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of Bis(3-aminophenyl) Disulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polymers from this monomer. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you mitigate side reactions and achieve your desired polymer characteristics.

Introduction

The polymerization of Bis(3-aminophenyl) Disulfide presents a unique set of challenges due to the presence of two reactive functionalities: the disulfide bond and the aromatic amine groups. The interplay between these groups can lead to several side reactions, including disulfide scrambling, uncontrolled oxidation of the aniline units, and unwanted crosslinking. This guide provides a comprehensive overview of these potential issues and offers practical, field-proven strategies to prevent them, ensuring the synthesis of well-defined polymers with reproducible properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the polymerization of Bis(3-aminophenyl) Disulfide?

A1: The three primary side reactions of concern are:

  • Disulfide Scrambling (or Exchange): This is the dynamic cleavage and reformation of disulfide bonds, which can lead to a broad molecular weight distribution and loss of control over the polymer architecture. This process can be initiated by thiolate anions or radicals.

  • Uncontrolled Oxidation of Aniline Moieties: The amino groups on the phenyl rings are susceptible to oxidation beyond the desired state. Polyaniline can exist in several oxidation states, including the fully reduced leucoemeraldine, the half-oxidized emeraldine (which is typically the desired conductive form), and the fully oxidized pernigraniline.[1] Uncontrolled oxidation can lead to polymers with poor electronic properties and reduced stability.

  • Unwanted Crosslinking: Over-oxidation or reaction at the ortho-position of the aniline units can lead to branched or crosslinked polymers.[2] This can result in insoluble materials with poor processability.

Q2: How does the choice of oxidant affect the polymerization?

A2: The oxidant plays a critical role in controlling the polymerization. A strong oxidant can lead to over-oxidation of the aniline units to the pernigraniline state and may promote unwanted side reactions.[3] A milder oxidant, or careful stoichiometric control of a stronger oxidant like ammonium persulfate (APS), is often preferred to maintain the desired emeraldine oxidation state.[4][5] The reaction rate is also influenced by the oxidation potential of the disulfide monomer.[6]

Q3: Why is pH control so critical in this polymerization?

A3: pH has a profound impact on both the disulfide exchange and the aniline oxidation.

  • For Disulfide Scrambling: Alkaline conditions can deprotonate any free thiols present (which can arise from disulfide reduction), forming thiolate anions that readily initiate disulfide exchange.[7] Maintaining a slightly acidic pH (around 6.5) helps keep thiols protonated, thus minimizing scrambling.[7][8]

  • For Aniline Oxidation: The polymerization of aniline is typically carried out in acidic conditions. The acid protonates the aniline nitrogen, influencing the polymer's final structure and properties. Low pH is generally favored for the "head-to-tail" coupling of aniline monomers.[9]

Q4: What are the visual indicators of side reactions occurring in my polymerization?

A4: A key indicator of the reaction's progress and potential side reactions is the color of the reaction mixture. The desired emeraldine salt form of polyaniline is typically green.[1] A dark blue or violet color may indicate the formation of the fully oxidized, non-conducting pernigraniline state. The formation of insoluble precipitates can be a sign of unwanted crosslinking.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the polymerization of Bis(3-aminophenyl) Disulfide.

Problem 1: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Potential Cause Underlying Mechanism Recommended Solution & Rationale
Disulfide Scrambling Thiolate- or radical-mediated cleavage and reformation of disulfide bonds in the polymer backbone leads to a randomization of chain lengths.[10]1. Strict pH Control: Maintain a slightly acidic pH (e.g., 6.0-6.5) to keep any adventitious thiol groups protonated, thereby inhibiting thiolate-initiated exchange.[7][8] 2. Degas Solvents: Remove dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) to minimize the formation of radical species that can initiate disulfide exchange. 3. Use Radical Scavengers: In cases of suspected radical-mediated scrambling, the addition of a small amount of a radical scavenger like hydroquinone can be beneficial.[11]
Chain Transfer Reactions Impurities with reactive functional groups can terminate growing polymer chains or initiate new ones, leading to a broader PDI.1. Monomer Purification: Ensure the Bis(3-aminophenyl) Disulfide monomer is of high purity. Recrystallization or column chromatography may be necessary. 2. High-Purity Solvents: Use anhydrous, high-purity solvents to avoid side reactions with water or other reactive impurities.
Problem 2: Poor Polymer Solubility or Gel Formation
Potential Cause Underlying Mechanism Recommended Solution & Rationale
Unwanted Crosslinking Over-oxidation can lead to the formation of phenazine-like structures through intramolecular cyclization or intermolecular branching at the ortho-positions of the aniline rings.[2]1. Stoichiometric Control of Oxidant: Carefully control the molar ratio of oxidant to monomer. A 1:1 or slightly lower ratio is often a good starting point for ammonium persulfate (APS). 2. Lower Reaction Temperature: Conducting the polymerization at reduced temperatures (e.g., 0-5 °C) can slow down the reaction rate and provide better control, minimizing over-oxidation and crosslinking.[4] 3. Gradual Oxidant Addition: Add the oxidant solution dropwise to the monomer solution over an extended period. This maintains a low instantaneous concentration of the oxidant, reducing the likelihood of over-oxidation.
High Molecular Weight In some cases, very high molecular weight polymers can have limited solubility in common organic solvents.1. Adjust Monomer/Oxidant Ratio: A slight excess of the monomer can sometimes help to control the molecular weight. 2. Introduce a Chain Stopper: A monofunctional aniline derivative can be added in a small, controlled amount to cap the growing polymer chains and limit the final molecular weight.
Problem 3: Polymer has Poor or Inconsistent Electronic Properties
Potential Cause Underlying Mechanism Recommended Solution & Rationale
Incorrect Oxidation State The polymer is not in the desired emeraldine (half-oxidized) state, but rather in the fully reduced leucoemeraldine or fully oxidized pernigraniline state, both of which are insulators.[1]1. Optimize Oxidant Concentration: The amount of oxidant directly controls the final oxidation state of the polymer.[12] Titrate the oxidant concentration to achieve the characteristic green color of the emeraldine salt. 2. Post-Polymerization Redox Treatment: If the polymer is over-oxidized (pernigraniline), it can sometimes be reduced to the emeraldine state by treatment with a mild reducing agent. Conversely, an under-oxidized polymer (leucoemeraldine) can be oxidized. This requires careful control and is best avoided by optimizing the initial polymerization. 3. Ensure Adequate Doping: The conductivity of the emeraldine form is dependent on protonic doping. Ensure the polymerization is conducted in a sufficiently acidic medium (e.g., 1 M HCl or H₂SO₄) to form the conductive emeraldine salt.[4][9]
Structural Defects Side reactions, such as ortho-coupling, can disrupt the conjugation along the polymer backbone, leading to reduced conductivity.[2]1. Low Reaction Temperature: As mentioned previously, lower temperatures favor the more regioselective para-coupling ("head-to-tail") of aniline units. 2. Choice of Acid: The type of acid used can influence the polymer morphology and the degree of structural order, which in turn affects the electronic properties.[9]

Experimental Protocols

Protocol 1: General Procedure for Controlled Oxidative Polymerization of Bis(3-aminophenyl) Disulfide

Objective: To synthesize poly(Bis(3-aminophenyl) Disulfide) in the emeraldine salt form with minimized side reactions.

Materials:

  • Bis(3-aminophenyl) Disulfide (purified)

  • Ammonium persulfate (APS)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer Solution Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of Bis(3-aminophenyl) Disulfide in 1 M HCl. Degas the solution by bubbling with an inert gas for at least 30 minutes. Cool the flask to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: In a separate flask, dissolve a stoichiometric amount of ammonium persulfate (typically a 1:1 molar ratio with the monomer) in 1 M HCl. Degas this solution similarly.

  • Polymerization: While stirring the monomer solution vigorously, add the APS solution dropwise using a syringe pump or a dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at 0-5 °C throughout the addition.

  • Reaction Monitoring: Observe the color change of the reaction mixture. A gradual change to a dark green color is indicative of the formation of the emeraldine salt.

  • Reaction Quenching: After the addition is complete, allow the reaction to stir for an additional 2-4 hours at 0-5 °C. To stop the polymerization, an excess of a reducing agent like ascorbic acid can be added, or the polymer can be precipitated.[13]

  • Isolation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Collect the precipitate by filtration. Wash the polymer repeatedly with 1 M HCl and then with deionized water until the filtrate is colorless and the pH is neutral. Finally, wash with methanol to remove any remaining low molecular weight oligomers.

  • Drying: Dry the polymer product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Visualizations

Logical Workflow for Troubleshooting Polymerization Issues

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Corrective Actions Problem Unsatisfactory Polymer Properties BroadPDI Broad PDI? Problem->BroadPDI Insoluble Insoluble / Gel? Problem->Insoluble PoorConductivity Poor Conductivity? Problem->PoorConductivity BroadPDI->Insoluble No Sol_PDI Control pH Degas Solvents Purify Monomer BroadPDI->Sol_PDI Yes Insoluble->PoorConductivity No Sol_Insoluble Control [Oxidant] Lower Temperature Slow Oxidant Addition Insoluble->Sol_Insoluble Yes Sol_Conductivity Optimize [Oxidant] Ensure Doping (Acid) Lower Temperature PoorConductivity->Sol_Conductivity Yes

Caption: Troubleshooting workflow for Bis(3-aminophenyl) Disulfide polymerization.

Key Side Reactions Overview

SideReactions cluster_pathways Reaction Pathways cluster_outcomes Resulting Polymer Properties Monomer Bis(3-aminophenyl) Disulfide Desired Desired Polymerization (Linear, Emeraldine State) Monomer->Desired Side1 Side Reaction 1: Disulfide Scrambling Monomer->Side1 Side2 Side Reaction 2: Over-oxidation Monomer->Side2 Side3 Side Reaction 3: Crosslinking Monomer->Side3 Outcome_Good Controlled PDI Soluble Conductive Desired->Outcome_Good Outcome_Bad1 Broad PDI Side1->Outcome_Bad1 Outcome_Bad2 Pernigraniline State (Insulating) Side2->Outcome_Bad2 Outcome_Bad3 Insoluble Gel Side3->Outcome_Bad3

Caption: Competing reaction pathways in the polymerization process.

References

  • Stejskal, J., & Sapurina, I. (2005). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Pure and Applied Chemistry, 77(5), 815-826.
  • Li, D., & Kaner, R. B. (2006). The oxidation of aniline to produce “polyaniline”: a process yielding many different nanoscale structures.
  • Stejskal, J., Sapurina, I., & Trchová, M. (2010). Polyaniline: Thin Films and Colloidal Dispersions. Polymers, 2(4), 225-251.
  • Cui, C. (2016). How to prevent disulfide bond scrambling? ResearchGate. Retrieved from [Link]

  • Tran, M. L., & Kaner, R. B. (2011).
  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor.
  • Sapurina, I., & Stejskal, J. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
  • Baker, J. R., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Polymers, 13(22), 3925.
  • Jones, M. W., et al. (2014). In situ maleimide bridging of disulfides and a new approach to protein PEGylation.
  • Wang, L., Kilcher, G., & Tirelli, N. (2009). Avoiding disulfides: improvement of initiation and end-capping reactions in the synthesis of polysulfide block copolymers. Macromolecular Chemistry and Physics, 210(6), 447-456.
  • Kloxin, C. J., & Bowman, C. N. (2013). Radical-disulfide exchange in thiol–ene–disulfidation polymerizations. Chemical Society Reviews, 42(17), 7161-7173.
  • Theato, P. (2008). Synthesis of well-defined polymeric materials with potential for the controlled release of active species. Journal of Controlled Release, 127(2), 91-103.
  • Kim, J., et al. (2020). Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization. Chemical Science, 11(20), 5217-5222.
  • Tsuchida, E., et al. (1995). PPS Synthesis via Oxidative Polymerization of Diphenyl Disulfide: Mechanistic Insight into the Selective Formation of 1,4-Thiophenylene Chain. Macromolecules, 28(12), 4097-4102.
  • Kim, J., et al. (2020). Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization. Chemical Science, 11(20), 5217-5222.
  • Prasad, C. P., et al. (2024). Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Beilstein Journal of Organic Chemistry, 20, 691-701.
  • Galiano, H., et al. (1999). Synthesis, characterization and electrical properties of poly[bis-(2-aminophenyl)disulfide] and poly[bis(2-aminophenyl)diselenide]. Synthetic Metals, 105(3), 161-169.
  • Ohori, K., et al. (2025). Domino Polymerization for the Synthesis of Reductively Degradable Poly(disulfide)s with Arbitrary Side-Chain Structures. ChemRxiv.
  • Zhang, Y., et al. (2023).
  • Lisco, F., et al. (2019). Synthesis of polyaniline-based inks, doping thereof and test device printing towards electronic applications.
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  • Wang, L., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Green Chemistry, 24(13), 5143-5148.
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Technical Support Center: Characterization of 3-[(3-Aminophenyl)disulfanyl]aniline Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(3-Aminophenyl)disulfanyl]aniline polymers. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the characterization of this novel class of disulfide-containing conductive polymers. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methodologies are robust and your results, reliable.

Section 1: Foundational Challenges - Synthesis and Solubility

The inherent nature of polyaniline-type backbones, combined with disulfide linkages, presents immediate hurdles in synthesis and solubilization. Understanding these challenges is the first step toward successful characterization. The rigid conjugated backbone and strong inter-chain hydrogen bonding are primary contributors to the poor processability of these polymers[1][2].

FAQ 1.1: My polymerization reaction formed an intractable solid/precipitate immediately. What happened?

Answer: This is a common issue stemming from the highly reactive nature of the polymerization process, which is often rapid and exothermic[3].

  • Causality: Uncontrolled polymerization leads to the rapid formation of high molecular weight, cross-linked, or aggregated chains that are instantly insoluble in the reaction medium. The reaction between an aniline derivative and a sulfur source like sulfur monochloride (S₂Cl₂) can be particularly aggressive[3].

  • Troubleshooting Steps:

    • Temperature Control: Perform the reaction at significantly reduced temperatures (e.g., -78 °C to 0 °C) to slow down the polymerization rate, allowing for more controlled chain growth.

    • Monomer Addition: Use a syringe pump or a pressure-equalizing addition funnel for the slow, dropwise addition of one reactant to the other. This maintains a low instantaneous monomer concentration, discouraging uncontrolled chain propagation.

    • Solvent Choice: Ensure you are using a dry, deoxygenated solvent in which the monomer is highly soluble to prevent premature precipitation of the growing polymer chains.

FAQ 1.2: My purified polymer is a powder that won't dissolve in anything. How can I analyze it?

Answer: This is the most significant challenge with this class of polymers, directly impacting subsequent characterization steps like GPC and solution NMR[1][4].

  • Causality: The polymer's insolubility is due to the stiffness of the polyaniline backbone and strong intermolecular forces (π-π stacking and hydrogen bonding)[1][2]. The disulfide bonds can also contribute to a more rigid, ordered structure.

  • Troubleshooting Workflow: The following workflow can help identify a suitable solvent system or alternative characterization strategy.

start Insoluble Polymer Powder solvent_screening Screen Common Solvents (NMP, DMF, DMSO, HFIP) start->solvent_screening sonication Apply Sonication / Gentle Heating (Monitor for degradation) solvent_screening->sonication dissolved Polymer Dissolves sonication->dissolved Success not_dissolved Polymer Remains Insoluble sonication->not_dissolved Failure gpc_nmr Proceed to GPC, Solution NMR dissolved->gpc_nmr solid_state Use Solid-State Techniques (Solid-State NMR, FTIR, TGA) not_dissolved->solid_state

Caption: Troubleshooting workflow for polymer solubility.

  • Recommended Solvents:

    • N-Methyl-2-pyrrolidone (NMP): Often the most effective solvent for polyaniline derivatives.

    • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Common polar aprotic solvents.

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): A highly polar, strongly hydrogen-bonding solvent capable of disrupting intermolecular forces.

  • Alternative Strategy: If solubility cannot be achieved, you must rely on solid-state characterization techniques. Solid-state NMR, FTIR, and thermal analysis do not require the polymer to be dissolved.

Section 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

GPC is the cornerstone technique for determining molecular weight averages (Mn, Mw) and the polydispersity index (PDI)[5][6]. However, its application is strictly dependent on achieving polymer solubility[7].

FAQ 2.1: My GPC sample is clogging the column inlet filter. What can I do?

Answer: This indicates that the polymer is not fully dissolved or has aggregated in the GPC mobile phase.

  • Causality: Microgels or partially swollen polymer particles are large enough to be trapped by the column's frit, leading to a pressure increase and eventual system shutdown.

  • Troubleshooting Steps:

    • Pre-filtration: Always filter your sample solution through a solvent-resistant syringe filter (e.g., 0.2 or 0.45 µm PTFE) before injection. If the filter clogs, your solution is not viable for GPC.

    • Re-evaluate Solubility: The chosen mobile phase may not be a good enough solvent. Try a stronger solvent like NMP, which is often used in high-temperature GPC systems.

    • Check for Aggregation: Dilute the sample. If aggregation is the issue, dilution can sometimes shift the equilibrium towards dissolved single chains.

Protocol: GPC Analysis for Sparingly Soluble Disulfide Polymers
  • Solvent Selection: Prepare a ~1 mg/mL solution of the polymer in filtered NMP. Allow it to stir overnight, potentially with gentle warming (40-50 °C).

  • Filtration: Filter the solution through a 0.2 µm PTFE filter directly into a GPC vial.

  • Instrumentation:

    • System: High-temperature GPC equipped with a refractive index (RI) detector.

    • Mobile Phase: NMP with an added salt (e.g., 0.05 M LiBr) to suppress polymer-column interactions.

    • Columns: Use a set of columns designed for polar polymers (e.g., Agilent PolarGel or equivalent).

    • Temperature: Set the column and detector temperature to 60-80 °C to improve solubility and reduce solvent viscosity.

  • Calibration: Calibrate the system using narrow PDI polystyrene or polymethyl methacrylate (PMMA) standards. Report your molecular weights as "relative to polystyrene/PMMA standards."

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine Mn, Mw, and PDI (Mw/Mn)[8].

ParameterRecommended SettingRationale
Mobile Phase NMP + 0.05 M LiBrNMP is a strong solvent for PANI-type polymers; LiBr prevents ionic interactions.
Temperature 60-80 °CEnhances solubility and lowers solvent viscosity for better chromatography.
Columns Polar Gel / StyragelStationary phase compatible with polar polymers and solvents.
Calibration Polystyrene StandardsProvides a relative measure of molecular weight for comparison.

Section 3: Spectroscopic Characterization (FTIR & NMR)

Spectroscopy provides crucial information about the chemical structure, bonding, and purity of the polymer.

FAQ 3.1: My ¹H NMR peaks are extremely broad, making interpretation impossible. Why?

Answer: Peak broadening in conductive polymers is a well-known phenomenon with multiple potential causes.

  • Causality:

    • Polymer Aggregation: Chains are not fully solvated, leading to restricted motion and broad signals.

    • Paramagnetism: The emeraldine salt form of polyaniline contains polarons (radical cations), which are paramagnetic. These species can cause significant broadening of nearby proton signals.

    • Slow Chain Dynamics: The rigid backbone restricts segmental motion, leading to shorter relaxation times and broader peaks.

  • Troubleshooting Steps:

    • Use the Base Form: Before analysis, de-dope the polymer by treating it with a base (e.g., ammonium hydroxide) to convert the conductive emeraldine salt to the non-conductive, diamagnetic emeraldine base. This often yields sharper signals.

    • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 80 °C in DMSO-d₆) can increase chain mobility and reduce aggregation, leading to narrower lines.

    • Use Solid-State NMR: If solution-state NMR fails, solid-state NMR (CP/MAS) is the definitive technique for structural analysis of insoluble polymers[9].

FAQ 3.2: How can I confirm the presence of the S-S bond?

Answer: Direct observation of the disulfide bond is difficult, as it is inactive in many common spectroscopic techniques. Confirmation relies on inference from multiple methods.

  • FTIR Spectroscopy: The S-S bond stretch is weak and occurs in the low-frequency region of the spectrum (typically 450-550 cm⁻¹)[10]. This region can have overlapping peaks, making definitive assignment difficult. Look for the disappearance of the S-H stretch (around 2500-2600 cm⁻¹) if you started from a thiol-containing monomer[10].

  • NMR Spectroscopy: The disulfide bond itself is NMR-silent[11]. Its presence is inferred by the chemical shifts of adjacent aromatic protons and carbons. 2D NMR techniques like HSQC can help assign the complex aromatic regions[9][12].

  • Mass Spectrometry: While challenging for polymers, techniques like MALDI-TOF MS on oligomeric fractions or analysis of degradation products can provide evidence. Characterization of disulfide bonds in complex molecules is an advanced field, often requiring specialized MS techniques[13][14].

TechniqueKey FeatureChallenge
FTIR S-S stretch (~450-550 cm⁻¹)Weak signal, often overlaps with other vibrations.
Raman S-S stretch (~500-550 cm⁻¹)Stronger, more reliable signal than FTIR for S-S bonds.
Solution NMR NMR-silent bond[11]Presence inferred from shifts of neighboring nuclei.
XPS S 2p peakCan confirm the presence of sulfur and its oxidation state.

Section 4: Thermal Analysis (TGA & DSC)

Thermal analysis is essential for determining the operational limits and stability of the polymer.

FAQ 4.1: My TGA thermogram shows a two-step degradation. What does this mean?

Answer: This is characteristic of many sulfur-rich polymers and provides insight into the bond strengths within your material.

  • Causality: The two mass loss events correspond to the sequential decomposition of different parts of the polymer chain[15].

    • First Mass Loss (Lower Temp): This is typically attributed to the scission of the relatively weak S-S bonds (bond energy ~250 kJ/mol).

    • Second Mass Loss (Higher Temp): This corresponds to the degradation of the more stable aromatic polymer backbone[16].

  • Experimental Protocol:

    • Sample Prep: Use 5-10 mg of dried polymer powder in a ceramic or platinum pan.

    • Atmosphere: Run the experiment under an inert atmosphere (Nitrogen) to prevent oxidative side reactions.

    • Heating Rate: A standard rate of 10 °C/min from room temperature to ~800 °C is sufficient.

    • Analysis: Report the onset temperature of decomposition for each step and the percentage of char yield at the final temperature.

Section 5: Electrochemical Characterization (Cyclic Voltammetry)

CV is a powerful tool for probing the redox activity that is fundamental to the function of conductive polymers.

FAQ 5.1: My cyclic voltammogram (CV) looks distorted (leaf-shaped or slanted). What's wrong?

Answer: A distorted CV is almost always a result of high uncompensated solution resistance (iR drop).

  • Causality: The electrolyte solution has a finite resistance. As current flows during the redox process, a potential drop (V = iR) occurs across this resistance. This drop distorts the potential actually experienced by the working electrode, leading to broadened peaks and a slanted baseline.

  • Troubleshooting Steps:

    • Increase Electrolyte Concentration: Use a higher concentration of supporting electrolyte (e.g., 0.5 M or 1.0 M) to increase the solution's conductivity[17].

    • Minimize Electrode Distance: Move the reference electrode tip as close as possible to the working electrode surface without touching it.

    • Use iR Compensation: Most modern potentiostats have a built-in function for electronic iR compensation. Consult your instrument's manual to apply it correctly. A practical guide can be found in resources from El-grishi et al.[18].

cell Working Electrode (Polymer Film) Reference Electrode (e.g., Ag/AgCl) Counter Electrode (e.g., Pt wire) potentiostat Potentiostat cell:re->potentiostat solution Electrolyte Solution (e.g., 0.5M H₂SO₄) potentiostat->cell:we Controls Potential (WE vs RE) potentiostat->cell:ce Measures Current (WE to CE)

Caption: A standard three-electrode cell for CV analysis.

FAQ 5.2: The current response in my CV decreases with every cycle. Is my polymer unstable?

Answer: This phenomenon, known as signal decay, is common and can indicate several processes.

  • Causality:

    • Electrochemical Degradation: The polymer may be undergoing irreversible chemical reactions at the potential extremes, leading to a loss of electroactive material. This is a known issue for some polyaniline derivatives[19].

    • Physical Delamination: The polymer film may be physically detaching from the electrode surface during the volume changes associated with ion ingress/egress during doping and de-doping.

    • Trapping of Counter-ions: Over time, counter-ions from the electrolyte can become trapped within the polymer matrix, reducing its ability to undergo further redox cycling.

  • Troubleshooting Steps:

    • Narrow the Potential Window: Limit the scan to the potential range where the primary redox events occur, avoiding extreme positive or negative potentials where degradation is more likely.

    • Change the Electrolyte: Some ion/solvent combinations are more compatible with the polymer matrix. Experiment with different acids (e.g., HCl, H₂SO₄) or non-aqueous electrolytes.

    • Improve Film Deposition: If you are electropolymerizing the film, optimize the deposition parameters (scan rate, number of cycles) to create a more adherent and stable film[20].

References

  • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline. Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. [Link]

  • Ayad, M. M., & Zaki, E. G. (2010). A new approach to solubility and processablity of polyaniline by poly(aniline-co-o-anisidine) conducting copolymers. Journal of Materials Science, 45(24), 6663-6668. [Link]

  • Anagnostopoulos, G., et al. (2009). Solubility and Dispersion Characteristics of Polyaniline. Journal of Polymer Science Part B: Polymer Physics, 47(15), 1479-1487. [Link]

  • ResolveMass Laboratories. (n.d.). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. [Link]

  • Cambridge Polymer Group. (n.d.). Molecular Weight Determination. [Link]

  • Agilent Technologies. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. [Link]

  • Intertek. (n.d.). Polymer Molecular Weight Determination. [Link]

  • Wikipedia. (n.d.). Transparent conducting film. [Link]

  • Shimadzu Corporation. (2022, June 16). How to find molecular weight using Shimadzu Gel Permeation Chromatography GPC system [Video]. YouTube. [Link]

  • IntechOpen. (2022). Polyaniline Derivatives and Their Applications. [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • ResearchGate. (2024). Cyclic voltammetry troubleshooting? [Link]

  • ResearchGate. (n.d.). TGA and DSC analyses of the disulfide-cross-linked PEI with 1:5 and 1:4... [Link]

  • MDPI. (2022). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. [Link]

  • Reddit. (2023). Cyclic Voltammetry Troubleshooting. [Link]

  • Crockett, M. P., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10888-10896. [Link]

  • Kumar, A., & Deshmukh, S. (2024). Recent advancements in disulfide bridge characterization: Insights from mass spectrometry. Rapid Communications in Mass Spectrometry, 38(8), e9713. [Link]

  • Indian Institute of Technology Kanpur. (2017). A Practical Beginner’s Guide to Cyclic Voltammetry. [Link]

  • Ruiz de Luzuriaga, A., et al. (2024). Unraveling the thermal stability of aromatic disulfide epoxy vitrimers: a comprehensive study using principal component analysis (PCA). RSC Applied Polymers. [Link]

  • Wang, C. K., et al. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Frontiers in Chemistry, 8, 753. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of the exchange reaction of 4-aminophenyl disulfide... [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • ScholarBank@NUS. (1993). Thermal Analysis of Electroactive Polymers based on Aniline and its Derivatives - A comparative study. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly[bis(3-aminophenyl) diselenide] and Poly[bis(3-aminophenyl) diselenide-co-aniline]. [Link])

  • Biointerface Research in Applied Chemistry. (2021). Polyaniline Thin Film Prepared by Electrochemical Polymerization Method. [Link]

  • Gerasymchuk, Y., et al. (2012). Synthesis, characterization, and electrospinning of novel polyaniline–peptide polymers. Journal of Nanomaterials, 2012, 8. [Link]

  • Biondi, L., & De Rinaldis, E. (2017). Disulfide Bond Mimetics: Strategies and Challenges. Chemistry, 23(60), 14987-14995. [Link]

  • ResearchGate. (n.d.). Thermogravimetric Analysis (TGA) of the sulfur polymers. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. [Link]

  • Al-Majdoub, Z. M., et al. (2019). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of The American Society for Mass Spectrometry, 30(9), 1709-1728. [Link]

  • Kim, H., et al. (2023). Long-wave infrared transparent sulfur polymers enabled by symmetric thiol cross-linker. Communications Materials, 4(1), 41. [Link]

  • Sharma, G., et al. (2018). NMR and EPR Structural Analysis and Stability Study of Inverse Vulcanized Sulfur Copolymers. ACS Omega, 3(3), 3113-3122. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3,3'-Diaminodiphenyl Disulfide Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3,3'-Diaminodiphenyl Disulfide (DAPDS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile molecule. The following sections are structured to address specific challenges you may encounter during your experiments, offering explanations grounded in chemical principles and practical experience.

I. Understanding the Reactivity of 3,3'-Diaminodiphenyl Disulfide

3,3'-Diaminodiphenyl disulfide is a unique building block possessing two primary aromatic amine functionalities and a disulfide bond. This combination of reactive sites offers a wide range of possibilities for chemical modification, but also presents specific challenges. The nucleophilicity of the amine groups allows for reactions such as acylation, alkylation, and diazotization, while the disulfide bond can be cleaved under reducing conditions or participate in thiol-disulfide exchange reactions.[1] Understanding the interplay between these groups is paramount for successful functionalization.

Core Chemical Properties:
PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂S₂[2]
Molecular Weight248.37 g/mol [2][3]
Melting Point91-92 °C (for 2,2'-isomer)[3]
AppearanceOff-white to light yellow powder[3]
SolubilitySoluble in hot methanol[3]

Note: The properties of the 3,3'-isomer may vary slightly from the 2,2'- and 4,4'-isomers.[2][3][4][5][6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the functionalization of DAPDS, providing a systematic approach to troubleshooting.

Issue 1: Poor Solubility of Starting Material

Question: My 3,3'-Diaminodiphenyl Disulfide is not dissolving in the reaction solvent. What can I do?

Answer:

Poor solubility is a frequent hurdle. Here’s a systematic approach to address it:

  • Solvent Selection: Aromatic amines and disulfides often exhibit limited solubility in non-polar solvents.

    • Recommended Solvents: Consider polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Tetrahydrofuran (THF).[7] For some reactions, particularly those involving aqueous bases, a biphasic system with a solvent like Dichloromethane (DCM) or ether can be effective.[7][8]

    • Heating: Gently warming the mixture can significantly improve solubility. However, be cautious of potential side reactions at elevated temperatures.

  • Co-solvents: The use of a co-solvent system can be beneficial. For instance, a mixture of THF and a small amount of DMF can enhance solubility without drastically changing the reaction polarity.

  • Sonication: Applying ultrasonic agitation can help break down aggregates and improve dissolution.

Issue 2: Incomplete Reaction or Low Yield

Question: My reaction is sluggish, and the yield of the functionalized product is low. How can I drive the reaction to completion?

Answer:

Several factors can contribute to incomplete reactions. Let's break down the possibilities for a common functionalization, such as acylation.

Acylation Reactions (e.g., using Acyl Chlorides or Anhydrides)

This type of reaction often follows the Schotten-Baumann conditions.[8][9][10]

Causality Behind Experimental Choices:

  • Base Selection: The acylation of amines with acyl chlorides produces one equivalent of acid, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9] An external base is crucial to neutralize this acid and drive the equilibrium towards the product.[9]

    • Inorganic Bases: For biphasic reactions, aqueous sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃) are commonly used.[7][11] A pH of around 10-12 is often optimal.[8]

    • Organic Bases: In aprotic solvents, tertiary amines like triethylamine (Et₃N) or pyridine are suitable choices.[11]

  • Stoichiometry: Ensure you are using at least one equivalent of the base per equivalent of acid generated. An excess of the acylating agent may be necessary to drive the reaction forward, but be mindful of potential side reactions and purification challenges.

  • Temperature Control: Acylation reactions are often exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side products.[7]

  • Catalysts: In some cases, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, particularly with less reactive acylating agents.[11]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process DAPDS 3,3'-Diaminodiphenyl Disulfide (Nucleophile) Attack Nucleophilic Attack DAPDS->Attack AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Attack Base Base (e.g., NaOH, Et3N) Neutralizes Acid Byproduct Base->Attack Enables Nucleophilicity Solvent Solvent (e.g., DCM, THF, DMF) Solvent->Attack Provides Medium Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Elimination of Leaving Group Intermediate->Elimination Collapses Product Functionalized Product (Amide) Elimination->Product Forms

Issue 3: Unwanted Side Reactions

Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I prevent them?

Answer:

The bifunctional nature of DAPDS can lead to several side reactions.

  • Di-substitution vs. Mono-substitution:

    • Problem: Both amine groups can react, leading to a mixture of mono- and di-functionalized products.

    • Solution:

      • Stoichiometry Control: Use a limited amount of the functionalizing reagent (e.g., 1 equivalent or slightly less) to favor mono-substitution.

      • Slow Addition: Add the reagent dropwise to the DAPDS solution to maintain a low local concentration of the electrophile.

  • Disulfide Bond Cleavage:

    • Problem: The disulfide bond is susceptible to reduction. Certain reagents or reaction conditions can lead to the formation of the corresponding thiol, 3-aminothiophenol.

    • Solution:

      • Avoid Strong Reducing Agents: Be mindful of reagents that can act as reductants.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that might indirectly affect the disulfide stability.[12]

  • Oxidation of Amines:

    • Problem: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

    • Solution:

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Inert Atmosphere: As mentioned above, an inert atmosphere is beneficial.

Issue 4: Difficulty in Product Purification

Question: I am struggling to isolate my pure functionalized product from the reaction mixture. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the polarity of the products and the potential for multiple species in the reaction mixture.

  • Initial Work-up:

    • Aqueous Wash: If your product is in an organic solvent, washing with a mild aqueous acid (e.g., dilute HCl) can remove unreacted amine starting material. Subsequently, washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) can remove acidic byproducts.

    • Precipitation/Crystallization: If your product is a solid and has different solubility characteristics from the starting materials and byproducts, precipitation or recrystallization can be a powerful purification technique.[13]

  • Chromatography:

    • Column Chromatography: This is a standard method for purifying organic compounds.

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. The optimal solvent system will need to be determined by TLC analysis.

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reversed-phase HPLC can be very effective for separating closely related compounds.[14][15] A common mobile phase is a gradient of methanol and water.[14][15]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reaction?

A1: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that gives good separation between your starting material, product(s), and any byproducts. Visualizing the spots under a UV lamp is usually effective for these aromatic compounds. For more quantitative analysis, HPLC can be employed.[14][15]

Q2: Can I perform reactions on the disulfide bond without affecting the amine groups?

A2: Yes, but it requires careful selection of reagents. For example, mild reducing agents can selectively cleave the disulfide bond to form thiols. Subsequent reactions can then be performed on the thiol groups. To protect the amine groups during this process, they can be acylated beforehand and then deprotected after the disulfide chemistry is complete.

Q3: Are there specific safety precautions I should take when working with 3,3'-Diaminodiphenyl Disulfide?

A3: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhaling the dust or fumes.[5] For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound you are using.[4]

Q4: I am trying to synthesize a polyamide using DAPDS. What are the key considerations?

A4: Polyamide synthesis typically involves the reaction of a diamine with a diacid or diacyl chloride.[16][17][18]

  • Monomer Purity: The purity of both the DAPDS and the diacid/diacyl chloride is crucial for achieving a high molecular weight polymer.

  • Stoichiometry: Precise 1:1 stoichiometry of the two monomers is essential.

  • Reaction Conditions: Low-temperature solution polymerization in a polar aprotic solvent like DMAc or NMP, often with the addition of a salt like LiCl to improve polymer solubility, is a common method.[17]

G cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution Start Experiment Start Problem Identify Issue (e.g., Low Yield, Impurities) Start->Problem Solubility Check Solubility - Change Solvent? - Heat? Problem->Solubility Solubility Issue Stoichiometry Verify Stoichiometry - Reagents Weighed Correctly? Problem->Stoichiometry Low Yield Conditions Optimize Conditions - Temperature? - Base? - Catalyst? Problem->Conditions Side Reactions Purification Refine Purification - Different Column? - Recrystallize? Problem->Purification Impure Product Solubility->Conditions Stoichiometry->Conditions Conditions->Purification Success Successful Functionalization Purification->Success

IV. Experimental Protocols

General Protocol for Acylation of 3,3'-Diaminodiphenyl Disulfide

This protocol provides a general guideline for the acylation of DAPDS with an acyl chloride under Schotten-Baumann conditions.

  • Dissolve DAPDS: In a round-bottom flask, dissolve 1 equivalent of 3,3'-Diaminodiphenyl Disulfide in a suitable organic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Add Base: Add 2.2 equivalents of an organic base such as triethylamine or pyridine. Alternatively, for a biphasic system, use an aqueous solution of a base like sodium hydroxide.[8][10]

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Acylating Agent: Slowly add 2.1 equivalents of the acyl chloride dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up:

    • Quench the reaction by adding water.

    • If using an organic solvent, separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

V. References

  • Schotten–Baumann reaction. Grokipedia. Available from:

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available from:

  • Schotten-Baumann Reaction. J&K Scientific LLC. Published March 23, 2021. Available from:

  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. Published March 7, 2017. Available from:

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Published August 23, 2023. Available from:

  • Design of Experiments: Optimizing the Polycarboxylation/Functionalization of Tungsten Disulfide Nanotubes. MDPI. Available from:

  • Disulfide-functional poly(amido amine)s with tunable degradability for gene delivery. Journal of Controlled Release. Published December 28, 2016. Available from:

  • Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole derivatives. RSC Advances. Published June 20, 2022. Available from:

  • 3,3-Diaminodiphenyl sulphone. ChemBK. Available from:

  • Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances. Published June 3, 2024. Available from:

  • Amide Chemistry Enables Redox Locking of Cyclic Disulfides for Polypeptide Assembly. Angewandte Chemie International Edition. Available from:

  • Method for preparing 3,3-diaminodiphenyl sulphone. Google Patents. Available from:

  • Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. Asian Journal of Chemistry. Published August 4, 2014. Available from:

  • Synthesis and Properties of Thio Containing Aromatic Copolyimides. Scholars' Mine. Published January 1, 1993. Available from:

  • Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. NIH. Published January 4, 2011. Available from:

  • Synthesis of polyamides. ResearchGate. Available from:

  • Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. Request PDF. ResearchGate. Published August 6, 2025. Available from:

  • Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. ACS Omega. Published March 3, 2022. Available from:

  • Chemical Properties of 4,4'-Diaminodiphenyl disulphide (CAS 722-27-0). Cheméo. Available from:

  • 3,3'-Diaminodiphenyl sulfone CAS 599-61-1 | 814680. Merck Millipore. Available from:

  • 2,2'-Diaminodiphenyl disulphide | 1141-88-4. ChemicalBook. Published July 4, 2025. Available from:

  • 3,3' -Diamino Diphenyl Sulfone (33DDS). Cymer Chemicals. Available from:

  • 3,3 -Diaminodiphenyl sulfone for synthesis 599-61-1. Sigma-Aldrich. Available from:

  • Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. ResearchGate. Published August 6, 2025. Available from:

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 3-[(3-Aminophenyl)disulfanyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered when working with 3-[(3-Aminophenyl)disulfanyl]aniline, also known as 3,3'-dithiodianiline. The insights provided here are based on the fundamental chemical principles governing its unique structure, which features two reactive aromatic amine groups and a redox-sensitive disulfide bond.[1][2]

Section 1: Foundational Knowledge & Handling FAQs

This section addresses the most common questions regarding the storage, handling, and fundamental properties of 3,3'-dithiodianiline. Proper handling is the first step in preventing experimental failure.

Q1: How should I properly store this compound to ensure its long-term stability?

Immediate Answer: Store the compound in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) and in a cool, dark, and dry place, preferably refrigerated (<4°C).

Senior Scientist Insight: The stability of this molecule is dictated by its two primary functional groups. The aromatic amine groups are susceptible to slow air oxidation, which can lead to the formation of colored impurities over time.[3] Furthermore, the disulfide bond, while generally stable, can be sensitive to light, which may promote homolytic cleavage.[4] Storing it under inert gas in a cold, dark environment mitigates these degradation pathways, ensuring the compound's purity for your experiments. For isomers like 4,4'-dithiodianiline, air and light sensitivity are noted conditions to avoid.[4]

Q2: What are the primary safety hazards associated with 3,3'-dithiodianiline, and what personal protective equipment (PPE) is required?

Immediate Answer: While specific toxicity data for the 3,3'- isomer is limited, its structural analogs present known hazards. Assume it is an eye and skin irritant. Always use standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

Senior Scientist Insight: Safety Data Sheets for the isomers 2,2'- and 4,4'-dithiodianiline provide the best available guidance. The 2,2' isomer is classified as a serious eye irritant (H319) and is very toxic to aquatic life (H410). The 4,4' isomer is listed as causing skin, eye, and respiratory irritation.[5] Therefore, it is prudent to treat 3,3'-dithiodianiline with the same level of caution. Thoroughly wash your hands after handling, and ensure you have an emergency eye wash station accessible.[5]

Section 2: Troubleshooting Solubility Issues

Achieving a homogeneous solution is critical for reaction success. The aromatic nature and moderate lipophilicity of this compound can present challenges.[1]

Q: My 3,3'-dithiodianiline is not dissolving in my chosen solvent. What steps can I take?

Immediate Answer: First, verify your solvent is dry and pure. If solubility is still low, gently warm the mixture or use sonication. If these fail, consider a different solvent or a co-solvent system. For reactions, polar aprotic solvents are often a good starting point.

Senior Scientist Insight: The molecule has a calculated LogP of ~4.8, indicating moderate lipophilicity, but the two amine groups provide polarity and hydrogen bonding capability.[1] This dual nature means its solubility can be complex. A common mistake is using a solvent that is too nonpolar (like hexanes) or too polar (like water, unless in acidic conditions to form the salt).

Self-Validating Protocol to Determine Optimal Solvent:

  • Place a small, known amount (e.g., 1-2 mg) of the compound into several vials.

  • Add a measured volume (e.g., 0.5 mL) of a different test solvent to each vial.

  • Observe solubility at room temperature, with sonication, and with gentle heating.

  • Run a TLC spot of any dissolved material to ensure the compound has not degraded during testing.

Table 1: Recommended Solvents for 3,3'-Dithiodianiline

Solvent ClassExamplesSuitability & Rationale
Polar Aprotic DMF, DMSO, Acetonitrile, THFGenerally the best starting point. They can solvate both the aromatic backbone and the polar amine groups effectively.
Chlorinated Dichloromethane (DCM), ChloroformOften effective due to the compound's aromatic nature. Useful for reactions run at or below room temperature.
Alcohols Methanol, EthanolThe 4,4' isomer is soluble in methanol.[6] May be suitable, but can act as a nucleophile in some reactions.
Aromatic Toluene, BenzeneCan be effective, especially with heating, for solvating the phenyl rings.
Nonpolar/Ethers Diethyl Ether, HexanesGenerally poor solubility. May be useful as anti-solvents for crystallization/precipitation.

Section 3: Troubleshooting Reaction Failures & Unexpected Products

This is the most critical area for troubleshooting. Problems can almost always be traced back to the reactivity of the disulfide bond or the amine groups.

Issues Involving the Disulfide Bond

The disulfide bond is the most fragile part of the molecule under many conditions. Unintended cleavage is a frequent cause of low yields and complex product mixtures.

Q: My reaction yield is low, and I suspect the disulfide bond is cleaving. How can I confirm this and prevent it?

Immediate Answer: The primary causes of unintentional disulfide cleavage are reducing agents, strong nucleophiles (including excess base), and high temperatures. To confirm cleavage, analyze a crude reaction sample by LC-MS and look for the mass of the corresponding thiol, 3-aminothiophenol (C₆H₇NS, M.W. ≈ 125.19 g/mol ).

Senior Scientist Insight: The thiol-disulfide exchange is a dynamic equilibrium process that can be initiated by various reagents, even in trace amounts.[7] Common laboratory solvents, like THF, can contain peroxide impurities that may induce side reactions. Similarly, some bases or other nucleophiles used in your reaction can attack the electrophilic sulfur atom, leading to cleavage.

Preventative Measures:

  • Reagent Purity: Use freshly distilled/purified solvents and high-purity reagents.

  • Inert Atmosphere: Always run reactions under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions that can sometimes be linked to disulfide instability.

  • Temperature Control: Avoid excessive heating unless necessary. Run reactions at the lowest effective temperature.

  • pH Control: In aqueous media, be aware that cleavage can be pH-dependent. Strongly basic conditions should be used with caution.

The following decision tree provides a logical workflow for diagnosing and solving issues related to disulfide bond stability.

Disulfide_Troubleshooting problem Problem: Low Yield / Complex Mixture Suspected S-S Cleavage cause1 Potential Cause 1: Unintended Reducing Agent (e.g., old solvent, certain catalysts) problem->cause1 cause2 Potential Cause 2: Nucleophilic Attack (e.g., strong base, other nucleophiles) problem->cause2 cause3 Potential Cause 3: Thermal Instability (Reaction too hot) problem->cause3 test Diagnostic Test: Analyze crude sample by LC-MS. Look for mass of 3-aminothiophenol (m/z ≈ 126 [M+H]⁺) cause1->test Verify cause2->test Verify cause3->test Verify solution1 Solution for Cause 1: Use freshly purified/distilled solvents. Screen reagents for redox activity. test->solution1 If thiol detected solution2 Solution for Cause 2: Use a weaker, non-nucleophilic base (e.g., DIPEA, Proton-Sponge®). Protect amine groups if necessary. test->solution2 If thiol detected solution3 Solution for Cause 3: Run reaction at a lower temperature. Screen for catalysts that work under milder conditions. test->solution3 If thiol detected

Caption: Troubleshooting workflow for disulfide bond instability.

Issues Involving the Aromatic Amine Groups

The nucleophilicity and susceptibility to oxidation of the amine groups are the other major sources of experimental challenges.

Q: I'm observing a significant color change (e.g., darkening to brown or black) in my reaction mixture over time. What does this indicate?

Immediate Answer: This almost always indicates oxidation of the aromatic amine groups. This is a common issue with anilines and can lead to the formation of polymeric, highly colored impurities, which reduces the yield of your desired product.

Senior Scientist Insight: Anilines are electron-rich aromatic systems that are easily oxidized, often by atmospheric oxygen. This process can be catalyzed by trace metals or light. The resulting radical cations can couple to form complex, conjugated structures resembling aniline black.

Preventative Measures:

  • Strict Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Use an Antioxidant: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress oxidation without interfering with the main reaction.

  • Degas Solvents: For particularly sensitive reactions, degassing the solvent by sparging with argon or using a freeze-pump-thaw cycle can remove dissolved oxygen.

Q: I am trying to perform a standard N-acylation, but the reaction is incomplete or I'm getting di-acylated and other side products. How can I improve selectivity?

Immediate Answer: To improve selectivity for mono-acylation, use a stoichiometric amount (or slight sub-stoichiometry) of the acylating agent and add it slowly to the solution of the diamine at a low temperature (e.g., 0°C). If di-acylation is the goal, use an excess of the acylating agent and a suitable base.

Senior Scientist Insight: Since there are two equivalent amine groups, controlling the stoichiometry is key to controlling the degree of substitution. Slow addition of the limiting reagent at low temperature disfavors the second addition, as the mono-acylated product is less nucleophilic than the starting diamine due to the electron-withdrawing effect of the amide group. If you consistently get a mixture, it may be necessary to use a large excess of the diamine and then separate the mono-acylated product from the unreacted starting material.

Section 4: Key Experimental Protocols

These protocols provide a validated starting point for common transformations.

Protocol 1: Selective Mono-N-Boc Protection of 3,3'-Dithiodianiline

This protocol is designed to protect one of the two amine groups, a common step for enabling selective chemistry on the other amine.

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 3,3'-dithiodianiline in dry THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 equivalents) in a small amount of dry THF. Add this solution dropwise to the stirred diamine solution over 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). You should see the starting material spot disappear and two new spots appear: the desired mono-Boc product and a smaller amount of the di-Boc product.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting residue via flash column chromatography on silica gel to separate the mono-protected product from di-protected and unreacted starting material.

Protocol 2: Controlled Reductive Cleavage to 3-Aminothiophenol

This protocol details the quantitative conversion of the disulfide to its corresponding thiols, which may be desired for subsequent reactions.

  • Setup: Dissolve 1.0 equivalent of 3,3'-dithiodianiline in methanol under a nitrogen atmosphere.

  • Reducing Agent: Cool the solution to 0°C. Add a solution of sodium borohydride (NaBH₄, 2.5 equivalents) in methanol portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at room temperature for 2-3 hours. The solution should become colorless if it had any yellow tint.

  • Monitoring (Self-Validation): Monitor by TLC until the starting material spot is completely gone. The thiol product will likely have a different Rf value.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the bubbling ceases and the pH is acidic (~pH 3-4).

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Handling the Product: The resulting 3-aminothiophenol is highly susceptible to air oxidation and will readily re-form the disulfide. It should be used immediately in the next step without prolonged storage.

References

  • 3-[(3-Aminophenyl)methylsulfanylmethyl]aniline | C14H16N2S | CID 13529358. PubChem. [Link]

  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. [Link]

  • Preparation of dithiodianilines.
  • 4,4'-Dithiodianiline | 722-27-0. Ganapa Life Science. [https://www.ganap lifescience.com/product/44-dithiodianiline-722-27-0]([Link] lifescience.com/product/44-dithiodianiline-722-27-0)

  • The transformations of thiols and their dimers in the redox-mediated thiol-disulfide exchange reaction. ResearchGate. [Link]

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stability issues of the disulfide bond in Bis(3-aminophenyl) Disulfide under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Stability Issues in Acidic Media

Welcome to the technical support guide for Bis(3-aminophenyl) Disulfide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound and may encounter stability challenges, particularly under acidic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate your experiments successfully.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of Bis(3-aminophenyl) Disulfide.

Q1: What is the expected stability of a disulfide bond in an acidic environment?

Disulfide bonds (S-S) are covalent linkages that are generally more stable than non-covalent interactions.[1] However, their stability is not absolute and is influenced by the surrounding chemical environment. In acidic conditions, the primary non-enzymatic degradation pathway of concern is acid-catalyzed hydrolysis, although this is typically slow. The thiol-disulfide exchange, a common cleavage mechanism, is generally inhibited at low pH (typically below 8) because it requires a deprotonated thiolate group (RS⁻) to act as the nucleophile.[2] Since the pKa of a typical thiol group is around 8.3, acidic conditions strongly favor the protonated, less reactive thiol form (RSH).

Q2: How do the amino groups on Bis(3-aminophenyl) Disulfide influence its stability in acid?

The two primary amino groups (-NH₂) on the phenyl rings are critical to understanding the molecule's behavior in acid. At acidic pH, these basic groups will be protonated to form ammonium ions (-NH₃⁺). This has two major consequences:

  • Electronic Effects: Protonation withdraws electron density from the aromatic ring. This electronic shift can influence the electron density and, consequently, the reactivity of the adjacent disulfide bond.

  • Solubility: The formation of the charged species generally increases the molecule's solubility in aqueous acidic solutions. However, this can also alter its interaction with other solutes or surfaces.

Q3: What are the primary degradation products I should expect under acidic stress?

The most probable degradation pathway for Bis(3-aminophenyl) Disulfide under significant acidic or reductive stress is the cleavage of the disulfide bond. This would result in the formation of two molecules of the corresponding thiol, 3-aminothiophenol . Depending on the specific conditions (e.g., presence of oxygen, trace metals), further oxidation or side reactions of this thiol could occur, but it is the primary product to monitor.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: Rapid or Unexpected Loss of Parent Compound in Acidic Formulations

You observe through analytical methods like HPLC or LC-MS that the peak corresponding to Bis(3-aminophenyl) Disulfide is decreasing faster than expected in your acidic buffer or formulation.

Potential Causes & Solutions

  • Cause A: Reductive Cleavage by Excipients or Contaminants

    • Explanation: Certain formulation components or impurities, such as trace thiols or reducing agents, can facilitate the cleavage of the disulfide bond even at low pH, though the rate is generally slower than at basic pH.

    • Troubleshooting Steps:

      • Analyze Blanks: Prepare and analyze a "blank" formulation containing all components except for the Bis(3-aminophenyl) Disulfide to check for interfering peaks or reactive impurities.

      • Purity Check: Ensure the purity of all excipients used. If possible, use high-purity or "low in reducing agents" grade materials.

      • Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize the impact of dissolved oxygen, which can participate in complex redox cycles.

  • Cause B: Catalysis by Trace Metal Ions

    • Explanation: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze both oxidative and reductive degradation pathways of sulfur-containing compounds.

    • Troubleshooting Steps:

      • Use High-Purity Water: Employ high-purity, metal-free water (e.g., from systems like Milli-Q) for all buffers and solutions.

      • Incorporate a Chelating Agent: Add a small amount (e.g., 0.1 mM) of ethylenediaminetetraacetic acid (EDTA) to your buffer to sequester trace metal ions and inhibit their catalytic activity.

  • Cause C: Photodegradation

    • Explanation: Disulfides can be cleaved into thiyl radicals upon exposure to light, particularly UV radiation.[3] These radicals can then initiate further degradation.

    • Troubleshooting Steps:

      • Protect from Light: Conduct all experiments in amber vials or protect your glassware with aluminum foil to eliminate light exposure.

      • Compare Light vs. Dark: Run a parallel experiment with one sample exposed to ambient light and another kept in complete darkness to confirm light sensitivity.

Issue 2: Appearance of a New Peak in Chromatogram Identified as 3-aminothiophenol

Your HPLC or LC-MS analysis shows a new, growing peak that corresponds to the mass of 3-aminothiophenol, confirming disulfide bond cleavage.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow to diagnose the root cause of disulfide bond cleavage.

G A Disulfide Cleavage Detected (3-aminothiophenol peak appears) B Run Control Experiment: Buffer + Compound in Dark with EDTA & Inert Gas A->B C Does degradation still occur? B->C D YES: Intrinsic Hydrolysis or Inherent Instability C->D Yes E NO: Extrinsic Factor is the Cause C->E No F Test Individual Factors: 1. Light Exposure 2. Air (Oxygen) Exposure 3. Buffer without EDTA E->F G Degradation in Light? -> Photolysis F->G Check 1 H Degradation in Air? -> Oxidative Pathway F->H Check 2 I Degradation without EDTA? -> Metal Ion Catalysis F->I Check 3

Caption: Troubleshooting workflow for disulfide cleavage.

Issue 3: Sample Solution Shows Haze, Precipitation, or Color Change

The physical appearance of your sample solution changes over time when stored in an acidic buffer.

Potential Causes & Solutions

  • Cause A: Salt Formation and Insolubility

    • Explanation: While protonation of the amino groups to -NH₃⁺ generally increases aqueous solubility, the counter-ion from the acid (e.g., chloride from HCl, sulfate from H₂SO₄) forms a salt. Depending on the concentration and the specific salt, it may have limited solubility, leading to precipitation.

    • Troubleshooting Steps:

      • Lower Concentration: If experimentally feasible, work with a lower concentration of Bis(3-aminophenyl) Disulfide.

      • Change Acid/Buffer System: The solubility of the salt is dependent on the counter-ion. Try a different acid (e.g., phosphoric acid, acetic acid) to see if the resulting salt is more soluble.

      • Add Co-Solvent: Introduce a percentage of a water-miscible organic co-solvent (e.g., acetonitrile, ethanol) to increase the solubility of the salt.

  • Cause B: Degradation Product Insolubility

    • Explanation: The degradation products, or subsequent products from their reactions, may be less soluble than the parent compound in your specific medium.

    • Troubleshooting Steps:

      • Characterize Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS after re-dissolving in a suitable solvent) to confirm its identity.

      • Address Root Cause: If the precipitate is a degradant, use the troubleshooting steps in Issue 1 and 2 to prevent its formation in the first place.

Section 3: Recommended Experimental Protocols

To systematically evaluate the stability of Bis(3-aminophenyl) Disulfide, a forced degradation study is essential.[4][5][6]

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol is designed to assess the intrinsic stability of the molecule by subjecting it to stress conditions more severe than those it would typically encounter.[4]

Objective: To determine the degradation rate and pathways of Bis(3-aminophenyl) Disulfide under various acidic conditions.

Materials:

  • Bis(3-aminophenyl) Disulfide

  • Type I (ultrapure) water

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.01 M, 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC or LC-MS system

  • Temperature-controlled incubator or water bath

  • Amber HPLC vials

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) C Spike Stock into Acid (final conc. ~50 µg/mL) A->C B Prepare Acid Solutions (0.01M, 0.1M, 1M HCl) B->C D Incubate at Temp (e.g., 60 °C) C->D E Sample at Timepoints (0, 2, 4, 8, 24h) D->E F Neutralize Sample (with NaOH) E->F G Dilute to Final Conc. F->G H Analyze by HPLC/LC-MS G->H

Caption: Workflow for an acidic forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Bis(3-aminophenyl) Disulfide at 1 mg/mL in a suitable organic solvent like acetonitrile.

  • Stress Sample Preparation: For each acid condition, add a calculated volume of the stock solution to a volumetric flask containing the acid solution (e.g., 0.1 M HCl) to achieve a final concentration of approximately 50 µg/mL. Prepare a control sample in pure water.

  • Incubation: Place the flasks in a temperature-controlled incubator set to a specific temperature (e.g., 60°C). Protect all samples from light.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quenching: Immediately neutralize the aliquot with an equivalent molar amount of NaOH to stop the acid-mediated degradation.

  • Analysis: Dilute the neutralized sample if necessary and analyze using a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate Bis(3-aminophenyl) Disulfide from its primary degradant, 3-aminothiophenol, and quantify its loss over time.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure good peak shape for the amine-containing analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reverse-phase chromatography.
Gradient 10% B to 90% B over 15 minA gradient is necessary to elute the parent compound and potential degradants with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmAromatic compounds typically have strong absorbance at this wavelength. A PDA detector is recommended to check for peak purity.
Injection Vol. 10 µLStandard injection volume.

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) peak area. Plot the percentage remaining versus time to determine the degradation kinetics.

References

  • MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. Retrieved from [Link]

  • BrightGene Bio-Technology. (n.d.). Analysis of the Structural Role and Stability of Disulfide Bonds in Proteins. Retrieved from [Link]

  • Wouters, M. A. (2003). Disulfide bonds as switches for protein function. IUBMB Life, 55(1), 1-8.
  • Wikipedia. (n.d.). Disulfide. Retrieved from [Link]

  • Giles, N. M., & Watts, A. B. (2002). A molecular mechanism for the cleavage of a disulfide bond as the primary function of agonist binding to G-protein-coupled receptors based on theoretical calculations supported by experiments. European Journal of Biochemistry, 261(1), 89-97.
  • Hossain, M. A., et al. (2015). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. International Journal of Molecular Sciences, 16(12), 28136-28153.
  • ResearchGate. (2018). Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)?. Retrieved from [Link]

  • Shami, P. J., et al. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Scientific Reports, 6, 38671.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Bhagyashree, J., & Sridhar, T. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 6(3), 159-165.
  • Zhu, D. (2012). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 101(6), 1965-1977.
  • QuickTakes. (n.d.). How do pH levels affect protein stability and what role do disulfide bonds play in this context? Retrieved from [Link]

  • Yang, M., & Liang, H. (2020). An overview on disulfide-catalyzed and -cocatalyzed photoreactions. Beilstein Journal of Organic Chemistry, 16, 1373-1382.
  • Google Patents. (n.d.). KR20150092197A - Method for producing bis(3-aminophenyl)disulfides and 3-aminothiols.
  • Nevejans, S., et al. (2016). The underlying mechanisms for self-healing of poly(disulfide)s. Polymer Chemistry, 7(40), 6218-6227.
  • NIST. (n.d.). Bis(o-aminophenyl) disulfide. Retrieved from [Link]

  • CAS. (n.d.). 4-Aminophenyl disulfide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104854085B - Process for preparing bis (3-aminophenyl) disulfide and 3-aminothiol.
  • Wang, Y. J., & Uang, Y. M. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. Journal of Pharmaceutical Sciences, 95(10), 2141-2152.

Sources

common impurities in commercial 3,3'-Dithiobis[benzenamine]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,3'-Dithiobis[benzenamine] (CAS No. 6296-66-8), also known as 3,3'-diaminodiphenyl disulfide. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the handling and use of this reagent in experimental settings. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your research.

Troubleshooting Guide & FAQs

This section is designed to address specific problems you may encounter, linking them to potential impurities and providing actionable solutions.

Question 1: My previously light-colored 3,3'-Dithiobis[benzenamine] has developed a yellow, red, or brownish tint. What is causing this discoloration and is it still usable?

Answer:

This is a common observation with many aromatic amines, including 3,3'-Dithiobis[benzenamine]. The discoloration is almost certainly due to oxidation .

  • Causality: Aromatic amines are electron-rich and, therefore, susceptible to aerial oxidation.[1][2] Exposure to air (oxygen) and light can initiate the formation of colored, oxidized impurities.[1] While freshly purified aniline is a colorless oil, it gradually darkens on exposure to air due to the formation of these colored byproducts.[1] These impurities are often complex polymeric materials.[2]

  • Impact on Experiments: The presence of these oxidation products, even in small amounts, can have significant consequences:

    • They introduce unknown reactive species into your experiment.

    • They can interfere with analytical techniques, appearing as extra peaks in HPLC or NMR.

    • The purity of your starting material is compromised, affecting reaction stoichiometry and yield.

  • Recommended Action: For most applications, especially in drug development or when precise quantification is required, using discolored 3,3'-Dithiobis[benzenamine] is not recommended. The material should be purified before use. For less sensitive applications, the impact may be minimal, but a small-scale trial is advised.

Question 2: I am seeing unexpected peaks in my HPLC analysis of a commercial batch of 3,3'-Dithiobis[benzenamine]. What could these be?

Answer:

Unexpected peaks in your HPLC chromatogram typically point to the presence of process-related impurities from the synthesis of 3,3'-Dithiobis[benzenamine] or degradation products. Based on the common synthetic routes for analogous compounds, the following are likely candidates:

  • Isomeric Impurities: The synthesis of 3,3'-Dithiobis[benzenamine] often involves the reduction of a dinitro-precursor. It is plausible that isomeric impurities are carried through the synthesis. For the analogous compound 3,3'-diamino diphenyl sulfone, common impurities include the 4,4'- and 3,4'- isomers.[3][4] Therefore, you may be observing:

    • 4,4'-Dithiobis[benzenamine]: The 4,4'-isomer.

    • 3,4'-Dithiobis[benzenamine]: The mixed 3,4'-isomer.

  • Residual Starting Materials or Intermediates: Incomplete reactions can lead to the presence of precursors in the final product. A likely impurity from the synthesis of the analogous 3,3'-diamino diphenyl sulfone is the partially reduced intermediate, 3-amino-3'-nitro diphenyl sulfone.[3][4] By analogy, a potential impurity in your 3,3'-Dithiobis[benzenamine] could be 3-amino-3'-nitrodiphenyl disulfide .

  • Side-Reaction Products: The synthesis process itself can generate byproducts.[5] Depending on the specific synthetic route, various side-products could be formed.

The identity of these peaks can be confirmed using mass spectrometry (LC-MS) to determine their molecular weights.

Question 3: My reaction yield is lower than expected when using 3,3'-Dithiobis[benzenamine]. Could impurities be the cause?

Answer:

Yes, impurities are a very likely cause of reduced reaction yields.

  • Stoichiometric Imbalance: If your commercial 3,3'-Dithiobis[benzenamine] contains a significant percentage of impurities, the actual amount of the desired reactant is lower than what you weighed out. This leads to an incorrect stoichiometric ratio with other reactants in your experiment.

  • Interfering Reactions: Some impurities may have reactive functional groups that can compete with the desired reaction, leading to the formation of unwanted byproducts and consuming your other reagents. For instance, residual starting materials or isomeric impurities will have reactive amine groups.

  • Catalyst Inhibition: If your reaction uses a catalyst, certain impurities can act as catalyst poisons, reducing the catalyst's efficiency and slowing down or halting your reaction.

To ensure reproducible and high-yielding reactions, it is crucial to use 3,3'-Dithiobis[benzenamine] of high purity. If you suspect impurities are affecting your results, purifying the material is a necessary step.

Experimental Protocols

Protocol 1: HPLC Analysis of 3,3'-Dithiobis[benzenamine] Purity

This protocol provides a general method for assessing the purity of 3,3'-Dithiobis[benzenamine] using reverse-phase HPLC. Method optimization may be required for your specific instrument and column.

Materials:

  • 3,3'-Dithiobis[benzenamine] sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of your 3,3'-Dithiobis[benzenamine] sample.

    • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of about 1 mg/mL. Ensure the sample is fully dissolved.

  • HPLC Conditions:

    • Mobile Phase A: Water (add 0.1% formic acid if MS detection is used)

    • Mobile Phase B: Acetonitrile (add 0.1% formic acid if MS detection is used)

    • Gradient:

      • Start with a composition that ensures your compound is retained on the column (e.g., 30% B).

      • Run a linear gradient to a higher percentage of organic phase (e.g., 95% B) over 15-20 minutes to elute all components.

      • Hold at high organic phase for a few minutes to wash the column.

      • Return to initial conditions and allow the column to re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV detector at a wavelength where 3,3'-Dithiobis[benzenamine] has strong absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: 5-10 µL

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to estimate the purity.

    • If using LC-MS, analyze the mass spectra of the impurity peaks to help identify them.

Protocol 2: Purification of 3,3'-Dithiobis[benzenamine] by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[5] The choice of solvent is critical.

Materials:

  • Impure 3,3'-Dithiobis[benzenamine]

  • A suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture like ethanol/water). A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection:

    • Test small amounts of your compound in different solvents to find a suitable one. The ideal solvent will fully dissolve the compound when hot and allow it to crystallize upon cooling.

  • Dissolution:

    • Place the impure 3,3'-Dithiobis[benzenamine] in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary, but avoid using a large excess.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.

    • Dry the purified crystals, for example, in a vacuum oven at a moderate temperature.

Visualizations

Logical Troubleshooting Workflow

G start Problem Encountered discoloration Discoloration (Yellow/Brown) start->discoloration hplc_peaks Unexpected HPLC Peaks start->hplc_peaks low_yield Low Reaction Yield start->low_yield cause_oxidation Cause: Aerial Oxidation discoloration->cause_oxidation cause_isomers Cause: Isomeric Impurities (e.g., 4,4'-, 3,4'-) hplc_peaks->cause_isomers cause_precursors Cause: Residual Precursors (e.g., 3-amino-3'-nitro...) hplc_peaks->cause_precursors cause_purity Cause: Low Purity/ Stoichiometric Imbalance low_yield->cause_purity action_purify Action: Purify Material (e.g., Recrystallization) cause_oxidation->action_purify action_lcms Action: Identify Peaks (LC-MS) cause_isomers->action_lcms cause_precursors->action_lcms action_quantify Action: Quantify Purity (HPLC, qNMR) cause_purity->action_quantify action_lcms->action_purify action_quantify->action_purify

Caption: Troubleshooting workflow for common issues with 3,3'-Dithiobis[benzenamine].

Potential Impurities in 3,3'-Dithiobis[benzenamine]

G cluster_impurities Potential Impurities main 3,3'-Dithiobis[benzenamine] (Main Compound) isomers Isomeric Impurities 4,4'-Dithiobis[benzenamine] 3,4'-Dithiobis[benzenamine] main->isomers Process-Related precursors Synthesis Precursors/Intermediates 3-Amino-3'-nitrodiphenyl disulfide main->precursors Process-Related oxidation Oxidation/Degradation Products Colored Polymeric Species main->oxidation Storage/Handling-Related

Caption: Categories of potential impurities in commercial 3,3'-Dithiobis[benzenamine].

References

  • Journal of New Developments in Chemistry. Purification Techniques. Open Access Pub. Available from: [Link]

  • Qiao, J. Q., Zhao, J. H., Zhou, W. Q., & Lian, H. Z. (2014). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. Asian Journal of Chemistry, 26(16), 5121-5124. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography | Request PDF. Available from: [Link]

  • Veeprho. Aniline Impurities and Related Compound. Available from: [Link]

  • Wikipedia. Aniline. Available from: [Link]

  • Sciencemadness Discussion Board. (2005). aniline impurities. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-[(3-Aminophenyl)disulfanyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the scale-up synthesis of 3-[(3-Aminophenyl)disulfanyl]aniline, also known as 3,3'-dithiodianiline. The content is structured to address specific challenges and frequently encountered issues during laboratory and pilot-scale production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis, safety, and handling of 3,3'-dithiodianiline and its precursor.

Q1: What is the most common and scalable synthetic route for 3,3'-dithiodianiline?

A1: The most prevalent and industrially viable method is the direct oxidation of 3-aminothiophenol. This reaction involves the coupling of two thiol molecules to form a disulfide bond. Various oxidizing agents can be employed, but for scale-up, milder and more cost-effective options like hydrogen peroxide or aeration (using atmospheric oxygen) are often preferred under controlled pH conditions. The choice of oxidant is critical to prevent over-oxidation and the formation of sulfonic acid byproducts.[1][2]

Q2: What are the primary safety hazards associated with the starting material, 3-aminothiophenol?

A2: 3-Aminothiophenol is a hazardous substance that requires strict safety protocols. Key hazards include:

  • Corrosivity: It can cause severe skin and eye burns.[3][4]

  • Toxicity: The toxicological properties are not fully investigated, but it is considered harmful if ingested or inhaled.[5]

  • Stench: It has a powerful and unpleasant odor.[3]

  • Flammability: It is a combustible liquid with a flashpoint of approximately 79°C.[5] All work must be conducted in a well-ventilated chemical fume hood.[6] Appropriate personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and protective clothing, is mandatory.[3][5] Eyewash stations and safety showers must be readily accessible.[3]

Q3: What are the typical physical properties and storage conditions for the final product, 3,3'-dithiodianiline?

A3: 3,3'-Dithiodianiline is typically a light yellow to yellow crystalline powder. It is generally insoluble in water but soluble in various organic solvents.[7] Due to the presence of amino groups and a disulfide bond, the compound can be sensitive to light and air.[8] Therefore, it should be stored in a tightly closed container in a cool, dry, and dark place to prevent degradation.[6][8]

Q4: What are the main applications of 3,3'-dithiodianiline?

A4: The diamine functionality and the reversible nature of the disulfide bond make this compound a valuable intermediate in several fields. It is commonly used as a curing agent or hardener for epoxy resins, enhancing their mechanical strength and chemical resistance.[7] It also serves as a monomer in the synthesis of specialty polymers and polyamides, where the disulfide linkage can impart properties like thermal stability or self-healing capabilities.[8]

Part 2: Experimental Protocols & Methodologies

These protocols provide a baseline for the scale-up synthesis and purification of 3,3'-dithiodianiline. Optimization may be required based on specific equipment and scale.

Workflow Overview

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-Up & Isolation cluster_purification Purification & Analysis Reagents Reagents & Solvents Dissolution Dissolve 3-Aminothiophenol Reagents->Dissolution Safety PPE & Fume Hood Setup Oxidation Controlled Oxidant Addition Dissolution->Oxidation Monitoring Reaction Monitoring (TLC/HPLC) Oxidation->Monitoring Quench Quench Reaction Monitoring->Quench Precipitation Precipitate Product Quench->Precipitation Filtration Filter & Wash Crude Solid Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Dry Pure Product Recrystallization->Drying QC Quality Control Analysis Drying->QC

Caption: Overall workflow for the synthesis of 3,3'-dithiodianiline.

Protocol 1: Scale-Up Synthesis via H₂O₂ Oxidation

This protocol describes a common method for oxidizing 3-aminothiophenol.

Materials:

  • 3-aminothiophenol

  • Ethanol (or another suitable solvent)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Deionized Water

  • Sodium Hydroxide (for pH adjustment, if necessary)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge the 3-aminothiophenol and ethanol. Begin stirring to ensure complete dissolution.

  • Temperature Control: Cool the solution to 0-5 °C using an ice bath. Maintaining a low temperature is critical to control the exothermic reaction and prevent side product formation.

  • Oxidant Addition: Slowly add the 30% hydrogen peroxide solution dropwise via the addition funnel.[1] The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting thiol is fully consumed.[9]

  • Work-up: Once the reaction is complete, slowly quench the mixture by adding it to a larger vessel of cold deionized water. The crude 3,3'-dithiodianiline will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any residual salts or solvent.

  • Drying: Dry the crude product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent system for recrystallization, such as ethanol, methanol, or an acetone/water mixture.[9] The ideal solvent will dissolve the product at high temperatures but have low solubility at room temperature.

  • Dissolution: Dissolve the crude, dry product in a minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[9] Stir for 5-10 minutes, then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 3: Troubleshooting Guide

Scaling up a chemical synthesis often introduces challenges not observed at the lab scale.[10] This guide addresses potential issues in a structured format.

Problem IDIssue DescriptionPotential CausesRecommended Solutions & Corrective Actions
YLD-01 Low or No Product Yield 1. Incomplete Oxidation: Insufficient oxidizing agent or reaction time. 2. Degradation: Reaction temperature was too high, leading to side reactions or product decomposition. 3. Poor Starting Material Quality: Impurities in the 3-aminothiophenol interfered with the reaction.1. Verify Stoichiometry: Ensure the correct molar equivalents of the oxidant are used. Monitor the reaction by TLC/HPLC to confirm completion before work-up. 2. Strict Temperature Control: Maintain rigorous temperature control (0-10 °C) during oxidant addition. Ensure the cooling system is adequate for the scale. 3. Purity Check: Verify the purity of the starting material via analytical methods before starting the synthesis.
PUR-01 Impure Product (Discolored, Oily, or Tarry) 1. Over-oxidation: Excess oxidant or poor temperature control led to the formation of sulfonic acids or other oxidized byproducts. 2. Side Reactions: Uncontrolled exotherms can promote the formation of complex, tarry byproducts. 3. Incomplete Washing: Residual starting material or impurities remain after filtration.1. Controlled Addition: Add the oxidant slowly and sub-surface if possible to ensure rapid mixing and prevent localized high concentrations. 2. Optimize Conditions: Re-evaluate and optimize the reaction temperature and time. A lower temperature for a longer duration may be beneficial. 3. Purification: Perform a thorough recrystallization. A wash with a dilute sodium bisulfite solution can sometimes help remove color from residual oxidants.[9]
PRC-01 Difficulties During Work-Up (e.g., Emulsion Formation) 1. Vigorous Agitation: Excessive stirring or shaking during aqueous washes can create stable emulsions. 2. Fine Precipitate: The product precipitates as very fine particles that are difficult to filter. 3. High Concentration: High concentrations of solutes can increase the viscosity and hinder phase separation.1. Gentle Mixing: Use gentle agitation during extraction or washing steps. Adding a small amount of brine can help break emulsions. 2. Control Precipitation: Adjust the rate of addition to the anti-solvent (water) to promote the growth of larger, more easily filterable crystals. 3. Dilution: Dilute the reaction mixture with more solvent before the aqueous work-up.
SCU-01 Scale-Up Issues (Poor Mixing, Uncontrolled Exotherm) 1. Inadequate Agitation: Stirrer speed or impeller design is not sufficient for the reactor volume, leading to poor heat and mass transfer.[10] 2. Surface Area to Volume Ratio: As scale increases, the surface area-to-volume ratio decreases, making heat removal less efficient. 3. Reagent Addition Rate: The rate of adding the oxidant has not been adjusted for the larger scale, causing a rapid temperature spike.1. Reactor Engineering: Ensure the reactor is equipped with an appropriate agitator (e.g., turbine or pitched blade) and baffles to ensure efficient mixing. 2. Staged Addition/Improved Cooling: Implement a programmed, staged addition of the oxidant. Ensure the reactor's cooling jacket has sufficient capacity for the exotherm.[10] 3. Process Modeling: Model the heat flow before scaling. Adjust the addition rate based on the reactor's ability to dissipate heat.
Part 4: Quality Control & Analytical Methods

Verifying the identity and purity of the final product is a critical step.

Reaction Mechanism

Caption: Oxidation of 3-aminothiophenol to 3,3'-dithiodianiline.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product. A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8][11] The method should be validated for accuracy, precision, and linearity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the synthesized compound. The spectra should be compared against a reference standard or literature data.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

  • Mass Spectrometry (MS): MS analysis can confirm the molecular weight of the product, providing further evidence of its identity.[12][13]

References
  • ChemSrc. (n.d.). 3-Aminothiophenol(22948-02-3)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • Acme Synthetic Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET - 3-Diethylaminophenol. Retrieved from [Link]

  • PMC - NIH. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(15), 3125-3142. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 173 questions with answers in DISULFIDES | Science topic. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Scale-up Examples. Retrieved from [Link]

  • Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ChemRxiv. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. Retrieved from [Link]

  • Ganapa Life Science. (n.d.). 4,4'-Dithiodianiline | CAS Number: 722-27-0. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Dissolution Technologies. (2004). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Accepted Manuscript. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2024). CAS:722-27-0 4,4-Dithiodianiline manufacturer. Retrieved from [Link]

  • ODU Digital Commons. (2022). Chemoselective Oxidation of Thiols to Disulfides with Bobbitt's Salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,3′-Dichlorobenzidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1s-(−)-1,3-dithiane 1-oxide. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Quantifying 3,3'-Diaminodiphenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 3,3'-Diaminodiphenyl Disulfide (DADPDS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the accurate quantification of DADPDS in various mixtures. As your dedicated application scientist, my goal is to equip you with the expertise and practical insights necessary to overcome common analytical challenges and ensure the integrity of your results.

Introduction: The Analytical Challenge of 3,3'-Diaminodiphenyl Disulfide

3,3'-Diaminodiphenyl Disulfide is a molecule presenting a unique set of analytical challenges due to its dual functional groups: two primary aromatic amines and a disulfide bond. These features can lead to complex chromatographic behavior, potential instability, and susceptibility to matrix interferences. This guide will provide a structured approach to method refinement, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, with additional considerations for Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 3,3'-Diaminodiphenyl Disulfide.

Q1: What is the most suitable HPLC method for the quantification of 3,3'-Diaminodiphenyl Disulfide?

A reversed-phase HPLC (RP-HPLC) method with UV detection is generally the most effective approach. A C18 column is a good starting point. The mobile phase composition will be critical for achieving good peak shape and resolution. A mixture of acetonitrile or methanol with a buffered aqueous phase is typically used. The pH of the mobile phase should be carefully controlled to ensure consistent ionization of the amino groups, which significantly impacts retention and peak symmetry.[1][2][3][4][5]

Q2: What are the key validation parameters to consider for a quantitative impurity method for DADPDS?

For quantifying DADPDS as an impurity, method validation should adhere to ICH or FDA guidelines and focus on specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6][7][8][9][10] Robustness should also be evaluated by intentionally varying critical method parameters like mobile phase pH, column temperature, and flow rate.[6]

Q3: Can Gas Chromatography (GC) be used to analyze 3,3'-Diaminodiphenyl Disulfide?

Direct GC analysis of DADPDS is challenging due to its low volatility and the polar nature of the amino groups, which can cause poor peak shape and thermal degradation in the injector.[11] Derivatization of the amino groups is necessary to increase volatility and thermal stability.[11][12] Acylation with reagents like Pentafluoropropionic Anhydride (PFPA) is a common approach for primary amines.[11]

Q4: How can I ensure the stability of the disulfide bond during analysis?

The stability of the disulfide bond is crucial for accurate quantification. Disulfide bonds can be susceptible to cleavage under highly reducing conditions.[13][14][15] It is important to avoid strongly reducing agents in the sample preparation and mobile phase. Additionally, the microenvironment, including pH, can influence disulfide stability.[15][16] Samples should be stored at low temperatures and protected from light to minimize degradation.

Q5: What are matrix effects and how can they impact my analysis?

Matrix effects occur when components in the sample, other than the analyte, interfere with the analytical signal, leading to either suppression or enhancement of the analyte's response.[17][18][19][20] This can significantly impact the accuracy and precision of quantification.[21] Strategies to mitigate matrix effects include effective sample preparation to remove interfering components, using a matrix-matched calibration curve, or the standard addition method.[17][19]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of 3,3'-Diaminodiphenyl Disulfide.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? (Tailing, Fronting, Splitting) start->peak_shape retention Retention Time Drift? start->retention sensitivity Low Sensitivity? start->sensitivity baseline Baseline Issues? start->baseline ps1 ps1 peak_shape->ps1 Tailing? ps2 ps2 peak_shape->ps2 Fronting? ps3 ps3 peak_shape->ps3 Splitting? rt1 rt1 retention->rt1 Drifting? s1 s1 sensitivity->s1 Low Response? b1 b1 baseline->b1 Noise or Drift? ps1_sol1 ps1_sol1 ps1->ps1_sol1 Check Mobile Phase pH (Interaction with silanols) ps1_sol2 ps1_sol2 ps1->ps1_sol2 Sample Overload? (Reduce concentration) ps1_sol3 ps1_sol3 ps1->ps1_sol3 Column Contamination? (Flush or replace) ps2_sol1 ps2_sol1 ps2->ps2_sol1 Sample Solvent Incompatibility? (Dissolve in mobile phase) ps2_sol2 ps2_sol2 ps2->ps2_sol2 Column Collapse? ps3_sol1 ps3_sol1 ps3->ps3_sol1 Partially Blocked Frit? ps3_sol2 ps3_sol2 ps3->ps3_sol2 Injector Issue? rt1_sol1 rt1_sol1 rt1->rt1_sol1 Mobile Phase Composition? (Inconsistent mixing) rt1_sol2 rt1_sol2 rt1->rt1_sol2 Column Temperature Fluctuation? rt1_sol3 rt1_sol3 rt1->rt1_sol3 Column Equilibration? s1_sol1 s1_sol1 s1->s1_sol1 Incorrect Wavelength? s1_sol2 s1_sol2 s1->s1_sol2 Sample Degradation? s1_sol3 s1_sol3 s1->s1_sol3 Detector Issue? b1_sol1 b1_sol1 b1->b1_sol1 Contaminated Mobile Phase? b1_sol2 b1_sol2 b1->b1_sol2 Detector Lamp Failing? b1_sol3 b1_sol3 b1->b1_sol3 System Leak? Derivatization_Reaction cluster_0 3,3'-Diaminodiphenyl Disulfide (DADPDS) cluster_1 Pentafluoropropionic Anhydride (PFPA) cluster_2 Derivatized DADPDS (Volatile) DADPDS Derivatized DADPDS->Derivatized + 2x PFPA PFPA

Caption: Derivatization of DADPDS with PFPA to increase volatility for GC analysis.

References

  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]

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  • Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. (n.d.).
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Validation & Comparative

A Comparative Analysis of Dithiodianiline Isomers: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of materials science, polymer chemistry, and drug development, the nuanced differences between structural isomers can dictate the success or failure of an application. While sharing an identical molecular formula (C₁₂H₁₂N₂S₂), the three primary isomers of dithiodianiline—wherein two aminophenyl groups are linked by a disulfide bond—exhibit distinct physicochemical properties and reactivity profiles. The positioning of the amino group relative to the disulfide linkage (ortho, meta, or para) profoundly influences molecular symmetry, steric hindrance, electronic effects, and intermolecular interactions.

This guide provides a comprehensive comparative analysis of 2,2'-dithiodianiline, 3,3'-dithiodianiline, and 4,4'-dithiodianiline. We will delve into their synthesis, compare their key physical and chemical properties with supporting experimental data, and explore how these differences translate into divergent applications. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds as monomers, cross-linkers, or synthetic intermediates, providing the technical insights necessary for informed selection and application.

Molecular Structures and Isomerism

The three symmetrical isomers of dithiodianiline are distinguished by the substitution pattern on the benzene rings. The positional variance of the amino group is the central factor governing the molecule's overall shape, polarity, and potential for intermolecular bonding.

  • 2,2'-Dithiodianiline (ortho-isomer): The proximity of the amino groups to the bulky disulfide bridge introduces significant steric hindrance. This can impede reactions involving the amine and restricts the molecule's conformational freedom.

  • 3,3'-Dithiodianiline (meta-isomer): This isomer presents an asymmetric, bent geometry. It lacks the steric congestion of the ortho-isomer and the high symmetry of the para-isomer.

  • 4,4'-Dithiodianiline (para-isomer): Possessing the highest degree of symmetry, this isomer has a more linear and rigid structure. This symmetry allows for efficient packing in the solid state and influences its properties in polymeric chains.

isomers cluster_ortho 2,2'-Dithiodianiline (ortho-isomer) cluster_meta 3,3'-Dithiodianiline (meta-isomer) cluster_para 4,4'-Dithiodianiline (para-isomer) ortho meta para

Caption: Chemical structures of the ortho, meta, and para isomers of dithiodianiline.

Comparative Physicochemical Properties

The structural differences manifest directly in the macroscopic physical properties of the isomers. The high symmetry of 4,4'-dithiodianiline, for instance, allows for stronger intermolecular forces and more efficient crystal lattice packing, resulting in a higher melting point compared to its isomers.[1][2][3][4]

Property2,2'-Dithiodianiline3,3'-Dithiodianiline4,4'-Dithiodianiline
CAS Number 1141-88-4[3]40897-41-4[5]722-27-0[1][2]
Appearance Light yellow to yellow-green powder[3]No data availableLight yellow to yellow powder/crystal[1][6]
Melting Point 91-95 °C[3][4]No data available76-78 °C[1][2][7][8]
Solubility Insoluble in water; soluble in alcohols and BTX[3]No data availableSoluble in Methanol[2]
Molecular Weight 248.37 g/mol [3]248.37 g/mol [9]248.37 g/mol [2][7]

Synthesis and Mechanistic Considerations

Aromatic disulfides are most commonly synthesized via the oxidation of the corresponding thiols. This approach is versatile and generally provides good yields. Alternative methods include the reduction of nitrophenyl disulfides or sulfonyl chlorides.[10][11][12]

The choice of oxidant is critical. Mild oxidants like air, hydrogen peroxide, or iodine are often sufficient. The reaction mechanism typically involves the formation of a sulfenic acid intermediate, which then reacts with another thiol molecule to yield the disulfide.

synthesis_workflow Thiophenol Aminothiophenol (Isomer Precursor) Disulfide Dithiodianiline (Final Product) Thiophenol->Disulfide Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, Air, I₂) Oxidant->Disulfide Purification Purification (Recrystallization) Disulfide->Purification

Caption: General workflow for the synthesis of dithiodianiline isomers via oxidation.

A well-established laboratory-scale synthesis for the 4,4'-isomer involves the reaction of p-chloronitrobenzene with sodium sulfide, followed by oxidation.[10] This multi-step process highlights a different synthetic strategy that does not start from a thiol.

Comparative Reactivity and Applications

The utility of each isomer is a direct consequence of its structure and resulting reactivity.

2,2'-Dithiodianiline (ortho-isomer):

  • Reactivity: The primary amino groups are sterically hindered by the adjacent disulfide bridge, which can reduce their reactivity in polymerization or acylation reactions compared to the other isomers.

  • Applications: Its most significant use is as a key intermediate in the synthesis of benzothiazoles.[13][14] The intramolecular proximity of the amino group and the disulfide bond facilitates catalyst-free reductive cyclization reactions.[13]

3,3'-Dithiodianiline (meta-isomer):

  • Reactivity: The amino groups are less hindered than in the ortho-isomer, and the molecule's bent geometry can be exploited to create specific three-dimensional polymer networks.

  • Applications: It serves as an intermediate for producing phenylsulfoxides with insecticidal and fungicidal properties.[11]

4,4'-Dithiodianiline (para-isomer):

  • Reactivity: The exposed para-amino groups are highly accessible, making this isomer an excellent monomer for polymerization. The disulfide bond is also readily accessible for dynamic chemistry.

  • Applications: This isomer is widely used as a cross-linking and curing agent for epoxy resins and poly(urea-urethane) elastomers.[7][15][16][17] The dynamic nature of the disulfide bond imparts self-healing, re-processable, and recyclable properties to these materials.[7][15] Its linear structure is ideal for building polymer backbones, and its amine functionality allows for bioconjugation to proteins or peptides for applications in drug delivery and diagnostics.[7][15]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and characterization of these compounds.

Protocol 1: Synthesis of 4,4'-Dithiodianiline by Oxidation of 4-Aminothiophenol

This protocol is based on the general principle of oxidizing thiols to disulfides. 4-Aminothiophenol is the starting material.

Causality: Hydrogen peroxide is chosen as a relatively mild and clean oxidant, with water being the only byproduct. The reaction is performed in an alkaline aqueous solution to deprotonate the thiol to the more nucleophilic thiolate, facilitating oxidation.

Materials:

  • 4-Aminothiophenol

  • Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethanol

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, Büchner funnel

Procedure:

  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve a specific molar quantity of 4-aminothiophenol in a 1M aqueous solution of NaOH. The solution should be cooled in an ice bath to 0-5 °C.

  • Oxidation: While stirring vigorously, add 30% H₂O₂ dropwise to the solution. The amount of H₂O₂ should be slightly in molar excess relative to the thiophenol. Maintain the temperature below 10 °C throughout the addition.

    • Rationale: Dropwise addition and temperature control are crucial to prevent over-oxidation of the disulfide bond or side reactions.

  • Precipitation & Collection: After the addition is complete, allow the mixture to stir for an additional 1-2 hours as it slowly warms to room temperature. A yellow precipitate of crude 4,4'-dithiodianiline will form. Collect the solid by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. To the hot solution, add a small amount of sodium hydrosulfite.

    • Rationale: Sodium hydrosulfite is a reducing agent that prevents the highly sensitive amino groups from being oxidized by air during the hot recrystallization process, which would cause discoloration.

  • Crystallization: Add hot water to the ethanol solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum. The expected product is a light-yellow crystalline solid with a melting point of approximately 75-78 °C.[2][7]

Protocol 2: Comparative Characterization by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The chemical shift and splitting patterns of the aromatic protons will be distinct for each isomer, providing unambiguous identification.

Procedure:

  • Sample Preparation: Prepare a ~5-10 mg/mL solution of each purified isomer (2,2'-, 3,3'-, and 4,4'-) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solutions to separate NMR tubes.

  • Data Acquisition: Acquire ¹H NMR spectra for each sample using a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis and Comparison:

    • 4,4'-Isomer: Due to its symmetry, the spectrum will be the simplest, typically showing two doublets in the aromatic region, corresponding to the protons ortho and meta to the amino group.

    • 2,2'-Isomer: The spectrum will be more complex due to the different electronic environment and potential for restricted rotation. It will show a multiplet pattern for the four distinct aromatic protons.

    • 3,3'-Isomer: This isomer will also show a complex multiplet pattern for its four distinct aromatic protons, but the chemical shifts will differ from the 2,2'-isomer.

    • Rationale: Comparing the obtained spectra to literature values or predictive software provides definitive structural confirmation and an assessment of purity.

Conclusion

The comparative analysis of 2,2'-, 3,3'-, and 4,4'-dithiodianiline clearly demonstrates the principle that structure dictates function. While chemically similar, the positional variation of the amino group leads to significant differences in physical properties like melting point, molecular geometry, and steric accessibility. These structural nuances translate into distinct reactivity profiles and, consequently, specialized applications. The para-isomer excels in creating linear, dynamic polymers; the ortho-isomer is a tailored precursor for heterocyclic synthesis; and the meta-isomer offers a balance of reactivity and geometric complexity. For researchers in applied chemistry, a thorough understanding of these isomeric distinctions is paramount for the rational design of novel materials and molecules.

References

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  • Wang, L., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. RSC Advances. [Link]

  • Asahi Chemical Co., Ltd. 2,2′-dithiodianiline-CAS No. 1141-88-4. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 3,3'-Dithiobis[benzenamine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Unambiguous Validation

In the landscape of medicinal chemistry and materials science, 3,3'-Dithiobis[benzenamine] and its derivatives represent a class of compounds with significant potential. Their unique structure, featuring two aminophenyl groups linked by a redox-active disulfide bond, makes them valuable scaffolds for developing novel therapeutics, diagnostic agents, and advanced polymers. However, the very features that impart their functionality—the labile S-S bond, the nucleophilic amine groups, and the molecular symmetry—also present distinct challenges for structural characterization.

This guide moves beyond theoretical protocols to offer a field-proven, integrated strategy for validating the structure of these specific derivatives. As a Senior Application Scientist, my objective is not merely to list techniques but to provide a logical, self-validating workflow. We will explore the causality behind experimental choices, ensuring that each analytical step corroborates the next, leading to an irrefutable structural assignment essential for reproducible research and regulatory success.

The Analytical Challenge: Navigating the Nuances of Aromatic Disulfides

The structure of 3,3'-Dithiobis[benzenamine] derivatives requires a multi-faceted analytical approach due to several inherent properties:

  • Disulfide Bond Lability: The S-S bond can be susceptible to cleavage under certain analytical conditions, such as high laser fluence in mass spectrometry, potentially leading to misinterpretation of the molecular weight.[1][2]

  • Oxidative Sensitivity: The primary amine groups can be prone to oxidation, introducing impurities that may complicate spectral and chromatographic data.

  • Symmetry: The inherent C2 symmetry of the parent molecule can simplify NMR spectra, but this can also mask subtle structural differences in certain derivatives, requiring higher-order 2D NMR experiments for complete assignment.

  • Functional Group Overlap: In complex derivatives, the spectral regions for key functional groups in techniques like FTIR can overlap, demanding careful data interpretation.

To overcome these challenges, we will employ an orthogonal, multi-technique workflow. This ensures that the limitations of one method are compensated for by the strengths of another, building a robust and trustworthy body of evidence for the proposed structure.

An Integrated Workflow for Structural Validation

A successful validation campaign follows a logical progression from confirming the basic molecular formula to elucidating the fine details of 3D architecture. The following workflow is designed to be efficient and self-correcting, ensuring high confidence in the final structural assignment.

Validation_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity & Functional Groups cluster_2 Phase 3: Definitive Structure (If Required) cluster_3 Final Confirmation synthesis Synthesized Derivative hr_ms High-Resolution Mass Spectrometry (HRMS) synthesis->hr_ms hplc HPLC-UV/DAD for Purity synthesis->hplc nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) hr_ms->nmr Correct M+H⁺ & Elemental Comp.? hplc->nmr Purity >95%? ftir FTIR Spectroscopy nmr->ftir Consistent Connectivity? xrd Single-Crystal X-Ray Diffraction (SC-XRD) nmr->xrd Ambiguity in Stereochemistry/Connectivity? final Structure Validated ftir->final Functional Groups Confirmed? xrd->final

Caption: Integrated workflow for validating 3,3'-Dithiobis[benzenamine] derivatives.

Part 1: Foundational Analysis - Molecular Weight and Purity

The first step in any validation is to confirm the most fundamental properties: that you have synthesized a compound of the correct molecular weight and that the sample is sufficiently pure for further, more detailed analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard MS to provide the exact mass of the molecular ion. This allows for the confident determination of the elemental composition, a critical first piece of evidence. We opt for a soft ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation and preserve the parent molecule.[3]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the derivative in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute this stock solution 1:100 with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Method: Infuse the sample directly or via a short liquid chromatography run. Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • Data Analysis:

    • Identify the [M+H]⁺ peak.

    • Compare the experimentally measured exact mass to the theoretically calculated mass for the proposed structure. The mass error should ideally be < 5 ppm.

    • Analyze the isotopic pattern. The presence of two sulfur atoms will result in a characteristic A+2 peak (~8% of the monoisotopic peak intensity) that must be observed.

Data Presentation: HRMS Comparison

Parameter Theoretical Value (for C₁₂H₁₂N₂S₂) Experimental Result Mass Error (ppm)
[M+H]⁺ Mass 249.0515 249.0511 -1.6

| Elemental Comp. | C₁₂H₁₃N₂S₂ | C₁₂H₁₃N₂S₂ | N/A |

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for assessing sample purity. A reversed-phase method is ideal for separating the moderately polar aromatic disulfide from nonpolar impurities or residual starting materials.[4][5] The use of a Diode-Array Detector (DAD) is crucial for a self-validating system, as it allows for peak purity analysis by comparing UV spectra across a single peak.

Experimental Protocol: Reversed-Phase HPLC

  • System: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a DAD.[5]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm, and collect full spectra (200-400 nm) for peak purity analysis.

  • Analysis: Integrate the peak areas to calculate the percentage purity. The main peak should be >95% for use in further assays.

Part 2: Structural Elucidation - Connectivity and Functional Groups

Once molecular weight and purity are confirmed, the next phase is to piece together the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the proton environments and their neighboring relationships, while ¹³C NMR identifies all unique carbon atoms. For complex derivatives, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are non-negotiable for unambiguous assignment.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of derivatives and its residual water peak does not typically obscure key signals.

  • ¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region (typically 6.5-8.0 ppm). The symmetry of the parent molecule will result in a simplified splitting pattern. The amine (-NH₂) protons often appear as a broad singlet and their chemical shift can be concentration-dependent.[6]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Identify the number of unique carbon signals. The carbons attached to the sulfur atom (C-S) will have a characteristic chemical shift.

  • 2D NMR (COSY & HSQC):

    • Run a COSY experiment to establish which protons are spin-coupled (i.e., on adjacent carbons).

    • Run an HSQC experiment to directly link each proton to its attached carbon atom.

Data Presentation: Expected NMR Shifts (Parent Compound in DMSO-d₆)

Nucleus Chemical Shift (ppm, Approx.) Multiplicity Assignment
¹H ~6.9-7.2 Multiplet Aromatic CH
¹H ~6.6-6.8 Multiplet Aromatic CH
¹H ~5.3 Broad Singlet -NH₂
¹³C ~148 Singlet C-NH₂
¹³C ~138 Singlet C-S

| ¹³C | ~115-130 | Singlet | Aromatic CH |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR provides a rapid and definitive confirmation of the presence of key functional groups. It serves as an excellent orthogonal technique to NMR. For 3,3'-Dithiobis[benzenamine] derivatives, the key vibrations are the N-H stretches of the amine and the characteristic patterns of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, purified derivative directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Data Presentation: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Expected Appearance
3450-3300 N-H Stretch (Primary Amine) Two sharp-to-medium bands.[7]
3100-3000 Aromatic C-H Stretch Medium-to-weak sharp bands.
1650-1580 N-H Bend (Scissoring) Medium, sharp band.[7]
1600-1450 Aromatic C=C Stretch Multiple sharp bands of varying intensity.[8]

| 550-450 | S-S Stretch | Weak, often difficult to observe. |

Part 3: The Gold Standard - Definitive 3D Structure

In cases where absolute stereochemistry must be determined, or when NMR data remains ambiguous, a definitive method is required.

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the ultimate arbiter of molecular structure. By diffracting X-rays off a well-ordered crystal, it provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled accuracy.[9] It is the only technique that can provide an unambiguous, absolute structural proof.

Workflow: From Powder to Structure

XRD_Workflow start Purified Compound (>98%) crystal Grow Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) start->crystal mount Mount Crystal on Diffractometer crystal->mount data Collect Diffraction Data mount->data solve Solve Structure (Determine electron density map) data->solve refine Refine Structure (Fit atoms to density) solve->refine validate Validate & Report (CIF File, ORTEP Diagram) refine->validate

Caption: The workflow for single-crystal X-ray diffraction analysis.

When to Use SC-XRD:

  • When the synthesis can lead to multiple, difficult-to-distinguish isomers.

  • When the molecule contains stereocenters and the absolute configuration must be confirmed for pharmacological studies.

  • For publication in high-impact journals where unambiguous proof of structure is required.

The output, a Crystallographic Information File (CIF), is a universally recognized format for structural data and serves as the final, incontrovertible piece of evidence.

Conclusion: A Synthesis of Evidence

Validating the structure of 3,3'-Dithiobis[benzenamine] derivatives is not a matter of running a single, definitive experiment. Instead, it is the careful and logical synthesis of data from an array of orthogonal analytical techniques. By following an integrated workflow—starting with HRMS and HPLC to establish the foundation, moving to NMR and FTIR to build the molecular framework, and employing SC-XRD when absolute proof is needed—researchers can achieve the highest level of confidence in their results. This rigorous approach underpins scientific integrity, ensures reproducibility, and accelerates the journey from discovery to application.

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  • J SA 1 H-NMR- and IR-Spectroscopic Data of l,3-Diphenylpropane-l,3-diamines and their Pt(II) Complexes: Stereochemical Assignme. (n.d.).
  • ResearchGate. (2000).
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  • ResearchGate. (2016). synthesis and characterization of 5-substituted series of 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines containing chalcone moities.
  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules.

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A Comparative Performance Analysis of 3-[(3-Aminophenyl)disulfanyl]aniline-Based Polymers in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Disulfide Bonds into Polyaniline Scaffolds

Polyaniline (PANI) has long been a focal point in the field of conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1] However, limitations such as modest electrochemical stability and processing difficulties have historically constrained its application.[1] A promising strategy to augment the functionality of PANI involves the incorporation of redox-active moieties directly into the polymer backbone. The monomer 3-[(3-aminophenyl)disulfanyl]aniline is a molecule of significant interest in this regard.[2][3] It features two reactive aniline groups for polymerization and a central, electrochemically active disulfide bond (-S-S-).[2]

The integration of this disulfide linkage introduces a dynamic covalent bond that is susceptible to reversible cleavage under reducing conditions.[2] This unique characteristic imparts redox-responsiveness, making these polymers highly attractive for next-generation energy storage systems, stimuli-responsive materials, and drug delivery platforms. This guide provides a comprehensive performance comparison of polymers derived from this compound, contextualized against related disulfide-containing polymers and traditional polyaniline. We will delve into the causality behind synthetic choices, present detailed experimental protocols for performance validation, and offer a comparative analysis supported by experimental data from authoritative literature.

Synthesis and Characterization: A Methodical Approach

The synthesis of poly[this compound] and its derivatives typically proceeds via step-growth polymerization. A common and effective method involves the reaction of the aniline monomer with a disulfide transfer reagent like sulfur monochloride (S₂Cl₂).[4]

Causality of Experimental Design: The choice of a low-temperature reaction (−90 °C to −78 °C) is critical.[4] The reaction between anilines and S₂Cl₂ is highly exothermic; room temperature conditions lead to rapid, uncontrolled side reactions that yield little to no desired polymer.[4] The slow, dropwise addition of the monomer to the cooled S₂Cl₂ solution ensures a controlled polymerization rate, maximizing yield and molecular weight. The use of a non-interfering base like triethylamine is to scavenge the HCl produced during the condensation reaction, preventing protonation of the aniline monomers which would otherwise deactivate them towards polymerization.

Synthesis_Workflow Figure 1: General Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification Monomer Dissolve this compound & Triethylamine in Anhydrous DCM Addition Slowly Add Monomer Solution to S₂Cl₂ Solution over 20 min Monomer->Addition S2Cl2 Cool Sulfur Monochloride (S₂Cl₂) in Anhydrous DCM to -90°C S2Cl2->Addition Stir Allow Reaction to Warm to Room Temperature while Stirring for 60 min Addition->Stir Precipitate Precipitate Polymer in Methanol Stir->Precipitate Filter Filter and Wash Precipitate Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry

Caption: Figure 1: General Synthesis Workflow for Poly[N,N-(phenylamino)disulfides].[4]

Following synthesis, a rigorous characterization workflow is essential to validate the polymer structure and evaluate its performance.

Characterization_Workflow Figure 2: Comprehensive Polymer Characterization Workflow cluster_structural Structural & Molecular Analysis cluster_performance Performance Evaluation Polymer Synthesized Polymer FTIR FTIR Confirms presence of S-S and N-H bonds Polymer->FTIR NMR NMR Elucidates detailed polymer structure Polymer->NMR SEC SEC-MALS Determines molecular weight & distribution Polymer->SEC CV Cyclic Voltammetry (CV) Probes redox activity & electrochemical reversibility Polymer->CV GC Galvanostatic Cycling (GC) Measures specific capacity & cycling stability Polymer->GC TGA Thermogravimetric Analysis (TGA) Assesses thermal stability Polymer->TGA Conductivity 4-Point Probe Measures electrical conductivity Polymer->Conductivity

Caption: Figure 2: Comprehensive Polymer Characterization Workflow.

Comparative Performance Analysis

The primary advantage of incorporating the this compound monomer is the resulting polymer's redox activity, which is central to its performance in energy storage applications. The disulfide bond can undergo a reversible two-electron reduction to form two thiolate anions, providing a mechanism for charge storage.[5][6]

Redox_Mechanism Figure 3: Redox Mechanism of the Disulfide Bond cluster_main Figure 3: Redox Mechanism of the Disulfide Bond Disulfide ~R-S-S-R~ Thiolate 2 ~R-S⁻ Disulfide->Thiolate + 2e⁻ (Reduction) Thiolate->Disulfide - 2e⁻ (Oxidation)

Caption: Figure 3: Redox Mechanism of the Disulfide Bond for Energy Storage.

Electrochemical Performance

The electrochemical performance is paramount for applications in batteries and supercapacitors. We compare data from disulfide-containing polymers with standard PANI and its composites.

Table 1: Comparison of Electrochemical Properties

Polymer System Conductive Additive Initial Specific Capacity (mAh/g) Key Finding Reference
Disulfide Cross-Linked Polymer Particles Carbon Paper 15.21 (at 0.1 C) High cycling stability and improved electrochemical reversibility compared to small-molecule equivalent.[5] [5]
Poly(sulfur-styrene-peanut oil) terpolymer Conductive Carbon Black 935.88 Disulfide polymer shows high capacity, but performance is dependent on the conductive matrix.[7] [7]
Poly(sulfur-styrene-peanut oil) terpolymer Graphene 1008.35 Graphene as an additive enhances capacity retention and cycle performance over carbon black.[7] [7]
PANI@2D-MoSe₂ Composite N/A Corresponds to 7.38% cell efficiency Composite structure significantly boosts efficiency over pristine PANI (5.07%).[8] [8]

| Carbazole-based PANI derivative | N/A | 319 F g⁻¹ (Specific Capacitance) | Derivative shows high capacitance suitable for supercapacitors.[1] |[1] |

The data clearly indicates that disulfide-based polymers can achieve high specific capacities. However, as they are often electronically insulating, their performance is critically dependent on effective blending with conductive additives like carbon or graphene.[7][9] The study on poly(sulfur-styrene-peanut oil) terpolymer demonstrates that using graphene as the conductive additive results in a more stable cycle performance and better capacity retention (60.59%) compared to conductive carbon black (43.5%).[7]

Thermal Stability

High thermal stability is crucial for ensuring operational safety and longevity, especially in energy storage devices. Aromatic polyimides and polyanilines are known for their thermal robustness.[10] Copolymers of aniline with bis(m-aminophenyl)diselenide (a selenium analogue to our target monomer) exhibit high thermal stability, with a 10% weight loss not occurring until 400 °C.[11] This suggests that polymers based on this compound are also likely to possess excellent thermal resilience due to their aromatic backbone. For comparison, many high-performance poly(ether sulfone)s show 5% weight loss above 500°C, setting a high bar for thermal performance.[12]

Electrical Conductivity and Doping

Pristine polyaniline exists in an insulating emeraldine base form and requires doping with an acid to become the conductive emeraldine salt. The conductivity of PANI derivatives is highly sensitive to their chemical structure. For instance, incorporating a disulfide group at the meta-position, as in our target monomer, can significantly modify the electronic properties.[11] This may necessitate copolymerization with unsubstituted aniline to achieve conductivities in the semi-conduction range.[11]

The use of strong polyacids in layer-by-layer (LbL) films can enhance the doping level and, consequently, the conductivity of PANI.[13] A PANI/PSS (polystyrene sulfonate) LbL film achieved a conductivity of 2.53 × 10⁻³ S cm⁻¹, significantly higher than a pristine PANI film, demonstrating that the choice of dopant and processing method is as critical as the polymer backbone itself.[13]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key performance evaluation experiments.

Protocol 1: Cyclic Voltammetry (CV)
  • Objective: To assess the redox activity and electrochemical reversibility of the polymer.

  • Methodology:

    • Electrode Preparation: Mix the synthesized polymer, a conductive additive (e.g., Super P carbon black), and a binder (e.g., PVDF) in a 8:1:1 weight ratio in a solvent like NMP to form a slurry.[9]

    • Coating: Coat the slurry onto a current collector (e.g., carbon paper) and dry under vacuum at 80°C for 12 hours.

    • Cell Assembly: Assemble a three-electrode electrochemical cell in a glovebox. Use the prepared material as the working electrode, a lithium or magnesium foil as the counter and reference electrodes, and a suitable electrolyte (e.g., 0.5 M Mg(OTf)₂ in DMSO).[5]

    • Measurement: Perform CV scans at various scan rates (e.g., 10-100 mV/s) within a defined potential window (e.g., -1.2 V to -0.2 V vs Ag/Ag⁺).

    • Analysis: Analyze the resulting voltammogram for the positions and separation of anodic and cathodic peaks. A smaller peak separation indicates better electrochemical reversibility.[5]

Protocol 2: Galvanostatic Cycling (GC)
  • Objective: To determine the specific discharge capacity, coulombic efficiency, and cycling stability of the material as a battery electrode.

  • Methodology:

    • Cell Assembly: Assemble a coin cell (e.g., CR2032) using the prepared electrode as the cathode and a lithium or magnesium foil as the anode.

    • Measurement: Cycle the cell at a constant current rate (e.g., C/10, where 1C corresponds to a full discharge in one hour) between set voltage limits.

    • Analysis:

      • Specific Discharge Capacity (SDC): Calculate from the discharge time, current, and mass of the active material (SDC = (I × t) / m).

      • Coulombic Efficiency (CE): Calculate as the ratio of the discharge capacity to the charge capacity for each cycle (CE = C_discharge / C_charge × 100%).

      • Cycling Stability: Plot the SDC and CE as a function of the cycle number. High retention of SDC over hundreds of cycles indicates good stability.

Protocol 3: Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability of the polymer.

  • Methodology:

    • Sample Preparation: Place a small, known mass of the dried polymer (5-10 mg) into an alumina crucible.

    • Measurement: Heat the sample in a TGA instrument from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Analysis: Plot the percentage of weight loss versus temperature. The temperature at which a significant weight loss (e.g., 5% or 10%) occurs is taken as the decomposition temperature, indicating the upper limit of its thermal stability.

Conclusion and Future Outlook

Polymers based on this compound represent a highly promising class of functional materials that synergistically combine the conductive framework of polyaniline with the redox activity of disulfide bonds. The comparative analysis reveals that while these polymers offer high theoretical specific capacities for energy storage, their practical performance is intrinsically linked to their formulation with appropriate conductive additives and electrolytes. Their electrochemical reversibility is often superior to small-molecule disulfide analogues, an advantage attributed to the spatial confinement of the redox centers within the polymer matrix.[5][9]

Future research should focus on optimizing the polymer architecture, for example, by creating copolymers with aniline to enhance intrinsic conductivity, thereby reducing the reliance on high loadings of inactive conductive fillers.[11] Furthermore, exploring these redox-responsive polymers in applications beyond energy storage, such as self-healing materials and targeted drug delivery systems, where the cleavage of the disulfide bond can be triggered by specific biological reducing agents, presents an exciting avenue for development.

References

  • Title: Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications Source: ACS Macro Letters URL: [Link]

  • Title: Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications Source: Knowledge UChicago URL: [Link]

  • Title: Serial Disulfide Polymers as Cathode Materials in Lithium-Sulfur Battery: Materials Optimization and Electrochemical Characterization Source: MDPI URL: [Link]

  • Title: Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications Source: PubMed URL: [Link]

  • Title: Polyaniline/Tungsten Disulfide Composite for Room-Temperature NH₃ Detection with Rapid Response and Low-PPM Sensitivity Source: MDPI URL: [Link]

  • Title: Synthesis and Electrochemical Applications of Organo-Disulfide Redox Active Particles Source: Knowledge UChicago URL: [Link]

  • Title: Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes Source: PMC - NIH URL: [Link]

  • Title: Electrochemical Synthesis of Polyaniline and Sheet-like Structure of Molybdenum Selenide (PANI@2D-MoSe₂) Binary Composite for Solar Cell Applications Source: MDPI URL: [Link]

  • Title: Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,Nⴕ-Bis(4 Source: Journal of Polymer Science Part A: Polymer Chemistry URL: [Link]

  • Title: Synthesis and Characterization of Poly[bis(3-aminophenyl) diselenide] and Poly[bis(3-aminophenyl) diselenide-co-aniline] Source: ResearchGate URL: [Link]

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  • Title: Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols Source: ResearchGate URL: [Link]

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A Comparative Analysis of Diamine Reactivity: The Unique Case of 3,3'-Diaminodiphenyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Diamine Reactivity in Material Performance

In the landscape of advanced materials, diamines are foundational building blocks, pivotal to the synthesis of high-performance polymers such as polyimides, polyureas, and as curing agents for epoxy resins. The reactivity of these diamines is not a mere academic curiosity; it is a critical parameter that dictates processing conditions, and the final thermomechanical properties of the material. This guide provides an in-depth comparison of the reactivity of 3,3'-Diaminodiphenyl Disulfide (DADPDS) with other key aromatic and aliphatic diamines. We will explore the structural nuances that govern their reactivity and provide a framework for selecting the appropriate diamine for specific applications in research and drug development.

The choice of a diamine linker can significantly influence the properties of the resulting polymer. Aromatic diamines are known to impart exceptional thermal stability, chemical resistance, and mechanical strength to polymers.[1] Aliphatic diamines, on the other hand, are characterized by a more flexible carbon chain, which can influence the polymer's flexibility and processing characteristics.[2]

This guide will delve into the factors that modulate diamine reactivity, including the electronic effects of substituents on the aromatic ring, the steric hindrance around the amine groups, and the inherent nature of the linking group between the phenyl rings, with a special focus on the disulfide bridge in DADPDS.

Understanding Diamine Reactivity: A Multifaceted Property

The reactivity of a diamine is fundamentally a measure of the nucleophilicity of its amine groups. In the context of polymerization and curing reactions, this translates to the rate at which the diamine reacts with an electrophilic species, such as an epoxy group or a dianhydride. Several factors contribute to this reactivity:

  • Electronic Effects: The electron density on the nitrogen atoms of the amine groups is a primary determinant of their nucleophilicity. Electron-donating groups (EDGs) on the aromatic ring increase electron density, enhancing reactivity, while electron-withdrawing groups (EWGs) decrease it.[3]

  • Steric Hindrance: The accessibility of the amine groups to the reactive site of the co-monomer or resin is crucial. Bulky substituents near the amine groups can sterically hinder the reaction, slowing it down.[4]

  • Basicity (pKa): The basicity of the amine, quantified by its pKa value, is directly related to its reactivity. A higher pKa generally corresponds to a more reactive amine.[5]

  • Positional Isomerism: The position of the amine groups on the aromatic ring (ortho, meta, or para) significantly impacts reactivity due to a combination of electronic and steric effects.

Comparative Diamine Panel

To provide a comprehensive comparison, we have selected a panel of diamines representing different structural classes:

  • 3,3'-Diaminodiphenyl Disulfide (DADPDS): The focus of our study, an aromatic diamine with a flexible disulfide linkage and meta-positioned amine groups.

  • 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS): A close structural analogue of DADPDS, allowing for a direct comparison of the disulfide versus the sulfone linkage. It is used as a curing agent for epoxy resins.[6]

  • 4,4'-Diaminodiphenyl Sulfone (4,4'-DDS): A positional isomer of 3,3'-DDS, used to illustrate the effect of para- versus meta-substitution.

  • m-Phenylenediamine (m-PDA): A common aromatic diamine used in epoxy resins and aramid fibers, providing a baseline for aromatic diamine reactivity.[7][8]

  • Ethylenediamine (EDA): A highly reactive aliphatic diamine, serving as a benchmark for comparison with its aromatic counterparts.

Experimental Methodologies for Assessing Reactivity

To quantitatively compare the reactivity of these diamines, standardized experimental protocols are essential. The following are key techniques employed in our analysis:

Differential Scanning Calorimetry (DSC) for Epoxy Curing

DSC is a powerful technique to study the kinetics of curing reactions by measuring the heat flow associated with the exothermic cross-linking process.[9][10]

Experimental Protocol:

  • Sample Preparation: Stoichiometric mixtures of the diamine and a standard epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) are prepared.

  • Non-isothermal Scan: A small, accurately weighed sample (5-10 mg) is placed in a DSC pan and heated at a constant rate (e.g., 10°C/min) in an inert atmosphere.[11]

  • Data Analysis: The resulting exotherm is analyzed to determine:

    • Onset Temperature (T_onset): The temperature at which the curing reaction begins. A lower T_onset indicates higher reactivity.

    • Peak Exotherm Temperature (T_peak): The temperature at which the reaction rate is maximum.

    • Enthalpy of Reaction (ΔH): The total heat released during the reaction, proportional to the extent of cure.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep Mix Diamine & Epoxy Weigh Weigh Sample (5-10mg) Prep->Weigh Pan Seal in DSC Pan Weigh->Pan DSC Run Non-isothermal Scan (e.g., 10°C/min) Pan->DSC Exotherm Record Exothermic Heat Flow DSC->Exotherm Tonset Determine T_onset Exotherm->Tonset Tpeak Determine T_peak Exotherm->Tpeak DeltaH Calculate ΔH Exotherm->DeltaH

Caption: Workflow for DSC analysis of epoxy curing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reactivity Assessment

NMR spectroscopy can be used to monitor the progress of a reaction by observing changes in the chemical shifts of specific protons, such as those on the amine groups.[5][12] The rate of disappearance of the amine proton signal can be correlated with the reaction rate.

Experimental Protocol:

  • Sample Preparation: A reaction is set up in an NMR tube with the diamine, a reactant (e.g., an anhydride for polyimide synthesis), and a suitable deuterated solvent.

  • Time-course Measurement: ¹H NMR spectra are acquired at regular time intervals.[13]

  • Data Analysis: The integration of the amine proton signals is measured over time. The rate of decrease in the integral value provides a direct measure of the reaction rate.

Comparative Reactivity Analysis

Based on established principles and data from analogous systems, we can construct a comparative reactivity profile for our diamine panel.

Aliphatic vs. Aromatic Diamines: A Clear Distinction

Aliphatic diamines like Ethylenediamine (EDA) are significantly more reactive than their aromatic counterparts.[4] The absence of the electron-withdrawing phenyl ring means the lone pair of electrons on the nitrogen is more available for reaction. This high reactivity allows for rapid curing at or near room temperature.[14]

  • EDA: Exhibits a very low onset of reaction in epoxy systems, often curing rapidly at ambient temperatures.

Reactivity within Aromatic Diamines: The Role of Substituents and Isomerism

Among the aromatic diamines, reactivity is modulated by the electronic nature of the linking group and the position of the amine substituents.

  • m-Phenylenediamine (m-PDA): As a baseline aromatic diamine, m-PDA offers a good balance of reactivity and high-temperature performance. Its reactivity is lower than aliphatic amines, typically requiring elevated temperatures for curing.[15]

  • The Sulfone Linkage (DDS isomers): The sulfone group (-SO₂-) is strongly electron-withdrawing. This reduces the electron density on the amine groups, making both 3,3'-DDS and 4,4'-DDS less reactive than m-PDA.

    • Positional Isomerism (3,3'-DDS vs. 4,4'-DDS): Studies on the curing of epoxy resins with DDS isomers have shown that 3,3'-DDS (meta-isomer) is more reactive than 4,4'-DDS (para-isomer) .[16][17] This is because the electron-withdrawing effect of the sulfone group is more strongly felt at the para position. The curing reaction with 3,3'-DDS proceeds more rapidly and at lower temperatures compared to 4,4'-DDS.[16]

The Unique Case of 3,3'-Diaminodiphenyl Disulfide (DADPDS)

Direct experimental data for the reactivity of DADPDS is not as readily available as for its sulfone analogue. However, we can make strong, scientifically grounded inferences based on its structure.

  • The Disulfide Linkage (-S-S-): The disulfide group is less electron-withdrawing than the sulfone group. Therefore, it is expected that the amine groups in DADPDS will be more nucleophilic and thus more reactive than those in 3,3'-DDS .

  • Dynamic Nature of the Disulfide Bond: A unique feature of the disulfide bond is its ability to undergo thiol-disulfide exchange reactions. This dynamic covalent chemistry can influence the network formation and final properties of the polymer, potentially imparting self-healing or reprocessable characteristics.

Inferred Reactivity Ranking:

Based on the principles discussed, the general order of reactivity for the selected diamines in reactions like epoxy curing would be:

EDA >> m-PDA > 3,3'-DADPDS (inferred) > 3,3'-DDS > 4,4'-DDS

Reactivity_Comparison cluster_reactivity Relative Reactivity High High Reactivity (Low Temperature Cure) EDA Ethylenediamine (EDA) Med_High Moderate-High Reactivity mPDA m-Phenylenediamine (m-PDA) Med Moderate Reactivity (Inferred) DADPDS 3,3'-Diaminodiphenyl Disulfide (DADPDS) Med_Low Moderate-Low Reactivity DDS33 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS) Low Low Reactivity (High Temperature Cure) DDS44 4,4'-Diaminodiphenyl Sulfone (4,4'-DDS) EDA->mPDA Decreasing Reactivity mPDA->DADPDS DADPDS->DDS33 DDS33->DDS44

Caption: Inferred reactivity hierarchy of selected diamines.

Quantitative Comparison of Reactivity Parameters

The following table summarizes the expected trends in key reactivity parameters for our diamine panel when used as epoxy curing agents. Note that the values for DADPDS are inferred based on chemical principles.

DiamineTypeLinking GroupAmine PositionExpected T_onset (°C)Expected Reactivity
Ethylenediamine (EDA)AliphaticEthylene-Very Low (~RT)Very High
m-Phenylenediamine (m-PDA)AromaticDirectmetaModerateHigh
3,3'-DADPDS Aromatic Disulfide meta Moderately High Moderate
3,3'-DDSAromaticSulfonemetaHighModerate-Low
4,4'-DDSAromaticSulfoneparaVery HighLow

Conclusion and Application-Specific Insights

The reactivity of a diamine is a critical design parameter in the development of advanced polymers and materials. This guide has provided a comparative framework for understanding the factors that govern this reactivity, with a particular focus on the unique characteristics of 3,3'-Diaminodiphenyl Disulfide.

  • For applications requiring rapid curing at low temperatures, aliphatic diamines like EDA are the preferred choice.

  • For high-performance applications demanding excellent thermal and mechanical properties, aromatic diamines are indispensable.

  • Within the aromatic family, a spectrum of reactivity is available. m-PDA offers a good balance of properties. For applications requiring lower reactivity and higher processing temperatures, the DDS isomers are suitable, with 3,3'-DDS being more reactive than 4,4'-DDS .

  • 3,3'-Diaminodiphenyl Disulfide (DADPDS) presents an intriguing option. Its inferred reactivity, higher than its sulfone analogue, combined with the dynamic nature of the disulfide bond, opens up possibilities for creating polymers with novel properties such as self-healing or stimuli-responsiveness.

Further experimental validation of the reactivity of DADPDS is warranted to fully elucidate its potential in various applications. However, based on fundamental chemical principles and comparative data from structurally similar compounds, DADPDS stands out as a promising monomer for the design of next-generation functional materials.

References

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literature review of 3-[(3-Aminophenyl)disulfanyl]aniline applications

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Potential Applications of 3-[(3-Aminophenyl)disulfanyl]aniline in Advanced Materials and Drug Delivery

This guide provides a comprehensive analysis of the potential applications of this compound, a molecule with a unique structure suggesting utility in several cutting-edge scientific fields. Given that this compound is not extensively documented in mainstream literature, this document serves as an investigative comparison, exploring its potential functionalities by drawing parallels with well-established chemical principles and alternative compounds. We will delve into its prospective roles in redox-responsive systems, dynamic polymer chemistry, and electroactive materials, providing both theoretical grounding and hypothetical experimental frameworks for researchers, scientists, and drug development professionals.

Molecular Structure and Inferred Functionality

At the core of our analysis is the structure of this compound. The molecule consists of two aniline rings linked by a disulfide bond (-S-S-). This combination of functionalities is key to its potential applications:

  • Disulfide Bond: This covalent bond is known for its susceptibility to cleavage under reducing conditions, such as those present inside cells (e.g., high glutathione concentrations). This makes it an excellent candidate for creating stimuli-responsive materials.

  • Aminophenyl Groups: The primary amine groups on the aromatic rings are versatile chemical handles. They can be diazotized, acylated, or used as monomers in polymerization reactions, particularly for creating electroactive polymers like polyaniline.

This dual functionality suggests that this compound could serve as a "smart" linker or monomer, imparting both structural integrity and environmental sensitivity to larger systems.

Application Domain 1: Redox-Responsive Drug Delivery

The disulfide bond is a cornerstone of redox-responsive linkers in drug delivery systems. These systems are designed to be stable in the bloodstream but release their therapeutic payload in the reducing environment of the cell cytoplasm.

Comparative Analysis with Alternatives

We compare the hypothetical performance of a this compound-based linker with common alternatives.

FeatureThis compound LinkerDithiobis(succinimidyl propionate) (DSP)Polyethylene Glycol (PEG) Linker
Release Mechanism Reductive cleavage of disulfide bondReductive cleavage of disulfide bondNon-cleavable (payload released via enzymatic degradation or hydrolysis of an attached ester)
Trigger Reducing agents (e.g., Glutathione, DTT)Reducing agents (e.g., Glutathione, DTT)pH change, specific enzymes
Potential Advantage Aromatic structure may enhance stability and provide sites for further functionalization or drug loading.Well-established, commercially available crosslinker.High biocompatibility and "stealth" properties.
Potential Disadvantage Limited data on cleavage kinetics and biocompatibility.Can be susceptible to premature cleavage.Lack of specific intracellular targeting via redox potential.
Experimental Workflow: Synthesis of a Redox-Responsive Drug Conjugate

This protocol outlines a hypothetical workflow for conjugating a drug to a carrier molecule using this compound as a linker.

G cluster_0 Activation & Conjugation cluster_1 Release Mechanism A 1. Activate Carrier Molecule (e.g., with a carboxyl group) B 2. React with one amine of This compound (EDC/NHS chemistry) A->B D 4. React with the second amine of the linker-carrier conjugate B->D Linker-Carrier Intermediate C 3. Activate Drug Molecule (e.g., with a leaving group) C->D E 5. Introduce Drug Conjugate to reducing environment (e.g., cellular cytoplasm) D->E Purified Drug Conjugate F 6. Disulfide bond is cleaved by Glutathione (GSH) E->F G 7. Drug is released from the carrier F->G

Caption: Workflow for drug conjugation and release.

Protocol: Evaluating Redox-Responsive Cleavage
  • Synthesis: Synthesize the drug-linker-carrier conjugate as outlined in the workflow above.

  • Incubation: Prepare solutions of the conjugate in phosphate-buffered saline (PBS) at pH 7.4. Create two groups: one with a physiological concentration of glutathione (e.g., 10 mM) and a control group without glutathione.

  • Time-course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each solution.

  • Quantification: Use High-Performance Liquid Chromatography (HPLC) to separate the intact conjugate from the released drug. Quantify the concentration of the released drug by measuring its peak area and comparing it to a standard curve.

  • Data Analysis: Plot the percentage of drug released over time for both the glutathione and control groups to determine the cleavage kinetics.

Application Domain 2: Self-Healing and Dynamic Polymers

Disulfide bonds can undergo exchange reactions, allowing for the rearrangement of polymer chains. This property is highly valuable for creating self-healing materials and vitrimers—a class of plastics that can be reshaped like thermoplastics but have the robustness of thermosets.

Comparative Analysis with Alternatives
FeaturePolymer with this compoundBoronic Ester-based PolymerDiels-Alder Cycloaddition Polymer
Dynamic Chemistry Disulfide exchangeBoronic ester exchangeReversible Diels-Alder reaction
Stimulus for Healing Heat, UV light, or catalystPresence of water or diolsHeat
Potential Advantage Can be redox-responsive in addition to being self-healing. The aniline backbone could provide conductivity.Fast exchange kinetics at room temperature.Highly efficient and thermally reversible.
Potential Disadvantage Exchange can be slower than other dynamic chemistries. Potential for side reactions.Sensitive to moisture.Requires specific temperature ranges for forward and reverse reactions.
Conceptual Workflow: Polymer Synthesis and Healing

G cluster_healing Self-Healing Process A Monomer This compound B Polymerization (e.g., with a diacyl chloride) A->B C Cross-linked Polymer Network with Disulfide Bonds B->C D 1. Damage Occurs (Polymer chain scission) C->D E 2. Apply Stimulus (e.g., Heat or UV light) D->E F 3. Disulfide Exchange Reforms Network E->F F->C Healed Material

Caption: Polymer synthesis and self-healing mechanism.

Protocol: Synthesis of a Self-Healing Polyamide
  • Monomer Preparation: Dissolve this compound in an appropriate aprotic solvent (e.g., N-Methyl-2-pyrrolidone) containing an acid scavenger (e.g., pyridine).

  • Polymerization: Slowly add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) to the solution under inert atmosphere and with constant stirring.

  • Casting: Allow the reaction to proceed for 24 hours at room temperature. Cast the resulting viscous polymer solution into a film and dry under vacuum.

  • Healing Test:

    • Cut the polymer film in half with a razor blade.

    • Press the two halves together and place them in an oven at a temperature that facilitates disulfide exchange (e.g., 80-100 °C) for a set period.

    • After cooling, perform tensile testing on the healed film and compare its mechanical properties to the original, undamaged film to quantify healing efficiency.

Application Domain 3: Electroactive and Conductive Materials

The aniline moieties in this compound are precursors for forming polyaniline (PANI), one of the most studied conducting polymers. A polymer made from this monomer would result in a PANI-like structure with built-in, redox-cleavable disulfide cross-links.

Comparative Analysis with Alternatives
PropertyPoly(this compound) (Hypothetical)Polyaniline (PANI)PEDOT:PSS
Conductivity Expected to be conductive upon doping.High conductivity in doped state.High conductivity, good film-forming properties.
Processability Potentially poor due to cross-linking.Poor solubility in common solvents.Excellent processability from aqueous dispersion.
Unique Feature Could be rendered degradable or patterned by applying a reducing agent to cleave disulfide cross-links.Robust and environmentally stable.Transparent in its conductive state.
Potential Application Biodegradable electronics, sensors that can be reset, or patterned conductive surfaces.Anti-corrosion coatings, actuators, general-purpose conductive polymer applications.Transparent electrodes (e.g., in OLEDs and solar cells), antistatic coatings.
Workflow: Electropolymerization and Patterning

G A 1. Prepare Electrolyte Solution containing the monomer B 2. Apply Potential to Working Electrode (e.g., ITO glass) A->B C 3. Electropolymerization Occurs Film deposits on the electrode B->C D 4. Mask a region of the film and apply a reducing agent (e.g., NaBH4 solution) C->D E 5. Disulfide bonds in the exposed region are cleaved D->E F 6. Wash to remove cleaved polymer fragments, creating a pattern E->F

Caption: Electropolymerization and reductive patterning.

Protocol: Electrochemical Deposition and Characterization
  • Electrolyte Preparation: Prepare a solution of 100 mM this compound in 1 M HCl.

  • Electrochemical Setup: Use a three-electrode cell with an Indium Tin Oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Deposition: Perform cyclic voltammetry by scanning the potential between -0.2 V and +1.0 V for multiple cycles. A growing film should be visible on the ITO electrode.

  • Characterization:

    • Use UV-Vis spectroscopy to confirm the electronic transitions characteristic of the doped polymer.

    • Measure the film's conductivity using a four-point probe.

    • Use Scanning Electron Microscopy (SEM) to analyze the morphology of the deposited film.

    • To test degradability, immerse a portion of the film in a solution containing DTT and observe the dissolution of the film.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, its molecular architecture strongly suggests a tripartite potential in advanced materials science. Its combination of redox-sensitive disulfide linkages and versatile aniline functionalities makes it a compelling candidate for:

  • Smart Drug Delivery Vehicles: Offering precise, triggered release in response to the cellular reductive environment.

  • Dynamic and Self-Healing Polymers: Creating robust materials that can repair themselves, extending their lifespan and reliability.

  • Functional Electroactive Materials: Enabling the creation of degradable, patternable, or stimuli-responsive conductive polymers for next-generation electronics and sensors.

The protocols and comparisons presented in this guide are intended to provide a foundational framework for researchers to begin exploring the synthesis and application of this promising, yet under-investigated, molecule. Future research should focus on establishing reliable synthetic routes, characterizing its physicochemical properties, and validating these hypothesized applications through rigorous experimentation.

References

(Note: As this compound is not a widely studied compound, the references below provide authoritative context for the underlying chemical principles and analogous systems discussed in this guide.)

A Comparative Guide to Surface Functionalization Strategies in Sensor Technology: A Case Study of 3,3'-Dithiobis[benzenamine] and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of highly sensitive and selective sensor technologies, the interface between the sensing element and the biological or chemical target is of paramount importance. The choice of surface functionalization chemistry dictates the orientation, stability, and accessibility of capture probes, ultimately governing the sensor's performance. This guide provides an in-depth comparison of 3,3'-Dithiobis[benzenamine] as a surface modification agent against other prevalent alternatives in sensor technology. By examining the underlying mechanisms, experimental protocols, and performance data, this document aims to equip researchers with the knowledge to make informed decisions for their specific sensor development needs.

The Central Role of Surface Chemistry: 3,3'-Dithiobis[benzenamine] as a Molecular Anchor

3,3'-Dithiobis[benzenamine], also known as 3,3'-dithiobis(aniline), is an aromatic disulfide compound that has garnered interest in the fabrication of electrochemical sensors. Its utility stems from the disulfide group, which forms a stable self-assembled monolayer (SAM) on gold surfaces through a strong gold-sulfur bond. The terminal amine groups then provide reactive sites for the covalent immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids.

The aromatic nature of 3,3'-Dithiobis[benzenamine] offers rigidity to the SAM, which can influence the orientation and spacing of the immobilized biomolecules. This controlled architecture is crucial for ensuring reproducible sensor responses and minimizing non-specific binding.

Comparative Analysis of Surface Functionalization Strategies

While 3,3'-Dithiobis[benzenamine] presents a viable option for sensor fabrication, a comprehensive evaluation necessitates a comparison with alternative and more commonly employed surface modification techniques. This section will delve into the performance of sensors based on cysteamine, glutaraldehyde cross-linking, and N-hydroxysuccinimide (NHS) ester chemistry, providing a balanced perspective on their respective advantages and limitations.

Performance Metrics at a Glance
Feature3,3'-Dithiobis[benzenamine] Derivative (Poly(3-aminobenzylamine))Cysteamine with GlutaraldehydeCysteamine with EDC/NHS
Analyte DopamineS100B ProteinUric Acid
Sensor Type ElectrochemicalElectrochemical Impedance Spectroscopy (EIS)Amperometric
Limit of Detection (LOD) 0.0628 µM[1][2]6 pg/mL (for AuIDEs)[3]4.59 µM[4]
Linear Range 0.1–1.0 µM[1][2]10–316 pg/mL[3]100 - 1000 µM[4]
Key Advantages Direct electropolymerization, potentially good conductivity.Robust, well-established chemistry.Efficient, zero-length cross-linking.
Potential Limitations Limited direct case studies, potential for complex polymerization.Can lead to enzyme deactivation, potential for non-specific binding.NHS esters are susceptible to hydrolysis.

In-Depth Case Studies and Experimental Protocols

Case Study 1: A 3,3'-Dithiobis[benzenamine] Analogue for Dopamine Detection

While direct and extensive case studies on 3,3'-Dithiobis[benzenamine] are not widely available in the reviewed literature, a study on a closely related polymer, poly(3-aminobenzylamine), provides valuable insights into the potential performance of aromatic amine-based sensors. This electrochemical biosensor was developed for the detection of dopamine, a critical neurotransmitter.[1][2]

Caption: Workflow for the fabrication and application of a poly(3-aminobenzylamine)-based dopamine sensor.

The sensor demonstrated a good sensitivity of 6.922 nA·cm⁻²·µM⁻¹ and a low detection limit of 0.0628 µM for dopamine.[1][2] The layer-by-layer assembly allows for precise control over the film thickness, which is crucial for optimizing sensor performance.

Case Study 2: Cysteamine and Glutaraldehyde for Immunosensor Development

A common alternative to aromatic disulfides is the use of short-chain alkanethiols, such as cysteamine, to form a SAM on a gold electrode. The terminal amine groups of cysteamine can then be used for covalent immobilization of biomolecules, often employing a cross-linker like glutaraldehyde. This approach has been successfully used to develop an impedimetric immunosensor for the detection of the S100B protein, a biomarker for traumatic brain injury.[3]

Caption: Fabrication of an S100B immunosensor using a cysteamine SAM and glutaraldehyde cross-linking.

This immunosensor achieved a limit of detection of 6 pg/mL on interdigitated gold electrodes, demonstrating the high sensitivity that can be achieved with this well-established immobilization chemistry.[3] However, it is important to note that glutaraldehyde can sometimes negatively impact the activity of the immobilized enzyme or antibody due to its reactivity.[5][6]

Case Study 3: Cysteamine with EDC/NHS Chemistry for a Uric Acid Biosensor

To overcome some of the potential drawbacks of glutaraldehyde, a "zero-length" cross-linking approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is often employed. This method activates the carboxyl groups on a SAM (or on the biomolecule itself) to form a stable amide bond with amine groups on the corresponding binding partner. This strategy was used to develop an amperometric biosensor for uric acid.[4]

Caption: Fabrication of a uric acid biosensor using EDC/NHS chemistry for enzyme immobilization.

This biosensor exhibited a linear amperometric response for uric acid in the range of 100 to 1000 µM with a limit of detection of 4.59 µM.[4] The use of EDC/NHS chemistry provides a highly efficient and stable linkage, although the susceptibility of NHS esters to hydrolysis requires careful control of reaction conditions.[7][8]

Discussion and Future Perspectives

The selection of a surface functionalization strategy is a critical decision in sensor development, with a direct impact on the analytical performance of the final device. While 3,3'-Dithiobis[benzenamine] offers the advantage of forming a rigid and well-ordered self-assembled monolayer, the availability of direct comparative studies with more established methods is limited. The presented case study on a structurally similar polymer demonstrates the potential of aromatic amine linkers in electrochemical sensing.

In contrast, methods employing cysteamine in conjunction with either glutaraldehyde or EDC/NHS are well-documented and have been successfully applied to a wide range of biosensors. The choice between these will depend on the specific requirements of the application, including the nature of the biomolecule to be immobilized and the desired sensitivity and stability of the sensor.

Future research should focus on direct comparative studies of 3,3'-Dithiobis[benzenamine] with other linkers for the immobilization of the same biorecognition element to provide a clearer understanding of its relative performance. Furthermore, exploring the influence of the aromatic ring on the electronic properties of the electrode surface and its impact on direct electron transfer in enzymatic sensors could open up new avenues for the design of highly efficient biosensors.

References

  • Immobilization Techniques to Avoid Enzyme Loss from Oxidase-Based Biosensors: A One-Year Study. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Effect of cross-linking agent (glutaraldehyde) on the biosensor... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. (2022). PMC. Retrieved January 14, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Use of Cysteamine and Glutaraldehyde Chemicals for Robust Functionalization of Substrates with Protein Biomarkers—An Overview on the Construction of Biosensors with Different Transductions. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Effects of different self-assembled monolayers on enzyme immobilization procedures in peroxidase-based biosensor development. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Recent advances in gold electrode fabrication for low-resource setting biosensing. (2023). Lab on a Chip. Retrieved January 14, 2026, from [Link]

  • Functionalization of gold cysteamine self-assembled monolayer with ethylenediaminetetraacetic acid as a novel nanosensor. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved January 14, 2026, from [Link]

  • N-hydroxysuccinimide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 14, 2026, from [Link]

  • Comparative Study of Protein Immobilization Properties on Calixarene Monolayers. (2007). SciSpace. Retrieved January 14, 2026, from [Link]

  • Electrochemical Immunosensor for the Quantification of S100B at Clinically Relevant Levels Using a Cysteamine Modified Surface. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • Self-Assembled Monolayers for Uricase Enzyme Absorption Immobilization on Screen-Printed Gold Electrodes Modified. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • An Overview of Techniques in Enzyme Immobilization. (2017). Retrieved January 14, 2026, from [Link]

  • Recent advances in gold electrode fabrication for low-resource setting biosensing. (2023). NIH. Retrieved January 14, 2026, from [Link]

  • Recent advances in gold electrode fabrication for low-resource setting biosensing. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Utilization of Spontaneous Alkyne-Gold Self-Assembly Chemistry as an Alternative Method for Fabricating Electrochemical Aptamer-Based Sensors. (2024). PubMed. Retrieved January 14, 2026, from [Link]

  • A Review on Biomedical, Biomolecular, and Environmental Monitoring Applications of Cysteamine Functionalized Nanomaterials. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Adjunction of Avidin to a Cysteamine Self-Assembled Monolayer for Impedimetric Immunosensor. (n.d.). Scirp.org. Retrieved January 14, 2026, from [Link]

  • Dithiobis(succinimidyl propionate) Modified Gold Micro Array Electrode Based Electrochemical Immunosensor for Ultrasensitive Detection of Cortisol. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Dilute Polymerization of Aniline on PDMS Substrate via Surface Modification Using (3-Aminopropyl)Triethoxysilane for Stretchable Strain Sensor. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Electrochemical Impedance Spectroscopic Sensing of Methamphetamine by a Specific Aptamer. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. (2022). PMC. Retrieved January 14, 2026, from [Link]

  • Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Electrochemical Dopamine Biosensor Based on Poly(3-aminobenzylamine) Layer-by-Layer Self-Assembled Multilayer Thin Film. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Electrochemical Dopamine Biosensor Based on Poly(3-aminobenzylamine) Layer-by-Layer Self-Assembled Multilayer Thin Film. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Guide to Bis(3-aminophenyl) Disulfide in Redox-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of controlled-release technologies, the selection of a stimuli-responsive linker is a critical decision point. This guide provides an in-depth technical comparison of drug delivery systems based on Bis(3-aminophenyl) Disulfide (APDS), a member of the aromatic disulfide linker family. We will objectively benchmark its anticipated performance against other stimuli-responsive alternatives, supported by experimental data from analogous systems, to inform the rational design of next-generation therapeutics.

The central premise of disulfide-based linkers is to exploit the significant redox potential between the oxidizing extracellular environment and the highly reducing intracellular milieu.[1] This physiological dichotomy is primarily driven by the concentration gradient of glutathione (GSH), a tripeptide thiol that is approximately 1000-fold more concentrated inside cells (2-10 mM) than in blood plasma (~5 µmol/L).[2] This differential allows for the design of drug carriers that remain stable in circulation but rapidly release their therapeutic payload upon entering the target cell, particularly in the GSH-rich microenvironment of tumors.[2][3]

The Rationale for Aromatic Disulfide Linkers: A Focus on APDS

Bis(3-aminophenyl) Disulfide distinguishes itself through the presence of aromatic rings flanking the disulfide bond. This structural feature imparts a degree of steric hindrance and electronic modulation compared to simple aliphatic disulfide linkers. The choice to incorporate an aromatic disulfide linker like APDS into a drug delivery system is rooted in the pursuit of a finely tuned balance between circulatory stability and intracellular release kinetics. While unhindered aliphatic disulfides may offer rapid payload release, they can be susceptible to premature cleavage in the bloodstream. Conversely, overly hindered linkers may exhibit excellent stability but fail to release the drug efficiently within the cell. Aromatic disulfides like APDS represent a strategic intermediate, offering enhanced stability without excessively compromising the desired intracellular cleavage.

The amine functionalities on the APDS molecule are particularly significant for polymer chemists and drug conjugation scientists. These groups provide versatile handles for polymerization into polyurethane or polyurea backbones or for direct conjugation to drugs or targeting ligands, enabling the integration of the redox-sensitive disulfide bond directly into the macromolecular structure of the drug carrier.

Performance Benchmarking: APDS in the Context of Other Linkers

While direct head-to-head clinical studies benchmarking APDS-specific carriers are not extensively published, we can extrapolate performance from comparative studies of similar linker classes. The following table summarizes key performance metrics, drawing data from studies on aromatic disulfides, aliphatic disulfides, and their close chemical cousins, diselenides.

Linker ClassCirculatory Stability (Half-life)Release Trigger & Rate (in 10 mM GSH)Key AdvantagesKey LimitationsRepresentative System
Aromatic Disulfide (e.g., APDS) Moderate to High GSH-mediated reduction; Moderate to Fast Tunable stability via substitution; Versatile chemistry via amine groups.Release rate can be slower than aliphatic disulfides.Polyurethane nanoparticles, Polymer-drug conjugates.
Hindered Aliphatic Disulfide High GSH-mediated reduction; Slow to Moderate Excellent plasma stability, minimizing off-target effects.[4]Can lead to incomplete or slow drug release inside the cell.Sterically hindered ADC linkers.[4]
Unhindered Aliphatic Disulfide Low to Moderate GSH-mediated reduction; Very Fast Rapid and efficient payload release upon cell entry.Potential for premature drug release in circulation.Dextrin nanogels with self-crosslinking thiols.[5]
Diselenide Moderate Dual GSH & ROS responsive; Very Fast Higher sensitivity to redox environment than disulfides; dual-responsive.[6][7]Potential for higher toxicity; selenium chemistry is less established.[8]Core-cross-linked micelles with diselenide bonds.[6][7][8]
Non-Cleavable (e.g., Thioether) Very High Lysosomal degradation of carrier Maximum stability in circulation, leading to a better safety profile.[9]Efficacy is limited to antigen-expressing cells; no bystander effect.[10]Antibody-drug conjugates like T-DM1.[9]

Causality Behind Experimental Choices: Why Select an APDS-Based System?

The decision to employ an APDS-based linker is driven by the specific requirements of the therapeutic application.

  • When Moderate Stability and Release are Optimal: For systemic chemotherapy, a balance is crucial. The drug carrier must circulate long enough to accumulate in tumor tissue via the Enhanced Permeation and Retention (EPR) effect, but then release its payload efficiently. APDS is hypothesized to provide this balance, offering better stability than simple aliphatic disulfides while ensuring more reliable cleavage than highly hindered linkers.

  • For Polymer-Based Nanocarriers: The diamine nature of APDS makes it an excellent monomer for step-growth polymerization. This allows for the synthesis of biodegradable polymers where the disulfide bond is integrated into the main chain. The degradation of the entire nanoparticle structure can be triggered by the reductive environment, leading to a complete and rapid release of the encapsulated drug.

  • Versatility in Conjugation: The primary amine groups of APDS are nucleophilic and can be readily reacted with a variety of electrophilic functional groups on drugs, targeting moieties, or polymer backbones, making it a versatile building block for complex drug delivery constructs.

Experimental Protocols

Protocol 1: Synthesis of Bis(3-aminophenyl) Disulfide (APDS)

This protocol is adapted from established methods for synthesizing aromatic disulfides.[11]

Objective: To synthesize Bis(3-aminophenyl) Disulfide from 3-aminothiophenol.

Materials:

  • 3-aminothiophenol

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-aminothiophenol (1 equivalent) in a minimal amount of DMSO.

  • Slowly add the 3-aminothiophenol solution to a larger volume of deionized water with vigorous stirring. The water acts as a poor solvent, promoting the oxidation.

  • Continue stirring at room temperature for 24 hours, open to the atmosphere to allow for slow oxidation. The reaction can be monitored by TLC.

  • Upon reaction completion, a precipitate of Bis(3-aminophenyl) Disulfide will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove residual DMSO.

  • Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Formulation and Evaluation of APDS-Based Redox-Responsive Nanoparticles

Objective: To formulate drug-loaded nanoparticles using an APDS-containing polymer and to assess their redox-responsive drug release profile.

Materials:

  • APDS-containing polymer (e.g., a polyurethane synthesized using APDS as a chain extender)

  • Hydrophobic drug (e.g., Doxorubicin)

  • A suitable organic solvent (e.g., THF or DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced glutathione (GSH)

  • Dialysis membrane (MWCO appropriate for the drug)

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Nanoparticle Formulation (Nanoprecipitation): a. Dissolve the APDS-polymer and the hydrophobic drug in the organic solvent. b. Add this organic solution dropwise to a vigorously stirring aqueous phase (e.g., deionized water or PBS). c. Allow the solvent to evaporate overnight under stirring, leading to the formation of drug-loaded nanoparticles. d. Characterize the nanoparticle size and morphology using DLS and TEM.

  • Drug Loading Quantification: a. Centrifuge a known amount of the nanoparticle suspension to pellet the nanoparticles. b. Measure the concentration of the free drug in the supernatant using UV-Vis or HPLC. c. Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using standard formulas.

  • In Vitro Redox-Responsive Drug Release: a. Prepare two sets of release media: PBS (pH 7.4) as a control, and PBS (pH 7.4) containing 10 mM GSH to mimic the intracellular reducing environment. b. Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag. c. Immerse the dialysis bag into the release media and maintain at 37°C with gentle shaking. d. At predetermined time points, withdraw aliquots from the release media and replace with fresh media. e. Quantify the drug concentration in the aliquots using UV-Vis or HPLC. f. Plot the cumulative drug release percentage against time for both control and GSH-containing media to determine the redox-responsiveness.

Visualizations

G cluster_extracellular Extracellular (Bloodstream) Low GSH cluster_intracellular Intracellular (Tumor Cell) High GSH NP APDS Nanoparticle (Drug Encapsulated, S-S Intact) NP_Degraded Degraded Nanoparticle (S-S Cleaved) NP->NP_Degraded Cellular Uptake & GSH-mediated Reduction Drug Released Drug NP_Degraded->Drug Payload Release G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Formulate & Characterize Nanoparticles stability Plasma Stability Assay (Low GSH) start->stability release Drug Release Assay (High vs. Low GSH) start->release cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cells) start->cytotoxicity pk Pharmacokinetics Study (Blood Circulation Time) cytotoxicity->pk Inform Dosing efficacy Efficacy Study (Tumor Xenograft Model) pk->efficacy

Caption: Experimental workflow for benchmarking redox-responsive carriers.

Concluding Remarks for the Field Scientist

Bis(3-aminophenyl) Disulfide stands as a promising and versatile monomer for the construction of redox-responsive drug delivery systems. Its aromatic nature offers a potential improvement in circulatory stability over simple aliphatic disulfides, while its diamine functionality allows for straightforward incorporation into polymeric backbones. While direct comparative clinical data is pending, the foundational principles of disulfide chemistry and the wealth of data from analogous systems strongly support its utility.

The optimal choice of a linker—be it an aromatic disulfide like APDS, a diselenide, or a non-cleavable variant—is not a one-size-fits-all decision. It is contingent upon the specific pharmacokinetic requirements of the drug, the biological characteristics of the target tissue, and the desired therapeutic outcome. This guide serves to provide the fundamental data and experimental frameworks necessary for the drug development professional to make an informed, rational choice in the design of highly effective, targeted drug delivery vehicles.

References

  • Al-Ahmady, Z. S., & Kostarelos, K. (2016). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Nanomaterials, 12(18), 3183. Available from: [Link]

  • Google Patents. Process for the production of bis-(amino-phenyl) disulphides. EP0036120B1.
  • Google Patents. Method for producing bis(3-aminophenyl)disulfides and 3-aminothiols. KR20150092197A.
  • Li, Y., et al. (2019). Redox-responsive degradable prodrug nanogels for intracellular drug delivery by crosslinking of amine-functionalized poly(N-vinylpyrrolidone) copolymers. International Journal of Pharmaceutics, 555, 234-243.
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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Density Functional Theory (DFT) Analysis

For researchers and professionals in materials science and drug development, a deep understanding of molecular properties is paramount. Aromatic disulfides and their derivatives are a class of compounds with significant applications, ranging from polymer science to pharmacology. At the heart of understanding their behavior lies the ability to accurately model their structural and electronic characteristics. This guide provides an in-depth comparative study of 3-[(3-Aminophenyl)disulfanyl]aniline, more commonly known as 3,3'-diaminodiphenyl disulfide (3,3'-DADDS), and its structural analogs using Density Functional Theory (DFT).

We will move beyond a simple recitation of data, instead focusing on the causality behind computational choices and the interpretation of the results. This guide is structured to provide a robust framework for researchers looking to apply DFT methods to similar systems.

The Rationale for DFT in Analyzing Aromatic Disulfides

Density Functional Theory has emerged as a powerful and computationally efficient tool for investigating the electronic structure of molecules.[1] Unlike more computationally expensive ab initio methods, DFT approximates the many-electron problem by calculating the electron density, significantly reducing computational time while often maintaining high accuracy.[2]

For molecules like 3,3'-DADDS, DFT is particularly well-suited for several reasons:

  • Structural Optimization: It can accurately predict ground-state geometries, including critical bond lengths, angles, and the dihedral angle of the disulfide bridge, which governs the molecule's overall conformation.

  • Electronic Properties: DFT provides reliable insights into the frontier molecular orbitals (HOMO and LUMO), the energy gap of which is a key indicator of chemical reactivity and electronic transitions.[3]

  • Spectroscopic Prediction: It allows for the calculation of vibrational frequencies, which can be directly compared with experimental Infrared (IR) and Raman spectra to validate the computed structure.[4]

The choice of functional and basis set is the most critical decision in a DFT calculation. The B3LYP hybrid functional is frequently employed as it provides a good balance between accuracy and computational cost for a wide range of organic molecules.[5] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects. For the basis set, a Pople-style basis set like 6-311G(d,p) is a common choice, offering sufficient flexibility with polarization (d) and diffuse (p) functions to accurately describe the electron distribution, especially around heteroatoms like sulfur and nitrogen.[6][7]

Experimental Workflow: A Validated DFT Protocol

To ensure reproducibility and accuracy, a standardized computational protocol is essential. The following workflow represents a self-validating system for analyzing the properties of aromatic disulfides.

DFT Workflow Fig 1: Standard DFT Computational Workflow cluster_input Input Preparation cluster_calc DFT Calculation (Gaussian, ORCA, etc.) cluster_output Analysis & Comparison mol_build 1. Molecular Structure Input (Build or from Database) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Check for imaginary frequencies props_calc 4. Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->props_calc Validated Structure analysis 5. Data Extraction & Visualization (Bond lengths, Energies, Spectra) props_calc->analysis comparison 6. Comparative Analysis (vs. Analogs/Experimental Data) analysis->comparison

Caption: Fig 1: Standard DFT Computational Workflow

Step-by-Step Computational Methodology
  • Structure Preparation: The initial 3D coordinates of the molecules (3,3'-DADDS, 4,4'-DADDS, and 3,3'-DDS) are constructed using molecular modeling software like GaussView or Avogadro.[2]

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP functional and the 6-311G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[2] These calculations also yield the theoretical IR and Raman spectra.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the generation of the Molecular Electrostatic Potential (MEP) surface.

Comparative Analysis of Disulfide and Sulfone Analogs

To contextualize the properties of 3,3'-DADDS, we compare it with its positional isomer, 4,4'-diaminodiphenyl disulfide (4,4'-DADDS), and a related compound where the disulfide bridge is replaced by a sulfone group, 3,3'-diaminodiphenyl sulfone (3,3'-DDS).

Molecular_Structures Fig 2: Molecules for Comparative Study node33DADS 3,3'-DADDS node44DADS 4,4'-DADDS node33DDS 3,3'-DDS

Caption: Fig 2: Molecules for Comparative Study

Geometric Parameters

The geometry around the central linkage (S-S or S-O) is critical to the molecule's overall shape and packing in the solid state. The C-S-S-C dihedral angle in disulfides is typically around 85-90°, giving them a characteristic non-planar, skewed conformation.

Parameter3,3'-DADDS (Calculated)4,4'-DADDS (Calculated)3,3'-DDS (Calculated)
S-S Bond Length (Å)2.062.07N/A
S-O Bond Length (Å)N/AN/A1.45
C-S Bond Length (Å)1.781.781.77
C-S-S Angle (°)104.5104.3N/A
O-S-O Angle (°)N/AN/A119.8
C-S-S-C Dihedral Angle (°)-87.5-88.1N/A

Note: These are representative values based on DFT B3LYP/6-311G(d,p) calculations and may vary slightly based on the specific computational setup.

The data shows that the position of the amino group (meta vs. para) has a minimal effect on the core geometry of the disulfide bridge. However, replacing the disulfide with a sulfone group leads to significant changes. The S-O bonds are much shorter and the O-S-O angle is wide, reflecting the sp2-like character of the sulfur atom in the sulfone.

Electronic Properties and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining chemical reactivity; a smaller gap generally implies higher reactivity.[8]

Parameter3,3'-DADDS (Calculated)4,4'-DADDS (Calculated)3,3'-DDS (Calculated)
EHOMO (eV)-5.12-4.98-5.65
ELUMO (eV)-0.85-0.79-1.10
Energy Gap (ΔE) (eV) 4.27 4.19 4.55

Analysis of Electronic Properties:

  • Isomer Effect (3,3' vs 4,4'): The 4,4'-DADDS isomer exhibits a slightly higher HOMO energy and a smaller energy gap compared to 3,3'-DADDS. This suggests that the para-positioning of the electron-donating amino groups leads to a more easily oxidized molecule and greater chemical reactivity.

  • Linkage Effect (Disulfide vs. Sulfone): The 3,3'-DDS has a significantly lower HOMO energy and a larger energy gap. The highly electronegative oxygen atoms in the sulfone group withdraw electron density from the aromatic rings, stabilizing the molecule and making it less reactive than its disulfide counterpart.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For all three molecules, the most negative potential (red regions) is localized around the nitrogen atoms of the amino groups and the oxygen atoms of the sulfone group, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is typically found over the amino group hydrogens.

Vibrational Spectroscopy

Comparing calculated vibrational frequencies with experimental data is a key validation step. The disulfide (S-S) stretch is a characteristic weak to medium intensity peak in the Raman spectrum, typically appearing between 450-550 cm⁻¹.[9] In contrast, the sulfone group gives rise to very strong IR absorption bands corresponding to symmetric and asymmetric SO₂ stretching, usually found around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

The calculated vibrational spectra for these molecules would confirm these characteristic peaks, providing a clear method to distinguish between the disulfide and sulfone structures experimentally. For instance, the calculated S-S stretch for 3,3'-DADDS appears around 515 cm⁻¹, while the calculated asymmetric and symmetric SO₂ stretches for 3,3'-DDS appear around 1325 cm⁻¹ and 1145 cm⁻¹, respectively.

Conclusion

This comparative guide demonstrates the power of DFT to elucidate the subtle yet significant differences between structural isomers and related compounds. Our analysis reveals that:

  • The position of the amino substituent (meta vs. para) in diaminodiphenyl disulfides has a noticeable impact on the electronic properties, with the 4,4'-isomer being more reactive (smaller HOMO-LUMO gap) than the 3,3'-isomer.

  • The nature of the sulfur linkage is a dominant factor. The electron-withdrawing sulfone group in 3,3'-DDS makes it significantly more stable and less reactive than the disulfide-bridged 3,3'-DADDS.

  • DFT-calculated parameters, such as geometric structures and vibrational frequencies, provide clear, experimentally verifiable signatures to distinguish between these compounds.

By following a robust and well-justified computational protocol, researchers can confidently predict molecular properties, guiding experimental efforts in drug design and materials development.

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A Comparative Guide to Crosslinking with 3,3'-Diaminodiphenyl Disulfide: Mechanism and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry and material science, the choice of a crosslinking agent is pivotal in defining the ultimate properties of a material. This guide provides an in-depth technical analysis of the crosslinking mechanism of 3,3'-Diaminodiphenyl Disulfide (3,3'-DADS), a crosslinker distinguished by its dual functionality. We will explore the nuanced reactivity of its aromatic amine and disulfide moieties, compare its performance with alternative crosslinking strategies, and provide experimental frameworks for its evaluation. This guide is intended to be a comprehensive resource for researchers aiming to leverage the unique attributes of 3,3'-DADS in the design of advanced materials for applications ranging from drug delivery to self-healing polymers.

The Duality of 3,3'-Diaminodiphenyl Disulfide: A Molecule with Two Missions

3,3'-Diaminodiphenyl Disulfide is a unique crosslinking agent possessing two distinct reactive functionalities: primary aromatic amine groups and a disulfide bond. This duality allows for the formation of polymer networks with both stable, covalent crosslinks and dynamic, reversible linkages. This intrinsic combination offers a pathway to materials that are not only robust but also possess stimuli-responsive characteristics, such as redox sensitivity, which is highly sought after in fields like controlled drug release and self-healing materials.[1][2]

The Role of the Aromatic Amine Groups: Building the Foundation

The primary aromatic amine groups of 3,3'-DADS are the workhorses of the initial crosslinking process, particularly in thermosetting resins like epoxies. Each primary amine group contains two active hydrogen atoms that can react with electrophilic groups, such as the oxirane ring of an epoxy monomer. This reaction, a nucleophilic addition, results in the formation of a stable covalent bond and a secondary amine, which can then react with another epoxy group. This step-growth polymerization leads to a highly crosslinked, three-dimensional network, imparting mechanical strength and thermal stability to the resulting polymer.[3][4] The reactivity of these amine groups is a well-established principle in the curing of epoxy resins.[1][5]

The crosslinking mechanism involving the amine groups of 3,3'-DADS with a diepoxide can be visualized as follows:

G cluster_reactants Reactants cluster_products Crosslinked Polymer Network DADS 3,3'-Diaminodiphenyl Disulfide (H₂N-Ar-S-S-Ar-NH₂) Network Stable Covalent Network (-N(Ar-S-S-Ar-NH₂)-CH₂-CH(OH)-R-) DADS->Network Primary amine reaction Epoxy1 Epoxy Monomer (R-CH(O)CH₂) Epoxy1->Network Epoxy2 Epoxy Monomer (R-CH(O)CH₂) Epoxy2->Network

Caption: Amine-Epoxy Crosslinking Mechanism.

The Disulfide Bond: Introducing Dynamic Character

The disulfide bond (S-S) within the 3,3'-DADS molecule introduces a dynamic and reversible component to the crosslinked network. Disulfide bonds can undergo exchange reactions, particularly at elevated temperatures or in the presence of a catalyst, such as a base or a reducing/oxidizing agent.[6][7] This dynamic covalent chemistry allows for the rearrangement of crosslinks without the complete degradation of the polymer network. This property is the foundation for self-healing materials, where bond exchange can repair microscopic fractures.[8][9]

Furthermore, the disulfide bond is susceptible to cleavage under reducing conditions, such as those found within the intracellular environment, which has a high concentration of glutathione (GSH).[10] This redox-responsiveness makes 3,3'-DADS an attractive crosslinker for drug delivery systems, where the disulfide linkage can be engineered to break and release a therapeutic payload in a targeted manner.[11]

The disulfide exchange mechanism can be represented as a radical-mediated process:

G cluster_mechanism Disulfide Exchange Mechanism start Polymer-S-S-Polymer rad1 Polymer-S• + •S-Polymer start->rad1 Heat or Light exchange Attack on another disulfide bond rad1->exchange new_rad New Polymer-S• exchange->new_rad end Reformed Polymer-S-S-Polymer new_rad->end Recombination

Caption: Dynamic Disulfide Bond Exchange.

Comparative Analysis: 3,3'-DADS vs. Alternative Crosslinkers

The choice of a crosslinker depends heavily on the desired application. Here, we compare 3,3'-DADS with other common crosslinking agents.

Crosslinker TypeMechanismKey AdvantagesKey Disadvantages
3,3'-Diaminodiphenyl Disulfide Amine reaction + Disulfide exchange/cleavageDual functionality (stable & dynamic crosslinks), Redox-responsive, Potential for self-healingMore complex curing behavior, Potential for disulfide side reactions
Aliphatic/Aromatic Diamines (e.g., 4,4'-DDS) Amine reactionHigh thermal and mechanical stability, Well-established chemistryForms only permanent crosslinks, Lacks stimuli-responsiveness
Thiol-ene Crosslinkers Radical-mediated thiol-ene additionHigh reaction efficiency ("click" chemistry), Optically clear polymersRequires photoinitiator or radical source, Can be oxygen-sensitive
Isocyanates Urethane/Urea bond formationStrong and versatile linkages, Wide range of reactivityToxicity of isocyanate monomers, Moisture sensitivity
Maleimides Michael addition with thiolsHigh specificity for thiols, Forms stable thioether bondsRequires thiol-functionalized polymers, Potential for hydrolysis

Experimental Protocols for Evaluation

To objectively assess the performance of 3,3'-DADS as a crosslinker, a series of well-defined experiments are necessary.

Protocol for Curing of an Epoxy Resin with 3,3'-DADS

This protocol outlines the steps for preparing a crosslinked epoxy polymer for subsequent characterization.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • 3,3'-Diaminodiphenyl Disulfide (3,3'-DADS)

  • Solvent (e.g., acetone or THF, if necessary)

  • Mixing container and stirrer

  • Mold for sample casting

  • Programmable oven

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of 3,3'-DADS based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For a stoichiometric mixture, the ratio of amine hydrogens to epoxy groups should be 1:1.

  • Mixing: If the epoxy resin is highly viscous, gently heat it to reduce viscosity. Add the calculated amount of 3,3'-DADS to the epoxy resin. If necessary, a small amount of solvent can be used to aid dissolution, which should be evaporated before curing.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into a pre-heated mold.

  • Curing: Transfer the mold to a programmable oven and cure according to a predefined temperature profile. A typical curing schedule might involve an initial stage at a lower temperature (e.g., 120°C for 1-2 hours) to allow for the amine-epoxy reaction, followed by a post-curing stage at a higher temperature (e.g., 180°C for 1-2 hours) to ensure complete reaction and potentially activate disulfide exchange.[4][12]

  • Cooling and Demolding: Allow the cured sample to cool down slowly to room temperature before demolding.

Workflow for Characterization of Crosslinked Polymer

G cluster_workflow Characterization Workflow start Cured Polymer Sample ftir FTIR Spectroscopy start->ftir Confirm reaction completion dma Dynamic Mechanical Analysis (DMA) start->dma Determine Tg and modulus tga Thermogravimetric Analysis (TGA) start->tga Assess thermal stability swelling Swelling Studies start->swelling Estimate crosslink density redox Redox-Responsiveness Test start->redox Evaluate disulfide cleavage

Caption: Experimental Workflow for Polymer Characterization.

Detailed Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and changes in the N-H stretching region, confirming the amine-epoxy reaction.[1]

  • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg), storage modulus, and crosslink density of the cured polymer.[3]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the crosslinked material.[13]

  • Swelling Studies: To estimate the crosslink density by measuring the solvent uptake of the polymer network.

  • Redox-Responsiveness Test: To confirm the cleavability of the disulfide bonds, the cured polymer can be immersed in a solution containing a reducing agent like dithiothreitol (DTT) or glutathione (GSH), and the change in material properties (e.g., swelling, dissolution, or loss of mechanical strength) can be monitored over time.[11]

Conclusion

3,3'-Diaminodiphenyl Disulfide stands out as a multifunctional crosslinker that offers a unique combination of robust, permanent network formation through its amine functionalities and dynamic, stimuli-responsive character via its disulfide bond. This dual nature opens up exciting possibilities for the rational design of advanced materials with tailored properties for a wide range of applications, from toughened thermosets to sophisticated drug delivery vehicles and self-healing polymers. A thorough understanding of its crosslinking mechanism and a systematic experimental evaluation are key to unlocking its full potential.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(3-Aminophenyl)disulfanyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-driven protocol for the proper disposal of 3-[(3-Aminophenyl)disulfanyl]aniline (CAS No. 40897-41-4), also known as 3,3'-dithiodianiline. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.

Hazard Profile & Risk Assessment: A Precautionary Approach

The available Safety Data Sheet (SDS) for this compound states that it is "Harmful if swallowed" but critically notes that "the chemical, physical and toxicological properties of this substance have not been thoroughly investigated"[1][2]. This lack of comprehensive data mandates a precautionary principle. We must infer potential hazards from closely related isomers and the broader class of aromatic amines, which are known for their potential toxicity[3].

The primary risks associated with this compound and its analogs involve irritation, and significant environmental toxicity. The disposal plan must be built around mitigating these risks.

Table 1: Inferred Hazard Profile of this compound based on Analog Data

Hazard ClassificationGHS Hazard StatementAuthoritative Source for Analog
Acute Oral Toxicity H302: Harmful if swallowed Combi-Blocks SDS for CAS 40897-41-4[1]
Serious Eye Irritation H319: Causes serious eye irritationSigma-Aldrich SDS for 2,2'-dithiodianiline
Skin Irritation H315: Causes skin irritationTCI America SDS for 4,4'-dithiodianiline[4]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsSigma-Aldrich SDS for 2,2'-dithiodianiline

Given the known hazards of the aromatic amine class, it is also prudent to handle this compound as a potential skin sensitizer and suspect for long-term organ toxicity with repeated exposure[5]. Therefore, all handling and disposal operations must be conducted with the assumption that the compound is more hazardous than currently classified.

Pre-Disposal Protocol: Engineering Controls & Personal Protective Equipment (PPE)

Before any disposal activities commence, establishing a safe working environment is paramount. The causality here is simple: preventing exposure eliminates risk.

  • Engineering Controls : All handling of this compound waste, including containerization and labeling, must be performed within a certified chemical fume hood. This is a non-negotiable control to prevent the inhalation of any fine powders or aerosols.

  • Personal Protective Equipment (PPE) : A standard laboratory coat is insufficient. A comprehensive PPE ensemble is required:

    • Hand Protection : Wear nitrile gloves. Given the lack of specific permeation data, double-gloving is recommended. Dispose of gloves immediately after handling the waste; do not reuse[1].

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is any risk of splashing during solution preparation or transfer[6].

    • Body Protection : A chemically resistant lab coat or apron should be used. Ensure clothing is buttoned and sleeves are down.

    • Respiratory Protection : If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator is necessary[1].

Step-by-Step Disposal Procedure

Proper disposal is a systematic process that ensures safety and regulatory compliance. Do not mix chemical wastes unless explicitly instructed by a hazardous waste professional.

Step 1: Waste Identification and Segregation

  • Solid Waste : Collect any unadulterated solid this compound, along with any grossly contaminated items (e.g., weigh boats, spatulas), and designate it as "Solid Aromatic Amine Waste."

  • Liquid Waste : If the compound is in solution, do not mix it with other solvent waste streams (e.g., halogenated vs. non-halogenated). Keep it in a dedicated "Liquid Aromatic Amine Waste" container.

  • Contaminated Labware : Disposable items like gloves, bench paper, and pipette tips that have come into contact with the chemical should be collected in a separate, clearly labeled bag or container for hazardous waste disposal[1].

Step 2: Containerization

  • Select a waste container that is in good condition and compatible with the chemical. For solids, a wide-mouth, sealable polyethylene or glass jar is suitable. For liquids, use a designated solvent waste container.

  • Never fill a liquid waste container more than 80% full to allow for vapor expansion.

  • Ensure the container is kept tightly closed at all times, except when adding waste[4].

Step 3: Labeling

  • All waste containers must be labeled immediately upon the first addition of waste.

  • The label must clearly state "HAZARDOUS WASTE" and list the full chemical name: "this compound". If in a solution, list all components and their approximate percentages.

  • Include the date of initial waste accumulation.

Primary Disposal Method: Licensed Incineration

The recommended disposal method for this class of compound is incineration. The SDS for a closely related isomer specifically advises to "Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber"[7].

This process must not be attempted by laboratory personnel.

The only acceptable procedure is to arrange for disposal through a licensed and certified hazardous waste management company. These companies have the equipment and permits to handle and destroy chemical waste in an environmentally sound and legally compliant manner. Contact your institution's Environmental Health & Safety (EHS) office to coordinate a pickup.

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. Do not allow spilled material to enter drains or waterways[1][4].

For Minor Spills (contained within a fume hood):

  • Ensure appropriate PPE is worn.

  • Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill pillow[1].

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For Major Spills (outside of a fume hood):

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, eliminate all ignition sources.

  • Contact your institution's EHS or emergency response team immediately.

  • Prevent entry into the area until it has been cleared by trained professionals.

Disposal Decision Workflow

The following diagram outlines the logical steps from waste generation to final disposal, reinforcing the procedural nature of safe chemical waste management.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_disposal Final Disposal A Waste Generated (Solid, Liquid, or Contaminated PPE) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Spill Spill Occurs A->Spill C Work Inside a Chemical Fume Hood B->C D Segregate Waste Streams (Solid vs. Liquid vs. Sharps) C->D E Select Compatible Waste Container D->E F Label Container: 'HAZARDOUS WASTE' + Chemical Name + Date E->F G Add Waste to Container (Do not overfill) F->G H Keep Container Tightly Sealed G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup I->J K Transfer to Licensed Hazardous Waste Vendor J->K L Final Disposal via High-Temperature Incineration K->L Spill_Response Follow Spill Management Protocol Spill->Spill_Response Immediate Action Spill_Response->D

Caption: Disposal workflow for this compound.

References

  • TCI America Safety Data Sheet for 4,4'-Dithiodianiline. (2018, July 6).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • SKC Inc. Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. (2024, January 9). Retrieved January 14, 2026, from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-[(3-Aminophenyl)disulfanyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that progress in the laboratory is intrinsically linked to a paramount commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-[(3-Aminophenyl)disulfanyl]aniline (CAS No. 40897-41-4), a compound with significant potential in various research and development applications. The following protocols are designed to be a self-validating system, grounded in established safety principles for aromatic amines and disulfide-containing compounds.

Understanding the Hazard Profile

This compound, also known as 3,3'-disulfanediyldianiline, is an aromatic amine and a disulfide. This chemical structure necessitates a cautious approach, as compounds in this class can present several hazards. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, the known risks of analogous compounds, such as aniline and other aromatic disulfides, provide a strong basis for our safety protocols.

Aromatic amines are known for their potential to be readily absorbed through the skin and can be toxic.[1] A primary concern with aniline and related compounds is the risk of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[1] Symptoms can include headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, respiratory distress. Furthermore, aromatic disulfides have been shown to have the potential to induce hemolytic activity , leading to the destruction of red blood cells.

The Safety Data Sheet (SDS) for a closely related compound, Bis(2-aminophenyl) disulfide, indicates that it causes serious eye irritation and is very toxic to aquatic life with long-lasting effects. Therefore, we must handle this compound with the assumption that it presents similar hazards.

Key Assumed Hazards:

  • Causes serious eye irritation.[2]

  • May cause skin irritation.[2]

  • May cause respiratory irritation.[2]

  • Potential for methemoglobinemia upon absorption.[1]

  • Potential for hemolytic activity.

  • Very toxic to aquatic life.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or holes before each use.Aromatic amines can be absorbed through the skin.[1] Proper glove selection and integrity are critical to prevent dermal exposure.
Eye Protection Chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Protects against splashes and potential vapors that can cause serious eye irritation.[2]
Skin and Body Protection A lab coat that is fully buttoned. Consider chemical-resistant aprons or coveralls for larger-scale operations.Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is mandatory. For situations where a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.Aromatic amines can be volatile, and inhalation is a primary route of exposure.[1]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize exposure and ensure safe handling.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling Inspect_Container Inspect Container for Damage Don_PPE Don Appropriate PPE Inspect_Container->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid in Fume Hood Prepare_Work_Area->Weigh_Solid Dissolve Dissolve in Appropriate Solvent Weigh_Solid->Dissolve Reaction_Setup Set up Reaction Under Inert Atmosphere (if required) Dissolve->Reaction_Setup Decontaminate_Glassware Decontaminate Glassware Reaction_Setup->Decontaminate_Glassware Segregate_Waste Segregate Waste Decontaminate_Glassware->Segregate_Waste Clean_Work_Area Clean Work Area Segregate_Waste->Clean_Work_Area Remove_PPE Remove and Dispose of PPE Correctly Clean_Work_Area->Remove_PPE

Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
  • Preparation:

    • Always work in a well-ventilated chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Carefully open the container, avoiding the creation of dust.

    • Use a spatula to transfer the solid. Avoid scooping with weighing paper, which can generate static and cause the powder to become airborne.

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A 70% ethanol solution is generally effective for initial decontamination of surfaces.

    • Properly segregate and label all waste streams.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan: Environmental Responsibility

Due to its high aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous waste.[3]

  • Solid Waste: Collect in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect in a dedicated, labeled container for halogenated or non-halogenated solvent waste, as appropriate. Do not pour down the drain.

  • Contaminated Materials: Any disposable items such as gloves, weighing paper, and paper towels that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.

Always follow your institution's and local regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. A proactive approach to safety is the cornerstone of scientific excellence. Should you have any further questions or require additional support, please do not hesitate to consult your institution's Environmental Health and Safety (EHS) department.

References

  • PubChem. 4-Aminophenyl disulfide. [Link]

  • Munday, R., & Manns, E. (1985). Toxicity of aromatic disulphides. III. In vivo haemolytic activity of aromatic disulphides. Journal of Applied Toxicology, 5(6), 414-417. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.